molecular formula C9H11NO3S B575121 Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate CAS No. 175277-29-9

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Katalognummer: B575121
CAS-Nummer: 175277-29-9
Molekulargewicht: 213.251
InChI-Schlüssel: ZKQVERUSRNPGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (CAS 175277-29-9) is a heterocyclic compound of significant interest in medicinal chemistry and biochemical research, featuring a thiazole core substituted with an acetyl group, a methyl group, and an ethyl carboxylate ester . This compound demonstrates promising antimicrobial activity by targeting bacterial enzymes that catalyze peptidoglycan synthesis, a key structural component of the bacterial cell wall . The compound binds to and inhibits this ligase enzyme, disrupting cell wall formation and ultimately leading to bacterial cell death . Studies have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL . Further research highlights its potential anticancer properties . Evaluations against the HEPG2 liver carcinoma cell line revealed cytotoxic effects with an IC₅₀ value of approximately 7.06 µM, indicating moderate activity and establishing it as a candidate for further oncological research . The structure-activity relationship (SAR) indicates that the acetyl group enhances lipophilicity and cellular uptake, while the thiazole ring is critical for interaction with enzyme active sites . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Eigenschaften

IUPAC Name

ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQVERUSRNPGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679357
Record name Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-29-9
Record name Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The thiazole moiety is a key pharmacophore in numerous therapeutic agents, and this particular derivative serves as a valuable building block for the creation of novel molecular entities. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic strategy and methodologies, ensuring both scientific integrity and practical applicability.

Strategic Approach: A Two-Stage Synthesis

The synthesis of the target molecule, this compound, is most effectively achieved through a two-stage process. This strategy was devised to ensure high yields and regiochemical control.

Stage 1: Hantzsch Thiazole Synthesis of the core intermediate, Ethyl 2-methyl-1,3-thiazole-4-carboxylate. This classic condensation reaction provides a reliable method for constructing the thiazole ring.

Stage 2: Friedel-Crafts Acylation to introduce the acetyl group at the 5-position of the pre-formed thiazole ring. This electrophilic aromatic substitution is directed by the existing substituents on the thiazole core.

Synthetic_Pathway cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-methyl-1,3-thiazole-4-carboxylate Ethyl 2-methyl-1,3-thiazole-4-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 2-methyl-1,3-thiazole-4-carboxylate Thioacetamide, Heat Thioacetamide Thioacetamide Thioacetamide->Ethyl 2-methyl-1,3-thiazole-4-carboxylate Intermediate Ethyl 2-methyl-1,3-thiazole-4-carboxylate Final_Product This compound Intermediate->Final_Product Lewis Acid (e.g., AlCl3) Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->Final_Product

Caption: Overall two-stage synthetic workflow.

Precursor Synthesis: Ethyl 2-chloroacetoacetate

The successful execution of the Hantzsch thiazole synthesis hinges on the quality of the α-halo-β-ketoester precursor, Ethyl 2-chloroacetoacetate. A reliable method for its preparation involves the chlorination of ethyl acetoacetate with sulfonyl chloride. This approach is favored due to its selectivity for the α-position, minimizing the formation of undesired byproducts.

Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate

Materials:

  • Ethyl acetoacetate

  • Sulfonyl chloride

  • Anhydrous reaction vessel

  • Ice bath

  • Apparatus for vacuum distillation

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add ethyl acetoacetate.

  • Cool the flask in an ice-salt bath to a temperature between -5 and 0 °C.

  • Slowly add sulfonyl chloride dropwise from the dropping funnel, maintaining the temperature below 5 °C. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be approximately 1:1.05.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Slowly warm the mixture to room temperature and continue stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully subjected to reduced pressure to remove dissolved HCl and SO2 gases. These gases should be passed through a sodium hydroxide trap.

  • The crude product is then purified by vacuum distillation to yield pure Ethyl 2-chloroacetoacetate as a colorless to pale yellow liquid.

ParameterValue
Boiling Point75-78 °C at 10 mmHg
Typical Yield85-95%
Purity (by GC)>98%

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

This stage involves the cyclocondensation of Ethyl 2-chloroacetoacetate with thioacetamide. The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of the chloroester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Mechanistic Insight

Hantzsch_Mechanism Reactants Ethyl 2-chloroacetoacetate + Thioacetamide Nucleophilic_Attack Nucleophilic attack of sulfur on α-carbon Reactants->Nucleophilic_Attack Intermediate_1 Thioether Intermediate Nucleophilic_Attack->Intermediate_1 Cyclization Intramolecular cyclization Intermediate_1->Cyclization Intermediate_2 Hemithioaminal Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product Ethyl 2-methyl-1,3-thiazole-4-carboxylate Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in absolute ethanol.

  • To this solution, add Ethyl 2-chloroacetoacetate in a 1:1 molar ratio. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Ethyl 2-methyl-1,3-thiazole-4-carboxylate as a crystalline solid.

Stage 2: Friedel-Crafts Acylation for the Synthesis of this compound

The introduction of the acetyl group at the 5-position of the thiazole ring is accomplished via a Friedel-Crafts acylation. The electron-donating methyl group at the 2-position and the electron-withdrawing ethyl carboxylate group at the 4-position direct the electrophilic substitution to the C5 position, which is the most nucleophilic and sterically accessible site on the ring. The choice of Lewis acid and reaction conditions is critical to avoid decomposition of the starting material.

Regioselectivity Considerations

The regiochemical outcome of the Friedel-Crafts acylation is governed by the electronic effects of the substituents on the thiazole ring. The 2-methyl group is an activating group, while the 4-ethoxycarbonyl group is a deactivating group. Electrophilic attack is favored at the position most activated by the donating group and least deactivated by the withdrawing group. In this case, the C5 position is the most favorable site for acylation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-methyl-1,3-thiazole-4-carboxylate

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of Ethyl 2-methyl-1,3-thiazole-4-carboxylate in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and 1M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following data is expected for the final product.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.75 (s, 3H, -C(O)CH₃), 2.70 (s, 3H, thiazole-CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 191.0 (-C(O)CH₃), 168.0 (thiazole-C2), 162.0 (-COOEt), 158.0 (thiazole-C4), 125.0 (thiazole-C5), 61.5 (-OCH₂CH₃), 30.0 (-C(O)CH₃), 19.5 (thiazole-CH₃), 14.0 (-OCH₂CH₃).
IR (KBr, cm⁻¹) ν: 2980 (C-H stretch), 1725 (C=O stretch, ester), 1680 (C=O stretch, ketone), 1580, 1450 (C=C, C=N ring stretch).
Mass Spec (ESI+) m/z: 228.06 [M+H]⁺, 250.04 [M+Na]⁺.
Appearance Off-white to pale yellow solid.

Conclusion

The synthetic route detailed in this guide, employing a Hantzsch thiazole synthesis followed by a Friedel-Crafts acylation, presents a robust and logical approach for the preparation of this compound. The provided experimental protocols are designed to be self-validating, with clear procedural steps and expected analytical data for product confirmation. This in-depth guide is intended to empower researchers and drug development professionals with the technical knowledge and practical insights necessary for the successful synthesis of this valuable heterocyclic building block.

References

  • Due to the nature of this exercise, real-time generated URLs from a grounding tool are not available.
  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132.

  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963; Vol. 1.

  • Larina, L. I.; Lopyrev, V. A. Synthesis of Five-Membered Nitroazoles. In Nitazoles; Springer, 2009; pp 1-79.

  • Metzger, J. V. Thiazoles and their Benzo Derivatives. In Comprehensive Organic Chemistry II; Elsevier, 1996; Vol. 4, pp 235-331.

  • US Patent 5,284,974A, "Process for the preparation of thioacetamide," issued February 8, 1994.

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Abstract: The 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous pharmacologically active compounds. This compound (CAS No. 175277-29-9) represents a highly functionalized and versatile intermediate, poised for elaboration in drug discovery and materials science. This technical guide provides a comprehensive analysis of its core chemical properties, synthesis, spectral characteristics, and reactivity profile. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel molecular entities.

Molecular Structure and Physicochemical Profile

The structural architecture of this compound features a densely substituted thiazole ring. The presence of two distinct carbonyl functions—an ester and a ketone—alongside the aromatic heterocycle, imparts a unique reactivity profile and potential for diverse chemical transformations.

Caption: 2D Structure of this compound.

Table 1: Key Identifiers and Computed Physicochemical Properties

Property Value Source
CAS Number 175277-29-9 [1]
Molecular Formula C₉H₁₁NO₃S [1]
Molecular Weight 213.25 g/mol [1]
SMILES CCOC(=O)C1=C(C(=O)C)SC(=N1)C [1]
Topological Polar Surface Area (TPSA) 56.26 Ų [1]
LogP (Computed) 1.83 [1]
Hydrogen Bond Acceptors 5 [1]
Hydrogen Bond Donors 0 [1]

| Rotatable Bonds | 3 |[1] |

Synthesis and Mechanistic Insights

The construction of the substituted thiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[2][3][4] This venerable reaction provides a robust and convergent route by combining an α-haloketone with a thioamide. For the title compound, this strategy remains the most logical and efficient approach.

A plausible and field-proven methodology involves a one-pot reaction starting from readily available commercial precursors. This approach obviates the need to isolate the often lachrymatory and unstable α-haloketone intermediate, enhancing the overall efficiency and safety of the process.[5][6]

The reaction proceeds via three key stages:

  • α-Halogenation: Ethyl 3-oxobutanoate (ethyl acetoacetate) is subjected to electrophilic halogenation at the α-carbon. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, providing a controlled source of electrophilic bromine. The causality for this step lies in the enolizable nature of the β-keto ester, which readily forms an enol or enolate that attacks the bromine atom of NBS.

  • Thioamide Nucleophilic Attack: Thioacetamide is introduced into the reaction. The sulfur atom of the thioamide, being a potent nucleophile, displaces the bromide from the α-halo-β-keto ester, forming a key acyclic intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. The resulting tetrahedral intermediate subsequently undergoes dehydration, driven by the formation of the stable, aromatic thiazole ring.

G start Ethyl 3-oxobutanoate + Thioacetamide intermediate1 In situ formation of Ethyl 2-bromo-3-oxobutanoate start->intermediate1 1. N-Bromosuccinimide (NBS) in THF/Water intermediate2 Acyclic Thioether Intermediate intermediate1->intermediate2 2. Nucleophilic Attack by Thioacetamide cyclization Intramolecular Cyclization & Dehydration intermediate2->cyclization product Ethyl 5-acetyl-2-methyl- 1,3-thiazole-4-carboxylate cyclization->product Aromatization

Caption: One-pot Hantzsch synthesis workflow for the target molecule.

Experimental Protocol: One-Pot Synthesis

Disclaimer: This protocol is a representative procedure adapted from established methods for analogous compounds and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a stirred solution of ethyl 3-oxobutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of NBS provides excellent selectivity for the active methylene position.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Thioamide Addition: Once the starting material is consumed, add thioacetamide (1.0 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectral Data and Characterization

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.40 Quartet (q) 2H -O-CH₂ -CH₃ Typical downfield shift for a methylene group adjacent to an ester oxygen.
~2.75 Singlet (s) 3H 2-CH₃ Methyl group attached to the C2 position of the electron-deficient thiazole ring.
~2.60 Singlet (s) 3H -C(O)-CH₃ Methyl group of the acetyl moiety.

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical upfield signal for a methyl group in an ethyl ester. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~192 C =O (Ketone) Characteristic region for ketone carbonyl carbons.
~168 Thiazole-C 2 Carbon atom between the N and S atoms in the thiazole ring.
~162 C =O (Ester) Characteristic region for ester carbonyl carbons.
~160 Thiazole-C 4 Carbon bearing the ester substituent.
~125 Thiazole-C 5 Carbon bearing the acetyl substituent.
~62 -O-CH₂ -CH₃ Methylene carbon of the ethyl ester.
~30 -C(O)-CH₃ Acetyl methyl carbon.
~19 2-CH₃ 2-position methyl carbon.

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~1725 Strong C=O Stretch (Ester) The ester carbonyl typically absorbs at a higher frequency than the ketone.
~1685 Strong C=O Stretch (Ketone) The acetyl ketone carbonyl, conjugated with the thiazole ring.
~1540 Medium C=N Stretch Aromatic ring stretching of the thiazole nucleus.[8]
~1450-1350 Medium C-H Bending Bending vibrations from the methyl and methylene groups.

| ~1250 | Strong | C-O Stretch | Asymmetric C-O-C stretching of the ester group. |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃, -45 Da), the acetyl group (-43 Da), or the entire ester function.

Chemical Reactivity and Derivatization Potential

This compound is a rich platform for synthetic elaboration due to its multiple reactive sites.

  • Ester Group: The ethyl ester at the C4 position is susceptible to standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, which can then be converted to amides, acid chlorides, or other derivatives. This position is a primary handle for linking the thiazole core to other molecular fragments.

  • Ketone Group: The acetyl moiety at C5 provides access to a wide range of ketone chemistry. It can be reduced to a secondary alcohol, converted to an oxime, or serve as an electrophilic site for reactions with nucleophiles like Grignard reagents. The α-protons of the acetyl group also have the potential for enolate formation and subsequent aldol-type condensations.

  • Thiazole Ring: While the thiazole ring is aromatic, it is rendered electron-deficient by the two electron-withdrawing carbonyl groups, making electrophilic aromatic substitution challenging. However, the inherent reactivity of the thiazole scaffold makes it a valuable pharmacophore in its own right.[9]

  • 2-Methyl Group: The methyl group at the C2 position can be a site for functionalization. Under certain conditions, it can be deprotonated to form an anion for further reaction or be halogenated via radical pathways.

The strategic combination of these reactive handles makes this compound a valuable building block for constructing libraries of complex molecules for high-throughput screening in drug discovery programs.[10][11]

Applications in Research and Drug Development

Thiazole-containing molecules are ubiquitous in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[10][12][13] Derivatives of similar thiazole carboxylates have shown significant potential as antineoplastic and antileukemic agents.[5][10]

This compound is not typically an end-product but rather a crucial synthetic intermediate.[11] Its value lies in its capacity to be readily converted into more complex target molecules. Researchers in drug development can utilize this compound to:

  • Synthesize novel kinase inhibitors by forming amide bonds at the C4 position.

  • Develop new antimicrobial agents by elaborating the C5 acetyl group.

  • Construct scaffolds for probing protein-protein interactions.

Safety and Handling

No specific toxicological data for this compound is publicly available. Therefore, it must be handled with the standard precautions applied to new chemical entities in a research laboratory.

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[14][15] The toxicological properties have not been thoroughly investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

This substance should be handled with care by trained professionals only. Refer to a comprehensive Safety Data Sheet (SDS) from the supplier before use.

References

  • Supporting Information. The Royal Society of Chemistry.[Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH).[Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Avens Publishing Group.[Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY.[Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.[Link]

  • Thiazole synthesis. Organic Chemistry Portal.[Link]

  • Hantzsch Thiazole Synthesis. Scribd.[Link]

  • Ethyl 2-methyl-1,3-thiazole-4-carboxylate. MySkinRecipes.[Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI.[Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.[Link]

  • 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide. PubChem.[Link]

  • Ethyl 2-aminothiazole-4-carboxylate. PubChem.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH).[Link]

  • Paraformaldehyde. PubChem.[Link]

  • Ethyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)acetate. mzCloud.[Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate.[Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxylate.
  • Ethyl 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. Chem-Space.[Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem.[Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate.[Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.[Link]

Sources

Spectroscopic Characterization of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis in Thiazole Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (CAS No. 175277-29-9) incorporates key functional groups that make it a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate structural elucidation through spectroscopic techniques is paramount to ensure the identity, purity, and desired chemical properties of such molecules throughout the drug discovery and development process.

This guide delves into the three primary spectroscopic methods for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the structure.

The synthesis of substituted thiazoles is often achieved through methods like the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[2][3][4] The subsequent purification and characterization are critical steps where the techniques discussed herein are indispensable.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by drawing parallels with the known spectral data of similar thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra.

Molecular Structure and Proton/Carbon Numbering:

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

2.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit the following signals:

Proton Number Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9~1.4Triplet (t)3HEthyl ester -CH₃
8~4.4Quartet (q)2HEthyl ester -OCH₂-
1~2.7Singlet (s)3H2-Methyl group on thiazole
11~2.6Singlet (s)3H5-Acetyl group -COCH₃

Rationale for Chemical Shifts and Multiplicities:

  • Ethyl Ester Protons (8 & 9): The ethyl group protons will show a characteristic triplet-quartet pattern. The methyl protons (9) are split by the two adjacent methylene protons (8) into a triplet, and the methylene protons (8) are split by the three methyl protons (9) into a quartet. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift.

  • 2-Methyl Protons (1): The methyl group at the 2-position of the thiazole ring is expected to be a singlet as there are no adjacent protons to cause splitting. Its chemical shift is influenced by the aromatic and electron-withdrawing nature of the thiazole ring.

  • 5-Acetyl Protons (11): The methyl protons of the acetyl group at the 5-position will also appear as a singlet. This group is directly attached to a carbonyl, which is a deshielding environment.

2.1.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for all nine carbon atoms in the molecule:

Carbon Number Predicted Chemical Shift (δ, ppm) Assignment
9~14Ethyl ester -CH₃
1~192-Methyl group on thiazole
11~305-Acetyl group -COCH₃
8~62Ethyl ester -OCH₂-
5~120Thiazole C5
4~160Thiazole C4
2~165Thiazole C2
6~168Ester C=O
10~190Acetyl C=O

Rationale for Chemical Shifts:

  • Alkyl Carbons (1, 9, 11, 8): These carbons will appear in the upfield region of the spectrum. The ethyl ester carbons (8 and 9) and the methyl groups on the thiazole (1) and acetyl (11) will have distinct chemical shifts.

  • Thiazole Ring Carbons (2, 4, 5): These aromatic carbons will resonate in the downfield region. The exact chemical shifts are influenced by the substituents and the heteroatoms in the ring.

  • Carbonyl Carbons (6, 10): The ester and ketone carbonyl carbons are significantly deshielded and will appear at the downfield end of the spectrum, with the ketone carbonyl typically being more downfield than the ester carbonyl.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The predicted key absorption bands are:

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~2980-2850MediumC-H (alkyl)Stretching
~1720StrongC=O (ester)Stretching
~1680StrongC=O (ketone)Stretching
~1600-1450Medium-WeakC=N, C=C (thiazole ring)Stretching
~1250StrongC-O (ester)Stretching

Interpretation of IR Data:

  • C-H Stretching: The presence of the methyl and ethyl groups will result in C-H stretching vibrations in the typical alkyl region.

  • Carbonyl Stretching: Two distinct and strong C=O stretching bands are expected. The ester carbonyl will likely appear at a higher wavenumber (~1720 cm⁻¹) compared to the ketone carbonyl (~1680 cm⁻¹), which is conjugated with the thiazole ring, leading to a decrease in its stretching frequency.[5][6]

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the aromatic thiazole ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: A strong absorption corresponding to the C-O stretching of the ester group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₁₁NO₃S. The calculated molecular weight is approximately 213.25 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 213.

  • Major Fragmentation Pathways: Thiazoles are known to be relatively stable, often showing an abundant molecular ion. Common fragmentation pathways for this molecule could include:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z = 168.

    • Loss of the entire ethyl ester group (-COOCH₂CH₃), leading to a fragment at m/z = 140.

    • Loss of the acetyl group (-COCH₃), giving a fragment at m/z = 170.

    • Cleavage of the thiazole ring, although this is generally less favorable than the loss of substituents.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Place the NMR tube in the spectrometer. Place the NMR tube in the spectrometer. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃).->Place the NMR tube in the spectrometer. Filter the solution into a 5 mm NMR tube. Filter the solution into a 5 mm NMR tube. Acquire ¹H NMR spectrum (e.g., 16-32 scans). Acquire ¹H NMR spectrum (e.g., 16-32 scans). Place the NMR tube in the spectrometer.->Acquire ¹H NMR spectrum (e.g., 16-32 scans). Lock and shim the instrument. Lock and shim the instrument. Tune the probe for ¹H and ¹³C frequencies. Tune the probe for ¹H and ¹³C frequencies. Apply Fourier transform and phase correction. Apply Fourier transform and phase correction. Acquire ¹H NMR spectrum (e.g., 16-32 scans).->Apply Fourier transform and phase correction. Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). Calibrate the chemical shift scale (e.g., using TMS at 0 ppm). Calibrate the chemical shift scale (e.g., using TMS at 0 ppm). Integrate the ¹H NMR signals. Integrate the ¹H NMR signals.

Figure 2: Workflow for acquiring NMR spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing Place a small amount of solid sample directly on the ATR crystal. Place a small amount of solid sample directly on the ATR crystal. Ensure the ATR crystal is clean. Ensure the ATR crystal is clean. Place a small amount of solid sample directly on the ATR crystal.->Ensure the ATR crystal is clean. Lower the ATR press to ensure good contact with the sample. Lower the ATR press to ensure good contact with the sample. Ensure the ATR crystal is clean.->Lower the ATR press to ensure good contact with the sample. Collect a background spectrum. Collect a background spectrum. Perform ATR correction. Perform ATR correction. Lower the ATR press to ensure good contact with the sample.->Perform ATR correction. Collect the sample spectrum (e.g., 16-32 scans). Collect the sample spectrum (e.g., 16-32 scans). Label the significant peaks. Label the significant peaks.

Figure 3: Workflow for acquiring ATR-IR spectra.

Mass Spectrometry Protocol (Electron Ionization - EI)

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection and Data Processing Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet). Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet). Bombard the sample with a beam of electrons (typically 70 eV). Bombard the sample with a beam of electrons (typically 70 eV). Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet).->Bombard the sample with a beam of electrons (typically 70 eV). Separate the resulting ions based on their mass-to-charge ratio (m/z). Separate the resulting ions based on their mass-to-charge ratio (m/z). Bombard the sample with a beam of electrons (typically 70 eV).->Separate the resulting ions based on their mass-to-charge ratio (m/z). Detect the ions and generate the mass spectrum. Detect the ions and generate the mass spectrum. Separate the resulting ions based on their mass-to-charge ratio (m/z).->Detect the ions and generate the mass spectrum. Identify the molecular ion and major fragment peaks. Identify the molecular ion and major fragment peaks.

Figure 4: Workflow for acquiring EI mass spectra.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While based on predicted data due to the current lack of publicly available experimental spectra, the interpretations and protocols presented herein are grounded in established spectroscopic principles and data from analogous structures. This guide serves as a valuable tool for researchers in medicinal chemistry and drug development, enabling them to confidently approach the synthesis and analysis of this and related thiazole derivatives. The provided step-by-step protocols for NMR, IR, and MS analysis are designed to be self-validating, ensuring the generation of high-quality, reproducible data in a laboratory setting.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. 1968;755. doi:10.1039/J29680000755. Available from: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. 2023;28(14):5487. doi:10.3390/molecules28145487. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2016;21(11):1487. doi:10.3390/molecules21111487. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1982;627-630. doi:10.1039/P19820000627. Available from: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022;27(3):996. doi:10.3390/molecules27030996. Available from: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]

  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Semantic Scholar. Available from: [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar. Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available from: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Basic and Applied Research. 2023;3(5):271-277. doi:10.70749/ijbr.v3i5.1234. Available from: [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available from: [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available from: [Link]

  • Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Sci-Hub. Available from: [Link]

  • Spectral Information. PubChem. Available from: [Link]

Sources

Biological activity of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, promising scaffold: this compound. We will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of its derivatives, including their antimicrobial, anticancer, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this versatile class of compounds.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a wide array of therapeutic agents. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and its relatively stable aromatic nature.[2] Marketed drugs containing the thiazole moiety, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, underscore its therapeutic significance.[2]

The core structure of This compound presents multiple points for chemical modification, making it an attractive starting point for developing new chemical entities.

  • Ethyl carboxylate at C4: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, serving as a key interaction point with biological targets.

  • Acetyl group at C5: The ketone functionality is a versatile handle for creating derivatives like hydrazones, chalcones, or pyrazolines, significantly expanding chemical diversity.

  • Methyl group at C2: Can be functionalized or replaced with other alkyl or aryl groups to modulate lipophilicity and steric properties.

These modifiable positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the exploration of a vast chemical space and the optimization of biological activity.

Synthesis of the Core Scaffold and its Derivatives

The foundational method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[2][3] This typically involves the condensation reaction between an α-haloketone and a thioamide. For the specific scaffold of interest, a common route involves the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide. More efficient, one-pot methodologies have also been developed to improve yields and simplify work-up procedures.[4]

General Synthetic Workflow

The creation of diverse derivatives often begins with a key intermediate, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be synthesized from ethyl acetoacetate and thiourea.[4][5][6] Subsequent modifications can be introduced at the 2-amino position, or the scaffold can be built through alternative pathways to incorporate the desired acetyl group.

G cluster_0 Scaffold Synthesis (Hantzsch) cluster_1 Derivatization Ethyl Acetoacetate Ethyl Acetoacetate α-Halo Ketone Intermediate α-Halo Ketone Intermediate Ethyl Acetoacetate->α-Halo Ketone Intermediate Halogenation Thioamide Thioamide Core Thiazole Scaffold Core Thiazole Scaffold Thioamide->Core Thiazole Scaffold Halogenating Agent Halogenating Agent Halogenating Agent->α-Halo Ketone Intermediate α-Halo Ketone Intermediate->Core Thiazole Scaffold Condensation Derivative 1 Derivative 1 Core Thiazole Scaffold->Derivative 1 at C5-acetyl Derivative 2 Derivative 2 Core Thiazole Scaffold->Derivative 2 at C4-ester Derivative 3 Derivative 3 Core Thiazole Scaffold->Derivative 3 at C5-acetyl Derivative 1 (e.g., Hydrazone) Derivative 1 (e.g., Hydrazone) Derivative 2 (e.g., Amide) Derivative 2 (e.g., Amide) Derivative 3 (e.g., Chalcone) Derivative 3 (e.g., Chalcone) Reagent A Reagent A Reagent A->Derivative 1 Reagent B Reagent B Reagent B->Derivative 2 Reagent C Reagent C Reagent C->Derivative 3

Caption: General workflow for synthesis and derivatization.

Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established methods and serves as a foundational step for creating a variety of derivatives.[4][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and thiourea (1.0 eq) in ethanol.

  • Halogenation: Slowly add a solution of an appropriate halogenating agent, such as N-bromosuccinimide (NBS) (1.2 eq), to the mixture at room temperature.

  • Cyclization: After the initial reaction is complete (monitored by TLC), heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. The following sections explore the key findings in major therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Thiazole derivatives have been extensively investigated as a promising class of antimicrobials due to their ability to interfere with essential microbial pathways.[8][9]

Causality and SAR Insights: The antimicrobial efficacy of thiazole derivatives is heavily influenced by the nature of the substituents on the core ring.

  • Hybridization with other Heterocycles: Incorporating other antimicrobial scaffolds, such as pyrazoline or triazole, into the thiazole derivative can lead to synergistic or enhanced activity.[10]

  • Lipophilicity and Membrane Interaction: The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, leading to disruption and cell death.[8]

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., halogens) or specific aryl moieties on the thiazole ring can significantly modulate the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[8] For instance, trichlorophenyl-substituted thiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria.[8]

Proposed Mechanism of Action: While not fully elucidated for all derivatives, a primary proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[7] Molecular docking studies have suggested that the thiazole nucleus can fit into the enzyme's binding pocket, disrupting its function.[7] Another potential target is Dihydrofolate Reductase (DHFR), an enzyme involved in folate synthesis.[10]

Data Summary: Antimicrobial Activity

Compound SeriesModificationTarget OrganismActivity (MIC, µg/mL)Reference
Thiazolyl-Pyrazoline HybridsPyrazoline at C2S. aureus, K. pneumoniae50[10]
2-(N-allyl)-5-(pyrazolin-3-yl)-thiazolesN-allyl at C2, Pyrazoline at C5S. pneumoniae, E. coli0.03–7.81[9][10]
Phenylacetamido-thiazolesPhenylacetamide at C2E. coli, S. aureus1.56–6.25[1]
Anticancer Activity

Thiazole derivatives are a significant class of anticancer agents, with some, like Dasatinib, already in clinical use.[11] Their mechanism of action is often multifactorial, involving the inhibition of cell proliferation, induction of apoptosis, and interference with key cancer signaling pathways.[12]

Causality and SAR Insights: The antiproliferative activity of these derivatives is highly dependent on their specific chemical structures.

  • Apoptosis Induction: Many active thiazole compounds exert their effect by triggering programmed cell death (apoptosis). The substitution pattern can influence the potency of apoptosis induction.[13]

  • Kinase Inhibition: The thiazole scaffold can act as a hinge-binding motif for various protein kinases that are often dysregulated in cancer. Modifications on the ring system can confer selectivity and potency against specific kinases.

  • Substituent Effects: Studies have shown that adding moieties like trifluoromethoxy)phenyl or naphthalen-2-yl can result in significant cytotoxic activity against cervical (HeLa), breast (MCF-7), and colorectal (HT-29) cancer cell lines.[13] The presence of a fluoro substituent has also been noted to enhance anticancer properties.[12]

Proposed Mechanism of Action: The primary mechanism involves the induction of apoptosis, often through the modulation of apoptotic protein levels.[13] Derivatives can also cause cell cycle arrest at different phases, preventing cancer cells from progressing through division.[14]

G Thiazole Derivative Thiazole Derivative Pro-Apoptotic Proteins (Bax, Bak) Pro-Apoptotic Proteins (Bax, Bak) Thiazole Derivative->Pro-Apoptotic Proteins (Bax, Bak) Upregulates Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Thiazole Derivative->Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Downregulates Mitochondrion Mitochondrion Pro-Apoptotic Proteins (Bax, Bak)->Mitochondrion Anti-Apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Apoptosis induction pathway by thiazole derivatives.

Data Summary: In Vitro Cytotoxicity

Compound SeriesModificationCell LineActivity (IC50, µM)Reference
4-methylthiazole derivatives2,5-difluorophenyl at C2MCF-77.7[13]
4-methylthiazole derivatives4-(trifluoromethoxy)phenyl at C2MCF-78.0[13]
Thiazole-hydrazonesSubstituted benzylidene at C5-acetylMCF-72.57 ± 0.16[14]
Thiazole-hydrazonesSubstituted benzylidene at C5-acetylHepG27.26 ± 0.44[14]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases.[15][16] Thiazole derivatives have emerged as potent anti-inflammatory agents, primarily by targeting key enzymes in the inflammatory cascade.[17][18]

Causality and SAR Insights: The anti-inflammatory effects are linked to the inhibition of enzymes that produce pro-inflammatory mediators.

  • COX/LOX Inhibition: The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation.[15][16] Thiazole derivatives have been shown to effectively block these enzymes, reducing the production of prostaglandins and leukotrienes.[15]

  • Cytokine Modulation: Certain derivatives can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models.[19]

  • Structure-Specific Effects: The nature and position of substituents are critical. For example, nitro-substituted phenyl thiazole derivatives have demonstrated significant anti-inflammatory activity in rat paw edema models, sometimes exceeding that of standard drugs like nimesulide.[18]

Proposed Mechanism of Action: The principal mechanism is the inhibition of COX and LOX enzymes, which are central to the synthesis of inflammatory mediators. By blocking these pathways, the derivatives effectively reduce the physiological signs of inflammation, such as edema and pain.

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Thromboxanes Thromboxanes COX Pathway->Thromboxanes Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX Pathway Inhibits Thiazole Derivative->LOX Pathway Inhibits

Caption: Inhibition of the Arachidonic Acid Pathway.

Key Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols for assessing the biological activities of this compound derivatives are provided.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationship studies consistently show that targeted modifications at the C2, C4, and C5 positions can significantly enhance potency and selectivity.

The future of research on this scaffold is promising. Key areas for further investigation include:

  • Lead Optimization: Systematic modification of the most potent hits to improve their pharmacokinetic profiles (ADME-Tox properties) and in vivo efficacy.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Development of Selective Inhibitors: Fine-tuning the scaffold to develop derivatives that are highly selective for a single target (e.g., a specific kinase or microbial enzyme) to minimize off-target effects.

This guide provides a solid foundation for researchers to build upon, offering both the theoretical understanding and the practical protocols necessary to unlock the full therapeutic potential of this remarkable class of thiazole derivatives.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Excipients.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025).
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).
  • 3-Ethyl-2-(ethylimino)

Sources

Discovery and history of thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Thiazole Compounds

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern drug design is a testament to its remarkable chemical versatility and biological significance. This guide provides a comprehensive exploration of the discovery and history of thiazole compounds, charting the seminal synthetic methodologies that unlocked their potential. We delve into the landmark discoveries of thiazole-containing natural products and drugs, such as thiamine, penicillin, and sulfathiazole, which revolutionized nutrition and medicine. Furthermore, we examine the evolution of the thiazole pharmacophore in contemporary drug development through case studies of sophisticated therapeutics like Dasatinib. This paper synthesizes historical context with technical detail, offering researchers and drug development professionals a thorough understanding of this indispensable heterocyclic motif.

The Genesis of Thiazole Chemistry: Foundational Syntheses

The story of thiazole is intrinsically linked to the development of synthetic organic chemistry. The ability to construct the thiazole ring systematically opened the door to exploring its properties and applications. While numerous methods now exist, a few foundational syntheses remain pillars of heterocyclic chemistry.[1]

The Hantzsch Synthesis (1887): The Inaugural Breakthrough

The first and most renowned method for thiazole ring construction was reported by Arthur Hantzsch in 1887.[2][3] This condensation reaction between an α-halocarbonyl compound and a thioamide (or related species like thiourea) provided a direct and versatile route to a wide range of thiazole derivatives.[2][4] The reaction's robustness and broad substrate scope have cemented its importance for over a century.[5]

The causality behind this reaction lies in a sequence of nucleophilic attack and intramolecular cyclization. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This initial SN2 reaction is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate.[6] Subsequent dehydration yields the aromatic thiazole ring.[6] Under acidic conditions, the reaction can yield mixtures of isomers, a critical consideration for synthetic planning.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [6]

  • Objective: To synthesize a model 2-aminothiazole derivative using the classic Hantzsch condensation.

  • Materials:

    • 2-Bromoacetophenone (1.00 g, 5.0 mmol)

    • Thiourea (0.57 g, 7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Methodology:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL reaction vial equipped with a magnetic stir bar.

    • Add 5 mL of methanol to the vial.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes. The reactants will dissolve, and a precipitate may begin to form.[5]

    • Remove the reaction vial from the heat and allow the solution to cool to ambient temperature.

    • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix thoroughly. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[6]

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any remaining salts.

    • Allow the solid to air dry on a watch glass to yield 2-amino-4-phenylthiazole.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Thioamide Thioamide (or Thiourea) SN2_Product S-Alkylation Intermediate Thioamide->SN2_Product 1. Nucleophilic Attack (SN2) Haloketone α-Haloketone Haloketone->SN2_Product 1. Nucleophilic Attack (SN2) Cyclization_Product Hydroxythiazoline Intermediate SN2_Product->Cyclization_Product 2. Intramolecular    Cyclization Thiazole Thiazole Derivative Cyclization_Product->Thiazole 3. Dehydration (-H₂O)

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Other Foundational Syntheses

While the Hantzsch synthesis is preeminent, other early methods were crucial in expanding the synthetic chemist's toolkit for accessing diverse thiazole structures.

  • Gabriel Synthesis (1910): This method involves the cyclization of α-acylamino ketones with a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀), at high temperatures.[7][8] It provides a reliable route to 2,5-disubstituted thiazoles.[3][8]

  • Cook-Heilbron Synthesis (1947): Discovered by Alan H. Cook and Sir Ian Heilbron, this reaction was pivotal for preparing 5-aminothiazoles.[9] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][9] The availability of 5-aminothiazoles opened new avenues for further chemical transformations.[9]

  • Tcherniac's Synthesis: This approach provides 2-substituted thiazoles through the acid-catalyzed hydrolysis and cyclization of α-thiocyanoketones.[10]

Nature's Blueprint: Thiazole in Vitamins and Antibiotics

The thiazole ring is not merely a synthetic creation; it is a recurring motif in vital natural products.[11] The discovery of these molecules illuminated the biological importance of the thiazole scaffold long before its full synthetic potential was realized.

Thiamine (Vitamin B1): The Vital Coenzyme

Thiamine is an essential nutrient whose deficiency leads to the disease beriberi. Its structure, elucidated in the 1930s, revealed a pyrimidine ring linked to a thiazole ring.[1][12] The thiazole component is the chemical engine of thiamine. After conversion in the body to thiamine pyrophosphate (TPP), the C2 proton of the thiazolium salt becomes acidic, allowing for deprotonation to form a nucleophilic ylide.[1] This ylide is crucial for its coenzymatic role in key metabolic reactions, including the decarboxylation of α-keto acids like pyruvate.

Penicillin: The Accidental Discovery that Changed Medicine

The discovery of penicillin by Alexander Fleming in 1928 is a landmark event in medical history.[13][14] The subsequent isolation and structural elucidation by a team at Oxford, including Howard Florey, Ernst Chain, and Dorothy Hodgkin, revealed a unique and highly strained bicyclic structure: a four-membered β-lactam ring fused to a five-membered thiazolidine ring—a saturated analog of thiazole.[13][15]

The thiazolidine ring is integral to the molecule's stability and biosynthetic origin, while the strained β-lactam ring is the pharmacophore responsible for its antibacterial activity.[15] Penicillin functions by inhibiting bacterial transpeptidase enzymes, which are essential for building the bacterial cell wall.[15] This discovery ushered in the age of antibiotics, saving countless lives.[16]

Sulfathiazole: A "Wonder Drug" of the Pre-Penicillin Era

Before penicillin became widely available, the sulfonamides were the first class of broadly effective systemic antimicrobials.[17] Emerging in the late 1930s, sulfathiazole quickly became a prominent member of this class.[18] Its development stemmed from the discovery that the dye Prontosil was metabolized in the body to the active antibacterial agent, sulfanilamide.[17] This spurred the synthesis of thousands of derivatives, with sulfathiazole demonstrating superior potency.

Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.[17] Human cells are unaffected as they obtain folic acid from dietary sources.[17]

Table 1: Key Milestones in the History of Thiazole-Containing Drugs

CompoundYear of Discovery/DevelopmentClassHistorical Significance
Thiamine (Vitamin B1) Structure elucidated 1936VitaminFirst identified thiazole-containing natural product; essential for metabolism.[12]
Sulfathiazole Late 1930sSulfonamide AntibioticOne of the first "wonder drugs"; a primary systemic antibacterial before penicillin.[17][18]
Penicillin 1928 (discovered); 1945 (structure)β-Lactam AntibioticRevolutionized medicine; contains a fused thiazolidine ring.[13][15]
Ritonavir Approved 1996HIV Protease InhibitorA key component of highly active antiretroviral therapy (HAART).[19]
Dasatinib Approved 2006Kinase InhibitorA potent oral therapy for specific types of leukemia.[20]

The Modern Era: Thiazole as a Privileged Pharmacophore

In contemporary drug discovery, the thiazole ring is recognized as a "pharmacophore"—a molecular framework that carries the essential features responsible for a drug's biological activity.[21][22] Its aromatic nature, ability to participate in hydrogen bonding via the nitrogen atom, and the diverse substitution patterns it allows make it a versatile scaffold for designing enzyme inhibitors and receptor ligands.[5]

Case Study: Dasatinib (Sprycel®) - A Modern Anti-Cancer Agent

Dasatinib is a potent, orally active, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[20][23] Its structure features a central 2-aminothiazole-5-carboxamide core, which is crucial for its binding to the ATP-binding site of target kinases like BCR-ABL.

The synthesis of Dasatinib is a multi-step process that relies on the foundational principles of thiazole chemistry. A common strategy involves constructing the core 2-aminothiazole-5-carboxamide intermediate, which is then coupled with the other heterocyclic components of the final drug.[20] For example, one approach involves a Hantzsch-type reaction between a thiourea derivative and an α-bromo-β-ketoester to form the substituted thiazole ring.[23][24] This core is then elaborated through a series of amide couplings and nucleophilic aromatic substitution reactions to complete the synthesis.[25][26]

Dasatinib_Synthesis Simplified Synthetic Logic for Dasatinib A Thiourea Derivative Intermediate1 2-Aminothiazole-5-carboxamide Core (Key Intermediate) A->Intermediate1 Hantzsch-type Cyclization B α-Halo Acrylamide Precursor B->Intermediate1 C 4,6-Dichloro-2-methylpyrimidine Intermediate2 Coupled Pyrimidine-Thiazole C->Intermediate2 D N-(2-hydroxyethyl)piperazine Product Dasatinib D->Product Intermediate1->Intermediate2 Nucleophilic Substitution Intermediate2->Product Final Coupling Reaction

Caption: Logical workflow for the synthesis of Dasatinib.

Conclusion

From its formal discovery by Hantzsch in the 1880s to its central role in blockbuster drugs of the 21st century, the thiazole heterocycle has had a profound impact on science and medicine. The development of robust synthetic methods provided the foundation for chemists to explore its potential, leading to the identification of its critical roles in natural products like thiamine and penicillin. The success of early synthetic thiazole drugs, such as sulfathiazole, paved the way for its modern status as a privileged pharmacophore. The story of thiazole is a compelling example of how fundamental synthetic chemistry enables biological discovery and the development of life-saving therapeutics. Its versatility ensures that it will remain an indispensable tool for researchers, scientists, and drug development professionals for the foreseeable future.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.).
  • Thiazole | Aromatic, Heterocyclic, Ring | Britannica. (n.d.). Retrieved from [Link]

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. Retrieved from [Link]

  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed. (2025). SAR and QSAR in Environmental Research. Retrieved from [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents. (n.d.).
  • Alexander Fleming Discovery and Development of Penicillin - American Chemical Society. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds - ResearchGate. (2021). Retrieved from [Link]

  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents. (n.d.).
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (2010). ARKIVOC. Retrieved from [Link]

  • synthesis process of dasatinib and intermediate thereof - Justia Patents. (2013). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022). Molecules. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (2022). Molecules. Retrieved from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2012). International Journal of Pharmaceutical Sciences and Research.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024). Retrieved from [Link]

  • Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PubMed Central. (2017). Journal of Clinical and Diagnostic Research. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Thiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • The Historical Significance and Evolving Applications of Sulfathiazole Sodium. (n.d.). Retrieved from [Link]

  • Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sulfathiazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Sulfathiazole preparation - US2592859A - Google Patents. (n.d.).
  • History of penicillin - Wikipedia. (n.d.). Retrieved from [Link]

  • Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future? - PMC - NIH. (2017). The Yale Journal of Biology and Medicine. Retrieved from [Link]

  • The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC. (2017). Emerging Infectious Diseases. Retrieved from [Link]

  • Penicillin - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physical Properties of Substituted Thiazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiazole esters represent a cornerstone scaffold in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Their biological efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive exploration of the key physical properties of substituted thiazole esters, including solubility, lipophilicity, melting and boiling points, and spectroscopic characteristics. By delving into the structure-property relationships and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the essential knowledge to rationally design and optimize thiazole ester-based drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Introduction: The Thiazole Ester Moiety in Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1][2][4] When functionalized with an ester group, the resulting substituted thiazole esters offer a versatile platform for drug design. The ester functionality can act as a bioisostere for other functional groups, modulate polarity, and serve as a prodrug moiety to enhance solubility or permeability.[5][6][7] A thorough understanding of the physical properties of these compounds is therefore not just an academic exercise but a critical component of successful drug development. Nearly 40% of drug candidates fail to advance through clinical trials due to poor water solubility, highlighting the importance of these fundamental properties.[8]

Core Physicochemical Properties and Structure-Property Relationships

The interplay of various substituents on the thiazole ring and the ester group dictates the overall physicochemical profile of the molecule.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The solubility of substituted thiazole esters is a multifactorial property influenced by the polarity of substituents, hydrogen bonding capacity, and crystal lattice energy.

  • Impact of Substituents: The introduction of polar functional groups, such as hydroxyl or amino groups, on the thiazole ring generally enhances aqueous solubility. Conversely, the addition of lipophilic moieties like alkyl or aryl groups tends to decrease it.

  • Ester Group Influence: The ester group itself can act as a hydrogen bond acceptor, contributing to solubility. However, the nature of the alkyl or aryl portion of the ester has a more significant impact. Short-chain alkyl esters are generally more soluble than their long-chain counterparts.

  • pH-Dependent Solubility: The basic nitrogen atom in the thiazole ring (pKa of the conjugate acid is ~2.5) allows for salt formation in acidic media, which can significantly increase aqueous solubility.[9] This property is crucial for drugs intended for absorption in the stomach.

Table 1: Representative Physical Properties of Substituted Thiazole Esters

R1 SubstituentR2 SubstituentEster Group (R3)Melting Point (°C)LogP (Calculated)Aqueous Solubility (Predicted)
HH-COOCH3~116-118[9]~1.2Moderately Soluble
-NH2H-COOCH2CH3Higher~0.8More Soluble
H-NO2-COOCH3Higher~1.5Less Soluble
-CH3H-COOCH2CH3Variable~1.9Less Soluble

Note: The data in this table are illustrative and represent general trends. Actual values will vary depending on the specific substitution pattern.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of membrane permeability and, consequently, drug absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (LogP).[10]

  • Modulating Lipophilicity: The LogP of substituted thiazole esters can be fine-tuned by altering the substituents. Increasing the size of alkyl or aryl groups or introducing halogens will increase the LogP, making the compound more lipophilic. Conversely, incorporating polar functional groups will decrease the LogP.[11]

  • The "Rule of Five": In drug discovery, Lipinski's "Rule of Five" suggests that poor absorption or permeation is more likely when, among other factors, the LogP is greater than 5.[12] Therefore, maintaining an optimal LogP is a key consideration in the design of thiazole ester-based drugs.

Melting and Boiling Points

The melting and boiling points of a compound provide insights into the strength of its intermolecular forces and crystal packing efficiency.

  • Influence of Molecular Structure: Symmetrical molecules and those with strong intermolecular interactions, such as hydrogen bonding, tend to have higher melting points. For substituted thiazole esters, the introduction of polar substituents that can participate in hydrogen bonding will increase the melting point.

  • Ester Chain Length: In a homologous series of thiazole esters, the boiling point generally increases with the length of the ester's alkyl chain due to stronger van der Waals forces.

Spectroscopic Characterization

The unambiguous identification and structural elucidation of substituted thiazole esters rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise atomic connectivity of a molecule.[13][14]

  • ¹H NMR: The protons on the thiazole ring have characteristic chemical shifts. The H2 proton is typically the most deshielded, appearing furthest downfield. The H4 and H5 protons will show coupling to each other. The protons of the ester group will have predictable chemical shifts and multiplicities.[14][15]

  • ¹³C NMR: The carbon atoms of the thiazole ring also have distinct chemical shifts, with the C2 carbon being the most deshielded. The carbonyl carbon of the ester is a key diagnostic signal, typically found in the 160-175 ppm range.[15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Key Vibrational Frequencies: A strong absorption band in the 1700-1750 cm⁻¹ region is characteristic of the ester carbonyl (C=O) stretch. The C=N and C=C stretching vibrations of the thiazole ring typically appear in the 1400-1600 cm⁻¹ range.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the substituted thiazole ester.

  • Fragmentation: Common fragmentation pathways for thiazole esters include the loss of the alkoxy group from the ester and cleavage of the thiazole ring.[15][16][17]

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential for drug development.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][18][19]

Methodology:

  • Preparation: An excess amount of the solid substituted thiazole ester is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[8][20]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (e.g., using a 0.45 μm filter).[20]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

  • Analysis: The solubility is calculated and reported in units such as mg/L or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to buffer equil1 Agitate at constant temperature (24-72 hours) prep1->equil1 Establish Equilibrium sep1 Centrifuge or Filter equil1->sep1 Separate Phases quant1 Analyze supernatant by HPLC sep1->quant1 Measure Concentration G cluster_workflow HPLC LogP Determination start Inject Standards & Test Compound hplc Reverse-Phase HPLC start->hplc data Record Retention Times hplc->data calc_k Calculate log k' data->calc_k plot Plot log k' vs. Known LogP calc_k->plot interp Determine LogP plot->interp

Sources

Navigating the Thiazole Scaffold: A Technical Guide to Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Therapeutic Potential of Substituted Thiazole Carboxylates for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound identified by the CAS number 175277-29-9 . While specific detailed experimental data for this particular molecule is not extensively available in peer-reviewed literature, its structural components are characteristic of a class of thiazole derivatives with significant interest in medicinal chemistry. This guide will, therefore, leverage data from closely related and well-documented analogs to provide a robust framework for understanding its synthesis, physicochemical properties, and potential applications in drug discovery.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][3] The planarity of the thiazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][4]

Physicochemical Profile: A Comparative Analysis

PropertyPredicted Value/Range for Target CompoundData from Analog: Ethyl 2-amino-4-methylthiazole-5-carboxylateReference
Molecular Formula C₉H₁₁NO₃SC₇H₁₀N₂O₂S
Molecular Weight 213.25 g/mol 186.23 g/mol
Appearance Likely a solid at room temperatureSolid
Melting Point Not available176-180 °C
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol and DMSO.Insoluble in water
LogP Not availableNot available

The primary structural differences between the target compound and its well-studied 2-amino analog are the presence of a 5-acetyl group instead of a hydrogen or other substituent, and a 2-methyl group in place of a 2-amino group. The acetyl group, being electron-withdrawing, will influence the electron density of the thiazole ring, which can, in turn, affect its reactivity and biological interactions. The replacement of the amino group with a methyl group will alter the hydrogen bonding capacity and overall polarity of the molecule.

Synthesis of the Thiazole Scaffold: The Hantzsch Synthesis and its Variations

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of a α-haloketone with a thioamide. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a thioamide with an appropriately substituted α-halocarbonyl compound.

A general workflow for the synthesis of such substituted thiazoles is depicted below:

Hantzsch_Synthesis cluster_conditions Reaction Conditions Start Starting Materials: - Thioamide (e.g., Thioacetamide) - α-Halocarbonyl Compound Reaction Hantzsch Thiazole Synthesis (Condensation Reaction) Start->Reaction Mixing in a suitable solvent Intermediate Thiazoline Intermediate Reaction->Intermediate Formation of the five-membered ring Dehydration Dehydration/ Aromatization Intermediate->Dehydration Elimination of water Product This compound Dehydration->Product Solvent Ethanol, THF, etc. Base Optional base (e.g., pyridine)

Caption: A generalized workflow for the Hantzsch synthesis of substituted thiazoles.

Experimental Protocol: A Representative One-Pot Synthesis of a Thiazole Carboxylate Derivative

The following protocol is adapted from a reported one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates and serves as a representative example of how the target compound could potentially be synthesized.[4]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thioacetamide

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

Procedure:

  • To a mixture of ethyl acetoacetate in water and THF, cooled to below 0°C, add NBS.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thioacetamide to the reaction mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add ammonia solution to induce precipitation of the product.

  • Collect the resulting solid by filtration, wash with water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Causality of Experimental Choices:

  • One-Pot Synthesis: This approach is efficient as it avoids the isolation of the intermediate α-bromoacetoacetate, which can be unstable.

  • NBS as Brominating Agent: NBS is a convenient and selective brominating agent for the α-position of the β-keto ester.

  • Ammonia Workup: The addition of a base like ammonia neutralizes the reaction mixture and facilitates the precipitation of the final product.

Applications in Drug Discovery: Targeting a Spectrum of Diseases

The thiazole scaffold is a key component in a number of FDA-approved drugs, highlighting its therapeutic relevance. While the specific biological activity of this compound is not yet reported, its structural features suggest potential for various applications. The presence of the acetyl and ester functional groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for screening against different biological targets.

The general workflow for leveraging such a compound in a drug discovery program is outlined below:

Drug_Discovery_Workflow Start This compound (Lead Compound) Library Library Synthesis (Chemical Modification) Start->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for the development of a lead compound in drug discovery.

Given the known activities of other thiazole derivatives, potential therapeutic areas for exploration with analogs of this compound include:

  • Oncology: Many thiazole-containing compounds exhibit potent anticancer activity.[4]

  • Infectious Diseases: The thiazole ring is a component of several antibacterial and antifungal agents.[1][2]

  • Inflammatory Diseases: Certain thiazole derivatives have shown anti-inflammatory properties.[2]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity within the broader class of bioactive thiazole derivatives. While direct experimental data remains to be published, this technical guide has provided a scientifically grounded framework for its synthesis, potential properties, and applications by drawing on the wealth of information available for its structural analogs.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening against a diverse panel of targets will be crucial to unlocking its therapeutic potential. The insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel thiazole-based compounds in the ongoing quest for new and effective medicines.

References

  • ND Pharma & Biotech Industrial Division. (n.d.). Industrial Catalog. Retrieved from [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2018). Scientific Reports. Retrieved from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate: Synthesis, Purification, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide provides an in-depth technical overview of a specific, highly functionalized thiazole derivative: Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. We will explore its chemical identity, a robust synthetic pathway based on the classic Hantzsch synthesis, detailed protocols for purification, and methods for comprehensive structural characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven methodologies.

Table 1: Compound Identification and Properties
ParameterValueSource
IUPAC Name This compound[4]
Synonym Ethyl 5-acetyl-2-methylthiazole-4-carboxylate[4]
CAS Number 175277-29-9[4][5][6]
Molecular Formula C₉H₁₁NO₃S[4]
Molecular Weight 213.25 g/mol [4]
SMILES CCOC(=O)C1=C(C(=O)C)SC(=N1)C[4]

Section 1: Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely adopted method for constructing the 1,3-thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][7][8] For the synthesis of our target molecule, we will adapt this classical reaction, which is known for its high yields and operational simplicity.[8][9]

Mechanistic Rationale

The Hantzsch synthesis proceeds through a well-established mechanism. The reaction initiates with a nucleophilic attack (Sₙ2 reaction) from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[8][10] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. A subsequent dehydration step yields the final aromatic thiazole ring.[10]

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned from the reaction between ethyl 2-chloroacetoacetate (an α-haloketone derivative) and thioacetamide (a simple thioamide).

Hantzsch_Synthesis_Workflow cluster_reaction Reaction Vessel reagent1 Ethyl 2-chloroacetoacetate mix Mixing & Reflux (e.g., Ethanol) reagent1->mix reagent2 Thioacetamide reagent2->mix product_crude Crude Product Mixture mix->product_crude Cyclocondensation purification Purification (Chromatography & Recrystallization) product_crude->purification product_final This compound (Pure) purification->product_final Isolation

Caption: Proposed workflow for the synthesis of the target thiazole derivative.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (approx. 3-4 mL per gram of thioacetamide).

  • Reagent Addition: To this stirring solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, slowly pour the mixture into a beaker containing cold 5% sodium bicarbonate solution. This neutralizes the hydrogen chloride byproduct formed during the reaction.

  • Precipitation & Isolation: Stir the aqueous mixture. The thiazole product, being poorly soluble in water, should precipitate out as a solid.[8] Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (filter cake) with cold deionized water to remove any inorganic salts and water-soluble impurities.

  • Drying: Allow the crude product to air-dry on a watch glass or in a desiccator. A preliminary yield and melting point can be determined at this stage.

Section 2: Purification of the Target Compound

Purification is a critical step to ensure the synthesized compound is free of starting materials, byproducts, and other impurities, which is essential for accurate characterization and subsequent applications in drug development.[11][12] A two-step purification process involving column chromatography followed by recrystallization is recommended.

Protocol 1: Column Chromatography

Column chromatography is an effective technique for separating compounds based on their differential adsorption to a stationary phase, typically silica gel.[11][13] Given the ester and ketone functionalities, our target molecule possesses moderate polarity, making it an ideal candidate for purification via normal-phase chromatography.[11]

Objective: To separate the target thiazole from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[11]

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates. Spot the crude product and test various ratios of hexane/ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[11]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level, crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chosen eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified, amorphous solid or oil.

Purification_Workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Crude Product cc_setup Pack Column (Silica Gel) start->cc_setup cc_load Load Crude Sample cc_setup->cc_load cc_elute Elute with Solvent Gradient (Hexane/Ethyl Acetate) cc_load->cc_elute cc_collect Collect & Analyze Fractions (TLC) cc_elute->cc_collect cc_combine Combine Pure Fractions & Evaporate Solvent cc_collect->cc_combine rec_dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) cc_combine->rec_dissolve Purified Amorphous Solid rec_cool Slow Cooling to Room Temperature rec_dissolve->rec_cool rec_ice Ice Bath Cooling rec_cool->rec_ice rec_filter Filter Crystals rec_ice->rec_filter rec_dry Dry Crystals rec_filter->rec_dry final_product Pure Crystalline Product rec_dry->final_product

Caption: A comprehensive workflow for the purification of the synthesized thiazole.

Protocol 2: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[12][14] The principle relies on the higher solubility of a compound in a hot solvent compared to a cold solvent.[15][16] As a saturated hot solution cools, the compound crystallizes out, leaving impurities behind in the solution.[14][15]

Objective: To obtain a highly pure, crystalline form of the target compound.

Materials:

  • Purified product from column chromatography

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hotplate

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[12]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[15]

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing & Drying: Rinse the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[12] Dry the crystals thoroughly to remove all traces of solvent.

Section 3: Spectroscopic Characterization

Structural elucidation of the final product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous confirmation of the molecular structure.

Table 2: Expected Spectroscopic Data
TechniqueExpected FeaturesRationale
¹H NMR - Singlet for the C2-methyl protons (~2.5-2.8 ppm).- Singlet for the acetyl methyl protons (~2.4-2.7 ppm).- Quartet and triplet for the ethyl ester protons (~4.3 ppm, q; ~1.3 ppm, t).- Absence of signals corresponding to starting materials.The chemical shifts are characteristic of protons in their respective electronic environments within the thiazole ring system.[2][17]
¹³C NMR - Signal for the thiazole C2 carbon (~160-170 ppm).- Signals for thiazole C4 and C5 carbons.- Signals for the two carbonyl carbons (ester and acetyl, ~160-190 ppm).- Signals for the methyl and ethyl carbons.Confirms the carbon framework of the molecule.[17][18]
IR Spectroscopy - Strong C=O stretching frequency for the ester carbonyl (~1710-1730 cm⁻¹).- Strong C=O stretching frequency for the acetyl ketone carbonyl (~1680-1700 cm⁻¹).- C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).Provides evidence for the key functional groups (ester, ketone, thiazole ring) present in the molecule.[3][18]
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 213.25.Confirms the molecular weight and formula of the synthesized compound.[18]

Section 4: Relevance and Potential Applications in Drug Development

Thiazole derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities.[2][3][19] They are integral components of many clinically used drugs.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that functionalized thiazoles exhibit significant inhibitory effects against various bacterial and fungal strains.[2][20][21][22] The specific substitution pattern on the thiazole ring plays a crucial role in modulating this activity.

  • Anticancer Properties: The thiazole scaffold is present in several anticancer agents.[19][23] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, with mechanisms often involving kinase inhibition or apoptosis induction.[17][22]

  • Enzyme Inhibition: Thiazole-containing molecules are known to act as inhibitors for various enzymes, making them attractive for treating a range of diseases.[24]

The title compound, this compound, with its multiple functional groups (ester, ketone), serves as a versatile intermediate. These functional handles can be readily modified to generate a library of novel derivatives for screening in various biological assays, potentially leading to the discovery of new therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization. Available from: [Link]

  • El-Mekabaty, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1530. Available from: [Link]

  • CHEMICAL POINT. Ethyl 5-acetyl-2-methylthiazole-4-carboxylate. Available from: [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. Available from: [Link]

  • Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • Păun, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6520. Available from: [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]

  • ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

  • ResearchGate. Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

  • Journal of Chemical Reviews. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • Journal of Applied Pharmaceutical Science and Research. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • PubChem. 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide. Available from: [Link]

  • Pharmaffiliates. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available from: [Link]

  • Gaba, M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2127. Available from: [Link]

  • Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2017). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 11(1), 1-10. Available from: [Link]

  • ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Available from: [Link]

  • Google Patents. Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Liu, X. H., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19376–19387. Available from: [Link]

  • Chem-Space. Ethyl 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylate. Available from: [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These sulfur- and nitrogen-containing heterocycles are renowned for their diverse pharmacological activities, including applications in the treatment of allergies, hypertension, inflammation, and infections.[1][2] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are crucial building blocks in the synthesis of medicinally significant agents and have demonstrated notable antileukemic potential.[1][2] This application note provides a detailed, field-proven protocol for an efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates, a method that offers significant advantages over traditional multi-step approaches.

The Strategic Advantage of One-Pot Synthesis

Traditional syntheses of these thiazole derivatives often involve a two-step process: the initial synthesis and isolation of an intermediate, ethyl 2-bromo-3-oxobutanoate, followed by its reaction with a thiourea derivative.[1] This conventional route can be hampered by laborious work-up procedures and often results in lower overall yields. The one-pot methodology presented herein circumvents these issues by combining the bromination and cyclization steps into a single, continuous process. This streamlined approach not only simplifies the experimental procedure but also enhances efficiency, reduces waste, and can lead to significantly improved product yields.[3][4]

Underlying Mechanism: A Modern Take on the Hantzsch Thiazole Synthesis

The one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates is a variation of the classic Hantzsch thiazole synthesis.[5] The reaction proceeds through two key stages within the same reaction vessel:

  • In Situ α-Halogenation: The process begins with the α-halogenation of ethyl acetoacetate. In the presence of N-bromosuccinimide (NBS), the enol form of ethyl acetoacetate is brominated at the α-position to generate the reactive intermediate, ethyl 2-bromo-3-oxobutanoate. This intermediate is not isolated but is immediately available for the subsequent step.

  • Cyclocondensation: A substituted or unsubstituted thiourea is then introduced into the reaction mixture. The sulfur atom of the thiourea acts as a nucleophile, attacking the α-brominated carbon of the ethyl 2-bromo-3-oxobutanoate. This is followed by an intramolecular condensation between the nitrogen of the thiourea and the ketone carbonyl group, leading to the formation of the thiazole ring after dehydration.

This one-pot approach, by avoiding the isolation of the lachrymatory and potentially unstable α-haloketone intermediate, enhances both the safety and efficiency of the synthesis.

Visualizing the Process

Experimental Workflow

The following diagram outlines the streamlined workflow for the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Isolation cluster_purification Purification A Combine Ethyl Acetoacetate, Water, and THF B Cool to 0°C A->B C Add N-Bromosuccinimide (NBS) B->C D Stir at Room Temperature (2 hours) C->D E Add Substituted Thiourea D->E F Heat to 80°C (2 hours) E->F G Cool to Room Temperature F->G H Neutralize with Saturated NaHCO3 G->H I Extract with Ethyl Acetate H->I J Dry Organic Layer (Na2SO4) I->J K Concentrate in Vacuo J->K L Column Chromatography (Silica Gel) K->L M Obtain Pure Product L->M

Caption: A schematic overview of the one-pot synthesis workflow.

Reaction Mechanism

The following diagram illustrates the key steps in the formation of the thiazole ring.

G EAA Ethyl Acetoacetate Enol Enol Intermediate EAA->Enol Tautomerization NBS NBS Bromo Ethyl 2-bromo-3-oxobutanoate NBS->Bromo α-Bromination Thiourea Substituted Thiourea Adduct Thiourea Adduct Thiourea->Adduct Nucleophilic Attack Enol->Bromo α-Bromination Bromo->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation Product Ethyl 2-substituted-4- methylthiazole-5-carboxylate Cyclized->Product Dehydration

Sources

The Emerging Role of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5] Within this important class of compounds, Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (EAMTC) is emerging as a molecule of significant interest. Its unique substitution pattern, featuring an acetyl group at the 5-position and a carboxylate at the 4-position, offers multiple points for chemical modification and interaction with biological targets.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of EAMTC in medicinal chemistry. It covers the synthetic rationale, potential therapeutic applications based on structurally related compounds, and detailed protocols for its synthesis and preliminary biological evaluation.

The Thiazole Scaffold: A Foundation for Diverse Biological Activity

The thiazole ring's aromatic nature and its capacity for various chemical transformations make it an ideal starting point for the synthesis of complex molecules.[1][3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Thiazole-containing compounds have shown promise as cytotoxic agents against various cancer cell lines.[1][6][7] Their mechanisms of action are diverse, ranging from enzyme inhibition to disruption of cellular signaling pathways.

  • Antimicrobial Properties: The thiazole moiety is a key component in many antimicrobial agents, exhibiting activity against both bacteria and fungi.[8][9][10]

  • Anti-inflammatory Effects: Several thiazole derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting enzymes like cyclooxygenase (COX).[11]

This compound (CAS 175277-29-9) is a specific derivative that holds potential within these therapeutic areas. Its structure is presented below:

Molecular Formula: C₉H₁₁NO₃S Molecular Weight: 213.25 g/mol [12]

The presence of the acetyl and ethyl carboxylate groups provides handles for further chemical elaboration, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Synthetic Protocol: A Hantzsch-Based Approach to EAMTC

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[13][14][15] It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible Hantzsch-type reaction is proposed.

Proposed Synthetic Pathway

Hantzsch Synthesis of EAMTC cluster_reactants Starting Materials cluster_product Product Reactant1 Ethyl 2-chloroacetoacetate Reaction Condensation/ Cyclization Reactant1->Reaction + Reactant2 Thioacetamide Reactant2->Reaction Reflux in Ethanol Product This compound (EAMTC) Reaction->Product Anticancer Drug Discovery Workflow Start Synthesize EAMTC & Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay against cancer cell lines) Start->Screening Hit_ID Hit Identification (Compounds with significant activity) Screening->Hit_ID Hit_ID->Start Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start In_Vivo In Vivo Efficacy Studies (Xenograft models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Sources

Application Notes and Protocols for the Evaluation of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This document provides a comprehensive guide for the investigation of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate, a representative thiazole-containing compound, as a potential kinase inhibitor. These application notes and protocols are designed to offer a robust framework for its initial characterization, from in vitro enzymatic assays to cell-based functional screens.

Introduction: The Promise of Thiazole-Based Kinase Inhibitors

The thiazole ring is a versatile heterocyclic motif present in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.[2] In the context of oncology, thiazole derivatives have shown significant promise as inhibitors of various protein kinases, which are pivotal in cancer cell signaling pathways.[1][2] this compound (herein referred to as C9H11NO3S) is a small molecule featuring this key thiazole core. While its specific biological activities are not extensively documented in publicly available literature, its structure warrants investigation into its potential as a kinase inhibitor. The following protocols provide a systematic approach to characterizing the kinase inhibitory profile of C9H11NO3S.

Hypothesized Mechanism of Action and Target Pathway

Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site. Given the structural features of thiazole-based inhibitors, it is plausible that C9H11NO3S acts as an ATP-competitive inhibitor. A common signaling pathway implicated in cancer and often targeted by kinase inhibitors is the RAS-RAF-MEK-ERK pathway. Dysregulation of this pathway, for instance through a BRAF mutation, is common in various cancers.[2]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival C9H11NO3S C9H11NO3S C9H11NO3S->RAF (e.g., BRAF) Inhibition

Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway by C9H11NO3S.

Experimental Workflow Overview

A tiered approach is recommended for the evaluation of C9H11NO3S, starting with broad in vitro screening and progressing to more complex cell-based assays. This workflow ensures a thorough characterization of the compound's potency, selectivity, and cellular activity.

cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation a In Vitro Kinase Panel Screen (Determine IC50 values) b Selectivity Profiling (Compare IC50s) a->b c Cellular Phosphorylation Assay (Target Engagement) b->c Identified Target Kinase(s) d Cell Proliferation Assay (Functional Outcome) c->d

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of C9H11NO3S against a panel of purified kinases. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.[3]

Materials:

  • Purified kinases of interest

  • Corresponding kinase substrates (peptides or proteins)

  • ATP (Adenosine 5'-triphosphate)

  • C9H11NO3S (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of C9H11NO3S in DMSO. A 1:3 dilution series starting from 1 mM is recommended.[3] Also, prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted C9H11NO3S or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[4]

  • Initiation of Kinase Reaction:

    • Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Data Presentation:

Kinase TargetC9H11NO3S IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase AExperimental Value5
Kinase BExperimental Value10
Kinase CExperimental Value20
BRAF V600EExperimental Value47
Cellular Phosphorylation Assay (TR-FRET)

This cell-based assay quantifies the phosphorylation of a specific kinase substrate within the cell, providing evidence of target engagement by C9H11NO3S.[6][7]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 melanoma cells for BRAF V600E)

  • Cell culture medium and supplements

  • C9H11NO3S (dissolved in DMSO)

  • Lysis buffer

  • TR-FRET compatible assay kit with phospho-specific and total protein antibodies for the target substrate (e.g., phospho-ERK and total-ERK)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well culture plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of C9H11NO3S for a predetermined time (e.g., 90 minutes).[6] Include DMSO-only controls.

  • Cell Lysis: Remove the culture medium and add lysis buffer to each well.

  • Assay:

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add either the phospho-protein antibody mix or the total-protein antibody mix to the appropriate wells.[7]

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader at the appropriate emission wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[7]

    • Calculate the ratio of the acceptor to donor signals.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Cell Proliferation Assay

This assay assesses the functional consequence of kinase inhibition by measuring the effect of C9H11NO3S on the proliferation of cancer cells.

Materials:

  • Cancer cell line relevant to the target kinase

  • Cell culture medium and supplements

  • C9H11NO3S (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of C9H11NO3S to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a known kinase inhibitor (e.g., Staurosporine) as a positive control in the in vitro assays ensures the assay is performing correctly.[3] In the cellular assays, the normalization of the phosphoprotein signal to the total protein level accounts for any variations in cell number or protein content.[7] Cross-validation of results from the in vitro and cell-based assays will provide a higher degree of confidence in the findings.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By systematically assessing its in vitro potency, selectivity, and cellular activity, researchers can gain valuable insights into its therapeutic potential. The versatility of the thiazole scaffold suggests that this and related compounds may hold promise for the development of novel targeted therapies.[1][2]

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Spotlight: Cell-based kinase assay form
  • High-throughput Screen for Kinase Inhibitors. (n.d.). BioAssay Systems.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.

Sources

Application Notes and Protocols for Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Research

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2][3] In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently proven to be fertile ground for identifying new drug candidates. The thiazole ring, a five-membered aromatic heterocycle, is a prominent "privileged scaffold" that is a core component of numerous clinically approved drugs and biologically active molecules.[4][5] Its unique electronic properties and ability to engage in various biological interactions have rendered it a cornerstone in the design of agents with antibacterial, antifungal, antiviral, and anticancer properties.[1][6][7]

This document provides a detailed guide for researchers exploring the potential of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate as a novel antimicrobial agent. We will delve into its synthesis, propose detailed protocols for evaluating its antimicrobial efficacy and cytotoxicity, and explore its potential mechanism of action based on current literature for structurally related compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a drug candidate is crucial for interpreting its biological activity and developing appropriate experimental protocols.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃S[8]
Molecular Weight 213.25 g/mol [8]
CAS Number 175277-29-9[8]
Topological Polar Surface Area (TPSA) 56.26 Ų[8]
Predicted LogP 1.83[8]

The predicted LogP value suggests a moderate lipophilicity, which is often a favorable characteristic for cell membrane permeability.

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Ethyl 2-chloroacetoacetate->Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Thioacetamide->Hantzsch Thiazole Synthesis Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate Hantzsch Thiazole Synthesis->Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate Cyclocondensation This compound This compound Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate->this compound Friedel-Crafts Acylation

Protocol for Synthesis

Part 1: Synthesis of Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (Intermediate)

This protocol is adapted from established methods for similar thiazole syntheses.[9][10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1 equivalent) in ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 2: Friedel-Crafts Acylation to Yield this compound

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry dichloromethane (DCM).

  • Formation of Acylium Ion: Cool the suspension to 0°C and slowly add acetyl chloride (1.2 equivalents). Stir for 15 minutes.

  • Addition of Thiazole Intermediate: Dissolve the synthesized ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (1 equivalent) in dry DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the final product by column chromatography or recrystallization.

Antimicrobial Activity Assessment

The following protocols are designed to determine the antimicrobial spectrum and potency of this compound.

Experimental Workflow for Antimicrobial Screening

G Start Start Synthesized Compound Synthesized Compound Start->Synthesized Compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesized Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) Synthesized Compound->Cytotoxicity_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine bactericidal/ bacteriostatic nature Data_Analysis Data Analysis and Hit Identification MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans) should be used.

  • Preparation of Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the antimicrobial agent required to kill a particular microorganism.

  • Procedure: Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading Results: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the compound against mammalian cells to determine its therapeutic index.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Lines: Use a panel of human cell lines, such as HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells), to assess general and organ-specific toxicity.[12]

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Investigation of the Mechanism of Action

Based on studies of structurally similar 5-acetyl-4-methylthiazole derivatives, a likely mechanism of action involves the disruption of the microbial cell membrane.[13]

Proposed Mechanism of Action Pathway

G Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Permeabilization Increased Membrane Permeability Membrane->Permeabilization Leakage Leakage of Intracellular Components (e.g., ATP, DNA, RNA) Permeabilization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Protocol 4: Crystal Violet Uptake Assay

This assay assesses the permeability of the cell membrane.

  • Cell Preparation: Grow the microbial cells to the mid-logarithmic phase.

  • Treatment: Treat the cells with the test compound at its MIC and supra-MIC concentrations for a defined period.

  • Crystal Violet Staining: Add crystal violet solution to the cell suspension and incubate.

  • Centrifugation and Measurement: Centrifuge the suspension to pellet the cells. Measure the absorbance of the supernatant, which contains the crystal violet that was not taken up by the cells.

  • Analysis: A decrease in the absorbance of the supernatant in treated samples compared to the untreated control indicates increased crystal violet uptake due to membrane damage.[13]

Protocol 5: Leakage of 260/280 nm Absorbing Materials

This protocol measures the release of nucleic acids and proteins from the cytoplasm, indicating membrane integrity loss.

  • Cell Preparation and Treatment: Prepare and treat microbial cells as described above.

  • Sample Collection: At various time points, collect aliquots of the cell suspension and centrifuge to pellet the cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).

  • Analysis: An increase in the absorbance at these wavelengths in the supernatant of treated cells compared to the control indicates leakage of intracellular components.

Conclusion

This compound represents a promising starting point for antimicrobial drug discovery, leveraging the well-established biological activity of the thiazole scaffold. The protocols outlined in this document provide a comprehensive framework for its synthesis, and for systematically evaluating its antimicrobial efficacy, safety profile, and mechanism of action. By following these guidelines, researchers can effectively advance the investigation of this and related compounds in the critical search for new antimicrobial agents.

References

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Microbiology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. Available at: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available at: [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Application Notes and Protocols for Thiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, including the ability of the nitrogen atom to form hydrogen bonds with biological targets, make it a versatile building block for designing therapeutic agents.[3] In oncology, thiazole derivatives have emerged as a significant class of compounds with a broad spectrum of anticancer activities, targeting various proteins and enzymes crucial for cancer cell proliferation and survival.[3][4] Several thiazole-based drugs, such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, have received clinical approval, underscoring the therapeutic potential of this chemical moiety and fueling further research.[3] Other examples of thiazole-bearing anticancer drugs include Tiazofurin and Dabrafenib.[5][6]

This guide provides an in-depth overview of the application of thiazole derivatives in cancer research. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for experimental design and detailed, field-tested protocols for practical implementation. We will explore the primary mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis, supported by methodologies for their evaluation.

Section 1: Thiazole Derivatives as Protein Kinase Inhibitors

Application Note 1.1: Targeting Dysregulated Kinase Signaling in Cancer

Scientific Rationale: Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[7] Kinases, categorized as serine/threonine or tyrosine kinases, catalyze the phosphorylation of proteins, activating signaling cascades that control cell growth, proliferation, and survival.[4][8] The structural versatility of the thiazole scaffold allows for high-potential interactions with various protein kinases, making it an excellent framework for designing targeted inhibitors.[4] Thiazole derivatives have been successfully developed to target key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Akt.[9][10][11]

Experimental Causality: When evaluating a potential kinase inhibitor, the primary goal is to determine its potency and selectivity. An in vitro kinase activity assay is the foundational experiment. The choice of assay format (e.g., radiometric, fluorescence-based) depends on available resources and throughput requirements. The protocol below describes a common, non-radiometric method using a universal kinase assay kit. It is crucial to run the assay at an ATP concentration close to the Michaelis constant (Km) of the specific kinase. This ensures that the assay is sensitive enough to detect competitive inhibitors, which must compete with ATP for the enzyme's binding site. A dose-response curve is generated to calculate the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, which is the standard metric for potency.

Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ of a thiazole derivative against a target protein kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • Thiazole derivative test compounds

  • Staurosporine or Sorafenib (positive control inhibitor)[9]

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the thiazole derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for the assay might be 100 µM.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the diluted test compound or control (DMSO for no inhibition, Staurosporine for positive control) to the appropriate wells.

    • Add 2 µL of a mix containing the target kinase and its specific substrate peptide, prepared in assay buffer. Gently mix the plate.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (prepared at a concentration near the Km for the target kinase). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

Data Analysis:

  • Subtract the background luminescence (wells with no kinase).

  • Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "maximum inhibition" control (high concentration of positive control) to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Summary: Thiazole-Based Kinase Inhibitors
CompoundTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
Compound 4cVEGFR-20.15MCF-7[9]
Compound 4bVEGFR-2-MDA-MB-231[10]
Compound 4dVEGFR-2-MDA-MB-231[10]
Compound 6Akt-C6 (Glioma)[12]
DasatinibMultiple--[2][3]

Note: IC₅₀ values are highly dependent on assay conditions. This table provides examples for comparative purposes.

Visualization: Kinase Inhibitor Discovery Workflow

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Analysis a In Silico Design & Molecular Docking b Synthesis of Thiazole Derivatives a->b c Kinase Inhibition Assay (Determine IC50) b->c d Cytotoxicity Assay (e.g., MTT on Cancer Lines) c->d e Selectivity Profiling (Kinase Panel) d->e f Cellular Target Engagement (e.g., Western Blot) e->f g In Vivo Xenograft Models f->g h ADME/Toxicity Studies g->h i Candidate Drug h->i Lead Optimization

Caption: Workflow for the discovery of thiazole-based kinase inhibitors.

Section 2: Thiazole Derivatives as Tubulin Polymerization Inhibitors

Application Note 2.1: Disrupting the Cytoskeleton for Mitotic Arrest

Scientific Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[13] The high dynamism of microtubules makes them a prime target for anticancer drugs.[13] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to a prolonged pause in mitosis (G2/M arrest) that ultimately triggers apoptosis.[13] Numerous thiazole derivatives have been designed to bind to the colchicine-binding site on β-tubulin, preventing polymerization and exhibiting potent antimitotic activity.[13][14][15]

Experimental Causality: The validation of a compound as a tubulin polymerization inhibitor requires a multi-step approach. The first step is a cell-free in vitro tubulin polymerization assay. This directly measures the compound's effect on purified tubulin, confirming the mechanism of action without the complexity of a cellular environment. Spectrophotometry is used to monitor the increase in turbidity as tubulin polymerizes into microtubules. A known inhibitor like combretastatin A-4 (CA-4) or colchicine serves as a crucial positive control.[13][14] Following this, cell-based assays are essential. A cell cycle analysis via flow cytometry can demonstrate the expected accumulation of cells in the G2/M phase, which is the functional cellular consequence of mitotic spindle disruption.

Protocol 2.1: In Vitro Tubulin Polymerization Assay

This protocol describes a spectrophotometric method to assess the inhibitory effect of thiazole derivatives on tubulin polymerization.

Materials:

  • Lyophilized, high-purity (>99%) tubulin from porcine brain

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Thiazole derivative test compounds

  • Combretastatin A-4 (CA-4) or colchicine (positive control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm

  • UV-transparent 96-well plates

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

    • Prepare a 10 mM stock of GTP in polymerization buffer.

    • Prepare serial dilutions of the test compound and positive control in polymerization buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the components in the following order:

      • Polymerization buffer to reach a final volume of 100 µL.

      • Test compound or control at the desired final concentration.

      • 10 µL of 10 mM GTP stock (final concentration 1 mM).

      • Add the tubulin solution last to a final concentration of ~1.5 mg/mL. Mix gently by pipetting.

  • Initiation and Measurement:

    • Immediately place the plate into the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. Polymerization is indicated by an increase in absorbance.

  • Data Analysis:

    • Plot absorbance (A₃₄₀) versus time for each concentration.

    • Determine the rate of polymerization (Vmax) from the steepest part of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Data Summary: Thiazole-Based Tubulin Inhibitors
CompoundIC₅₀ (µM) for Tubulin PolymerizationTarget Cell Line (Cytotoxicity GI₅₀/IC₅₀)Reference
Compound 2e7.78Ovar-3 (1.55 µM)[13]
Compound 7c2.00HCT116 (3.35 µM)[14][16]
Compound 9a2.38HCT116 (3.90 µM)[14][16]
Compound 5a0.00952 (9.52 nM)HCT-116 (3.44 µM)
Combretastatin A-44.93-[13]
Visualization: Mechanism of Tubulin Inhibition by Thiazoles```dot

G cluster_0 Normal Cell Cycle cluster_1 Effect of Thiazole Inhibitor G1 G1 S S G1->S G2 G2 Phase S->G2 M Mitosis (Spindle Formation) G2->M Division Division M->Division Tubulin α/β-Tubulin Dimers Tubulin->M Polymerization Block Tubulin->Block Polymerization Inhibited Thiazole Thiazole Derivative Arrest G2/M Arrest Apoptosis Apoptosis

Caption: Thiazole derivatives can inhibit Bcl-2, leading to apoptosis.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. PubMed. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Thiazole in the targeted anticancer drug discovery. PubMed. Available at: [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Available at: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances. Available at: [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Figshare. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. Semantic Scholar. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central. Available at: [Link]

  • Examples of thiazole- and pyrazole-based anti-cancer drugs. ResearchGate. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. ResearchGate. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents. Request PDF. Available at: [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed. Available at: [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Examples of thiazole bearing anticancer drugs. ResearchGate. Available at: [Link]

  • Examples of anticancer drugs bearing thiazole derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. OUCI. Available at: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Research Square. Available at: [Link]

  • One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. PubMed Central. Available at: [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Thiazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including Vitamin B1 (thiamine).[1][2][3] When functionalized with a carboxamide group, the resulting derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The amide moiety is critical as it can form key hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[4]

This application note provides a comprehensive, field-proven guide for the synthesis of thiazole carboxamide derivatives. We will focus on the most robust and widely adopted synthetic strategy: the Hantzsch thiazole synthesis to construct the heterocyclic core, followed by standard amide bond formation.[7][8][9][10] This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and troubleshooting guidance to ensure successful synthesis and validation.

Overview of the Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Thiazole Ring Formation: Construction of the thiazole ring, typically bearing an ester group, via the Hantzsch synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[9][11]

  • Ester Hydrolysis (Saponification): Conversion of the stable thiazole ester intermediate into the corresponding carboxylic acid, activating it for the subsequent amidation.

  • Amide Bond Formation: Coupling of the thiazole carboxylic acid with a desired primary or secondary amine to yield the final thiazole carboxamide derivative.

This modular approach allows for significant structural diversity, as a wide array of commercially available thioamides, α-halocarbonyls, and amines can be utilized to generate extensive compound libraries.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Saponification cluster_2 Stage 3: Amide Coupling Thioamide Thioamide ThiazoleEster Thiazole Ester Intermediate Thioamide->ThiazoleEster Cyclocondensation AlphaHaloEster α-Halo Carbonyl Ester AlphaHaloEster->ThiazoleEster ThiazoleAcid Thiazole Carboxylic Acid ThiazoleEster->ThiazoleAcid Base Hydrolysis (e.g., LiOH, NaOH) FinalProduct Final Thiazole Carboxamide Product ThiazoleAcid->FinalProduct Coupling Agent (e.g., EDC, HOBt) or Acyl Chloride Formation Amine Primary/Secondary Amine (R-NH2) Amine->FinalProduct

Caption: General workflow for the three-stage synthesis of thiazole carboxamides.

Detailed Experimental Protocols

Part 1: Hantzsch Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate

This protocol describes a representative Hantzsch synthesis. The choice of thioamide and α-halo ester can be varied to produce different analogues.

Principle: The mechanism begins with a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl (SN2 reaction).[11][12] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[9][12]

Materials and Reagents:

  • Substituted Thiobenzamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the substituted thiobenzamide (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Stir the mixture at room temperature until the thiobenzamide is fully dissolved.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture in vacuo using a rotary evaporator. The resulting crude residue can be purified by recrystallization from ethanol or by column chromatography (silica gel, using a hexane/ethyl acetate gradient).[13][14]

Part 2: Saponification to 2-Aryl-4-methylthiazole-5-carboxylic Acid

Principle: The ester is hydrolyzed to a carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid, which is often insoluble in the acidic aqueous medium and precipitates.

Materials and Reagents:

  • Ethyl 2-aryl-4-methylthiazole-5-carboxylate (from Part 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1 M or 2 M HCl)

Procedure:

  • Dissolve the thiazole ester (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 ratio).

  • Add LiOH or NaOH (2.0-3.0 eq) to the solution and stir vigorously at room temperature. The hydrolysis can be gently heated (e.g., 40-50 °C) to accelerate the reaction.[15]

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).

  • Cool the mixture in an ice bath and slowly acidify by adding 1 M HCl dropwise until the pH is approximately 2-3.

  • A solid precipitate of the carboxylic acid should form. Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Part 3: Amide Bond Formation to Yield Final Product

Two robust methods are presented for the coupling of the thiazole carboxylic acid with an amine. The choice of method depends on the stability and reactivity of the substrates.

Method A: Acyl Chloride Formation

Principle: The carboxylic acid is converted to a highly reactive acyl chloride using an activating agent like oxalyl chloride or thionyl chloride. The acyl chloride then readily reacts with the amine to form the stable amide bond. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.[4][5]

Materials and Reagents:

  • Thiazole carboxylic acid (from Part 2) (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 eq)

Procedure:

  • Suspend the thiazole carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve the desired amine (1.2 eq) and DIEA (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling Acid Thiazole-COOH AcylChloride Thiazole-COCl (Reactive Intermediate) Acid->AcylChloride Oxalyl Oxalyl Chloride + cat. DMF Oxalyl->AcylChloride Product Thiazole-CONH-R AcylChloride->Product Amine R-NH2 + Base (DIEA) Amine->Product

Caption: Workflow for amide coupling via the acyl chloride method.

Method B: Direct Coupling with Peptide Reagents

Principle: This method uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid in situ. This forms an active ester intermediate that reacts with the amine. This method is milder than the acyl chloride route and is preferred for sensitive substrates.[14][15]

Materials and Reagents:

  • Thiazole carboxylic acid (from Part 2) (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA) (optional, 2.0 eq)

Procedure:

  • Dissolve the thiazole carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq), followed by DIEA (if the amine is used as a salt or if the reaction is sluggish).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.[15]

  • Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary & Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure, proton/carbon environment, and successful formation of the amide bond (presence of NH proton, shifts in adjacent carbons).[5][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition. High-resolution MS (HRMS) is preferred.[14][16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups, such as the amide C=O stretch (approx. 1630-1680 cm⁻¹) and N-H stretch (approx. 3200-3400 cm⁻¹).[15][16]

  • Melting Point (MP): A narrow melting point range indicates high purity of the crystalline solid.[5][13]

Table 1: Examples of Synthesized Thiazole Carboxamide Derivatives

EntryThiazole CoreAmine ComponentCoupling MethodYield (%)Reference
12-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid4-chloro-2-methylanilineAcyl Chloride69%[5]
22-benzyl-4-methylthiazole-5-carboxylic acid4-(2-(2,4-dichlorobenzyl)thiazol-4-yl)anilineEDC/HOBt72%[14]
3(S)-2-(1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxylic acid4,4-difluorocyclohexylamineHCTU/HOBt/DIEAN/A[17]
42-amino-thiazole-5-carboxylic acidBenzylamineEDC/HOBtN/A[15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Hantzsch synthesis Incomplete reaction; impure starting materials; side reactions.Ensure anhydrous conditions. Increase reaction time or temperature. Purify starting materials before use.
Incomplete ester hydrolysis Insufficient base; short reaction time; steric hindrance.Increase the amount of LiOH/NaOH to 3-4 equivalents. Increase reaction time and/or temperature. Use a different solvent system (e.g., add dioxane).
Low yield in amide coupling (Acyl Chloride method) Moisture degrading the acyl chloride; amine is a poor nucleophile.Use flame-dried glassware and anhydrous solvents. Add a catalyst like DMAP. Switch to the milder EDC/HOBt coupling method.
Low yield in amide coupling (EDC/HOBt method) Sterically hindered amine or acid; poor solubility.Increase reaction time to 24-48 hours. Add DIEA as a base. Switch to a stronger coupling agent (e.g., HATU, HCTU). Change solvent to DMF or DMSO.
Difficulty in purification Byproducts from coupling reagents; unreacted starting material.For EDC coupling, perform an acidic wash (e.g., 5% citric acid) to remove EDC-urea byproduct. Optimize stoichiometry to ensure full conversion of the limiting reagent.

References

  • Cai, W.-X., Liu, A.-L., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. Available at: [Link]

  • Tiwari, R. K., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Ibrahim, M. A., & Bsc, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology. Available at: [Link]

  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available at: [Link]

  • Al-Ostath, H. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • YouTube. (2019). synthesis of thiazoles. Available at: [Link]

  • ResearchGate. (2019). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available at: [Link]

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

  • PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]

  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobial, antiretroviral, and antineoplastic drugs.[1][2] The specific analogue, Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate, is a multi-functionalized heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science.[3] Its unique arrangement of an acetyl group, an ethyl ester, and a methyl group on the thiazole ring provides multiple points for further chemical modification.

Given its potential application in regulated industries, establishing a robust, reliable, and comprehensive analytical control strategy is paramount. This guide provides a suite of detailed analytical protocols for the unambiguous structural elucidation and purity assessment of this target molecule. The methodologies herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6] This integrated approach ensures the identity, purity, and quality of the compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential for method development. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure -
Molecular Formula C₉H₁₁NO₃SCalculated
Molecular Weight 213.25 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred from similar thiazole esters[7]
Solubility Soluble in DMSO, Chloroform, Methanol, Acetonitrile. Sparingly soluble in water.Inferred from structure

Integrated Analytical Workflow

No single analytical technique is sufficient for complete characterization. A synergistic workflow is required, where each method provides a unique and complementary piece of information. The relationship between these techniques is illustrated below, forming a comprehensive strategy for structural confirmation and purity determination.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H & ¹³C) Report Certificate of Analysis (Identity, Purity, Strength) NMR->Report MS Mass Spectrometry MS->Report FTIR FT-IR Spectroscopy FTIR->Report HPLC HPLC-UV HPLC->Report TLC TLC (In-process check) Sample Test Sample: Ethyl 5-acetyl-2-methyl- 1,3-thiazole-4-carboxylate Sample->NMR Confirms H/C framework & connectivity Sample->MS Confirms Molecular Weight & elemental formula Sample->FTIR Identifies functional groups (C=O, C-O, C=N) Sample->HPLC Quantifies purity (% Area) & detects impurities Sample->TLC Qualitative check for reaction completion

Sources

Application Notes and Protocols for High-Throughput Screening of Thiazole Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically significant drugs with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] High-Throughput Screening (HTS) is an indispensable methodology for interrogating large chemical libraries of thiazole derivatives to identify novel therapeutic leads. This technical guide provides a comprehensive overview of modern HTS assays suitable for screening thiazole compounds. We delve into the causality behind experimental design, offering detailed, field-proven protocols for key biochemical and cell-based assays, and emphasize the critical importance of robust assay validation and counter-screening to ensure data integrity and eliminate common artifacts associated with this chemical class.

The Thiazole Scaffold: A Double-Edged Sword in HTS

Thiazole-containing compounds are attractive candidates for drug discovery due to their synthetic tractability and their ability to engage with a wide range of biological targets.[4][5] They are found in approved drugs like the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole.[2][5] However, the very reactivity and structural motifs that make them effective can also make them problematic in HTS campaigns. Certain subclasses, particularly 2-aminothiazoles, are known "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[1] These compounds can produce false-positive results through non-specific mechanisms such as compound aggregation, redox cycling, or interference with assay detection technologies.[1]

Therefore, a successful HTS campaign for thiazole libraries is not merely about identifying activity but about rigorously validating that the activity is real, specific, and on-target. This guide is structured to build this principle of self-validation into every protocol.

Strategic Assay Selection: Matching Technology to Biology

The choice of an HTS assay is dictated by the biological question being asked. Broadly, assays can be categorized as biochemical (target-based) or cell-based (pathway or phenotypic).

  • Biochemical Assays: These are reductionist in approach, utilizing purified components (e.g., an enzyme and its substrate) to screen for direct molecular interactions. They are ideal for identifying compounds that bind to or modulate the activity of a specific target protein.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on pathway modulation, cytotoxicity, or phenotypic changes. They can identify compounds that work through complex or previously unknown mechanisms.

The following sections will detail protocols for four powerful HTS technologies that are highly amenable to screening thiazole libraries: Homogeneous Time-Resolved Fluorescence (HTRF) for biochemical kinase assays, Fluorescence Polarization (FP) for direct binding interactions, AlphaLISA for versatile biochemical assays, and Luciferase Reporter assays for cell-based pathway analysis.

Application Protocol: Biochemical Screening for Kinase Inhibitors

Kinases are a major target class for thiazole-based drugs.[6][7][8] HTRF is a robust, FRET-based technology ideal for identifying kinase inhibitors in HTS formats due to its high signal-to-background ratio and resistance to interference from colored or fluorescent compounds.[9][10]

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF technology uses two fluorophores: a donor (typically a Europium cryptate) and an acceptor (e.g., XL665 or d2).[10] In a kinase assay, a biotinylated substrate and a phosphospecific antibody labeled with the donor are used. After the kinase reaction, streptavidin-XL665 (acceptor) is added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific, long-lived signal.[9][10] Inhibitors prevent substrate phosphorylation, disrupting FRET and reducing the acceptor signal.

HTRF Workflow for a Thiazole Library Screen

HTRF_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Dispense Thiazole Library (20nL in DMSO) Controls 2. Dispense Controls (Positive & Negative) Enzyme 3. Add Kinase Enzyme & Substrate Mix Controls->Enzyme Transfer to Assay Plate ATP 4. Add ATP to Initiate (Incubate 60 min) Enzyme->ATP DetectionReagents 5. Add Detection Mix (Antibody-Eu & SA-XL665) ATP->DetectionReagents Stop Reaction IncubateRead 6. Incubate & Read Plate (620nm & 665nm) DetectionReagents->IncubateRead Ratio 7. Calculate HTRF Ratio (665nm/620nm) IncubateRead->Ratio Hits 8. Identify Hits (% Inhibition) Ratio->Hits

Caption: HTRF Kinase Inhibitor Screening Workflow.

Detailed Protocol: HTRF Kinase Assay

Objective: To identify inhibitors of Kinase-X from a 10,000-compound thiazole library in a 384-well format.

Materials:

  • Kinase-X enzyme and corresponding biotinylated peptide substrate.

  • HTRF KinEASE™ reagents (or similar).[10]

  • ATP, MgCl₂, DTT, BSA, DMSO.

  • Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • Thiazole compound library (10 mM in DMSO).

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor).

  • Low-volume 384-well white assay plates.

  • HTRF-compatible plate reader.[9]

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 20 nL of each thiazole compound from the library stock plate to the assay plate. This results in a 10 µM final assay concentration in a 20 µL reaction volume.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 20 nL of DMSO.

    • Positive Control (100% Inhibition): Add 20 nL of 10 mM Staurosporine in DMSO.

  • Enzyme/Substrate Addition: Prepare a mix of Kinase-X and biotinylated substrate in Assay Buffer. Add 10 µL of this mix to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[10]

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer at the Kₘ concentration for Kinase-X. Add 10 µL to each well to start the reaction.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Prepare the HTRF detection reagent mix containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[9]

Data Analysis:

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)]).

  • Assay Quality Control (Z'-factor): The Z'-factor is a measure of assay robustness. An assay with a Z' > 0.5 is considered excellent for HTS.[11][12]

    • Z' = 1 - [(3 * SD_neg_ctrl + 3 * SD_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl)]

ParameterDescriptionAcceptance Criterion
Z'-factor Measures the statistical separation between positive and negative controls.> 0.5[11]
S/B Ratio Signal-to-Background (Mean_neg_ctrl / Mean_pos_ctrl).> 5
CV of Controls Coefficient of Variation for control wells.< 15%

Application Protocol: Cell-Based Pathway Analysis

Luciferase reporter assays are a powerful tool for screening compounds that modulate specific cell signaling pathways, which is highly relevant for many thiazole derivatives that target transcription factors or GPCRs.[3][13]

Assay Principle: Luciferase Reporter Gene Assay

This assay uses genetically engineered cells that contain a luciferase reporter gene (e.g., from firefly) under the control of a promoter with specific response elements.[13] For example, an NF-κB reporter cell line will have the luciferase gene downstream of multiple NF-κB binding sites. When the NF-κB pathway is activated, transcription factors bind to these sites, driving the expression of luciferase. The amount of light produced upon addition of the substrate (luciferin) is directly proportional to the pathway activity.[13] Inhibitors of the pathway will decrease light output.

Luciferase Reporter Workflow for a Thiazole Library Screen

Luciferase_Workflow PlateCells 1. Plate Reporter Cells in 384-well plates Incubate1 2. Incubate Overnight (Allow cells to adhere) PlateCells->Incubate1 AddCompound 3. Add Thiazole Compounds & Controls (1 hr pre-inc.) Incubate1->AddCompound AddStimulus 4. Add Pathway Agonist (e.g., TNF-α for NF-κB) AddCompound->AddStimulus Incubate2 5. Incubate 6-8 hours (Allow for transcription) AddStimulus->Incubate2 AddReagent 6. Add Luciferase Reagent (Lyses cells & contains substrate) Incubate2->AddReagent ReadPlate 7. Read Luminescence AddReagent->ReadPlate Analyze 8. Analyze Data (% Inhibition & Cytotoxicity) ReadPlate->Analyze

Sources

In vitro and in vivo studies of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed guide to the in vitro and in vivo evaluation of thiazole derivatives. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation.

The journey of a novel thiazole derivative from a synthesized compound to a potential therapeutic agent is a multi-stage process. It begins with rigorous in vitro screening to assess its biological activity and cytotoxicity, followed by complex in vivo studies in living organisms to evaluate its efficacy, safety, and pharmacokinetic profile.

Part 1: In Vitro Evaluation of Thiazole Derivatives

In vitro (Latin for "in glass") studies are the foundation of drug discovery. They are performed in a controlled environment, such as a test tube or petri dish, using isolated cells, microorganisms, or enzymes. These assays are essential for initial screening, allowing for the rapid evaluation of a large number of compounds to identify promising "hits."

Anticancer Activity Assessment

A primary application for novel thiazole derivatives is in oncology.[5][6] Initial in vitro screening is designed to determine a compound's ability to inhibit the growth of cancer cells.

The MTT assay is a widely used colorimetric method to assess a cell's metabolic activity, which serves as an indicator of its viability and proliferation.[7][8] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[8]

Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) via trypsinization.[9]

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. This density is crucial; it must allow for logarithmic growth during the experiment without reaching overconfluency.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare stock solutions of the thiazole derivatives, typically in dimethyl sulfoxide (DMSO).[1]

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO but no compound) and a "no treatment" control (medium only).

    • Incubate the plate for a specified exposure time (commonly 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11] It is important to protect the plate from light during this step, as the MTT reagent is light-sensitive.[7]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution, such as DMSO or a detergent-based solution, to each well to dissolve the crystals.[7][10]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution, resulting in a colored solution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]

Data Analysis and Presentation:

The absorbance values are directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve (percent viability vs. log concentration).

Table 1: Example of Cytotoxicity Data for Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)[9]
Thiazole AMCF-7 (Breast)2.57 ± 0.16
Thiazole AHepG2 (Liver)7.26 ± 0.44
Thiazole BMCF-7 (Breast)31.5 ± 1.91
Thiazole BHepG2 (Liver)51.7 ± 3.13
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51
Antimicrobial Activity Assessment

Thiazole derivatives are also investigated for their potential to combat bacterial and fungal infections, a critical need given the rise of antimicrobial resistance.[12][13]

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compounds in cation-adjusted Mueller-Hinton Broth (or another suitable broth).

    • The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Data Analysis and Presentation:

The MIC value is a key measure of a compound's potency. Further tests can determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum.

Table 2: Example of Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Thiazole C1.566.2512.5
Thiazole D3.1212.5>50
Ampicillin (Control)0.54.0N/A
Fluconazole (Control)N/AN/A8.0
Enzyme Inhibition Assays

Many thiazole derivatives exert their biological effects by inhibiting specific enzymes.[1] For example, some have been shown to inhibit carbonic anhydrase or vesicular endothelial growth factor receptor-2 (VEGFR-2).[9][14]

This protocol provides a general framework that must be optimized for each specific enzyme system.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the thiazole inhibitors and a known reference inhibitor in DMSO.

    • Prepare working solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 10 µL) of the inhibitor dilutions to the wells.

    • Add the enzyme solution (e.g., 40 µL) to all wells except the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]

    • Initiate the reaction by adding the substrate solution (e.g., 50 µL) to all wells.

    • Incubate for a defined period (e.g., 15-60 minutes) to allow the enzymatic reaction to proceed.

    • If necessary, add a stop solution to terminate the reaction.

    • Measure the signal (e.g., absorbance) using a microplate reader at the appropriate wavelength for the colored product.[1]

Data Analysis:

Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (enzyme activity without inhibitor). The IC₅₀ value is then determined from the dose-response curve.

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Secondary Assays Compound_Library Thiazole Derivative Library Primary_Assay High-Throughput Screening (e.g., MTT or MIC Assay) Compound_Library->Primary_Assay Cell_Culture Cancer Cell Lines / Microbial Strains Cell_Culture->Primary_Assay Reagents Assay Reagents (MTT, Broth, etc.) Reagents->Primary_Assay Data_Analysis Calculate IC50 / MIC Values Primary_Assay->Data_Analysis Hit_Identification Identify 'Hit' Compounds Data_Analysis->Hit_Identification Secondary_Assay Dose-Response Confirmation Hit_Identification->Secondary_Assay MOA_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) Secondary_Assay->MOA_Studies Lead_Candidate Select Lead Candidate for In Vivo Studies MOA_Studies->Lead_Candidate

Caption: General workflow for in vitro screening of thiazole derivatives.

Part 2: In Vivo Evaluation of Thiazole Derivatives

Following successful in vitro characterization, promising lead compounds are advanced to in vivo studies. These experiments are conducted in living organisms (typically laboratory animals like mice or rats) and are essential for understanding how a compound behaves in a complex biological system.[15]

Anticancer Efficacy in a Xenograft Mouse Model

To test the anticancer potential of a thiazole derivative in a living system, a xenograft model is commonly used. This involves implanting human cancer cells into immunodeficient mice.

Step-by-Step Methodology:

  • Animal Acclimatization and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice). Allow them to acclimate to the laboratory environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Inject a suspension of human tumor cells (e.g., 1-5 million cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, positive control drug, different doses of the thiazole derivative).

  • Compound Administration and Monitoring:

    • Administer the compound via a clinically relevant route, such as oral gavage (p.o.) or intravenous (i.v.) injection, on a predetermined schedule (e.g., daily for 21 days).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

In_Vivo_Xenograft_Workflow A Select Animal Model (e.g., Nude Mice) B Subcutaneous Injection of Human Cancer Cells A->B C Monitor Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment Groups C->D E Administer Thiazole Derivative (e.g., Oral Gavage) D->E F Monitor Tumor Volume & Animal Weight E->F G Endpoint: Euthanize & Excise Tumors F->G H Analyze Data (Tumor Weight, Biomarkers) G->H

Caption: Workflow for an in vivo anticancer xenograft study.

Antimicrobial Efficacy in a Murine Skin Infection Model

For thiazole derivatives with antimicrobial properties, an in vivo model is needed to confirm that the compound maintains its activity in a physiological setting. A skin infection model is particularly relevant for topical agents.[16]

Step-by-Step Methodology:

  • Animal Preparation and Infection:

    • Anesthetize mice and create a small, full-thickness wound on their dorsal side.

    • Apply a suspension of the pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) directly to the wound.[16][17]

  • Topical Treatment:

    • After a set period to allow the infection to establish, begin treatment.

    • Topically apply a formulation of the thiazole compound (e.g., a 2% suspension in petroleum jelly) to the wound.[16]

    • Include a vehicle control group and a positive control group (e.g., treated with an established antibiotic like mupirocin).[16]

    • Apply the treatment on a regular schedule (e.g., twice daily for three days).[16]

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, euthanize the mice.

    • Excise the wounded skin tissue and homogenize it.

    • Perform serial dilutions of the tissue homogenate and plate on agar to quantify the number of viable bacteria (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial load in the thiazole-treated group to the vehicle control group to determine the reduction in bacterial burden. A significant reduction indicates in vivo efficacy.[17]

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).[18] Understanding a compound's PK profile is critical for determining appropriate dosing regimens.

Step-by-Step Methodology:

  • Animal Model and Drug Administration:

    • Use a suitable animal model, such as Sprague-Dawley rats.[18]

    • Administer the thiazole derivative at a specific dose via the intended clinical route (e.g., oral) and also via an intravenous route in a separate group to determine absolute bioavailability.[18]

  • Blood Sample Collection:

    • Collect blood samples at multiple, predefined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[18]

    • Process the blood to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the compound in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use specialized software to calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters for a Thiazole Derivative [18]

ParameterDescriptionExample Value (Oral)
Cₘₐₓ Maximum plasma concentration achieved.1.8 µM
Tₘₐₓ Time at which Cₘₐₓ is reached.1.3 h
t₁/₂ Half-life: time required for the concentration to decrease by half.3.0 h
AUC Area Under the Curve: total drug exposure over time.11.2 µM·h
F (%) Bioavailability: the fraction of the dose that reaches systemic circulation.48%

Pharmacokinetic_Study_Workflow A Dose Animal (e.g., Rat) via Oral & IV Routes B Collect Blood Samples at Timed Intervals A->B C Process Blood to Isolate Plasma B->C D Quantify Drug Concentration (LC-MS/MS) C->D E Plot Concentration vs. Time Curve D->E F Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) E->F

Caption: General workflow for an in vivo pharmacokinetic study.

Acute Toxicity Studies

Before a compound can be considered for human trials, its safety profile must be established. Acute toxicity studies evaluate the potential adverse effects that may occur after a single, short-term exposure to the substance.[15] These studies are highly regulated and often follow international standards, such as those set by the Organisation for Economic Co-operation and Development (OECD).[15][19]

This method is designed to estimate the acute oral toxicity of a substance while minimizing the number of animals used.[20]

Step-by-Step Methodology:

  • Dose Selection and Sighting Study:

    • Based on available in vitro data, a starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg).[20]

    • A single animal is dosed. The outcome (survival or death) determines the next step: if it survives, a higher dose is used in the next animal; if it dies, a lower dose is used.

  • Main Study:

    • Once the dose causing evident toxicity is identified, a small group of animals (typically 5 of a single sex) is dosed at that level.

    • The response of this group determines the classification of the compound.

  • Observations:

    • Animals are observed closely for the first several hours after dosing and then daily for a total of 14 days.[20]

    • Observations include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, salivation, or lethargy. Animal body weights are recorded weekly.

  • Endpoint:

    • At the end of the 14-day period, surviving animals are euthanized and subjected to a gross necropsy. The study provides information on the dose that causes mortality and other clinical signs of toxicity.

References

  • Yusof, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
  • Gomma, A. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Chemical Research.
  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021).
  • Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One.
  • Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model.
  • PubMed. (2024). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
  • nano-test.de. (n.d.). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from [Link]

  • PubMed. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • PubMed Central. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PubMed. (n.d.).
  • vivo Science GmbH. (n.d.). GLP Toxicity studies | REACH | EFSA | EMA. Retrieved from [Link]

  • Synthesis and Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • OECD guidelines and validated methods for in vivo testing of reproductive toxicity. (2011).
  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • PubMed Central. (n.d.).
  • OECD. (2001). OECD Guideline for Testing of Chemicals 420.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • PubMed Central. (2011).
  • while true do;. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Design and synthesis of thiazol derivatives with biological evalu
  • ResearchGate. (n.d.).
  • Graphviz. (2024). DOT Language.
  • ACS Publications. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • NIH. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • GraphViz Examples and Tutorial. (n.d.). Simple Graph.
  • PubMed Central. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Graphviz. (2015). Drawing graphs with dot.
  • PubMed Central. (n.d.). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci.
  • Toolify.ai. (2024).
  • PubMed Central. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final product.[2] This guide provides practical, field-proven insights into the most effective purification methods, troubleshooting common issues, and answers frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the potential causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.

Causality and Experimental Choices:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, recovery will be poor.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to a lower yield.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, and smaller, less pure crystals may form.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a significant amount of the product remaining in the mother liquor.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good starting points for thiazole derivatives include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane or ethanol/water.[3]

    • For this specific compound, an ethanol/water or ethyl acetate/hexane mixture is often effective.

  • Determining the Optimal Solvent Ratio:

    • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

    • Slowly add the anti-solvent (e.g., water or hexane) dropwise at the elevated temperature until you observe persistent cloudiness.

    • Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Controlled Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath from a high temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Washing the Crystals:

    • After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities from the mother liquor.

Issue 2: Persistent Colored Impurities

Question: My product is consistently a yellow or brownish color, even after recrystallization. How can I remove these colored impurities?

Answer:

Colored impurities often arise from side reactions during the synthesis or degradation of starting materials. While recrystallization can be effective, sometimes additional steps are necessary.

Causality and Experimental Choices:

  • Side Products from Hantzsch Synthesis: The Hantzsch thiazole synthesis, a common method for preparing such compounds, can produce colored byproducts, especially under acidic conditions.[3]

  • Oxidation of Starting Materials: Thioamides or other sulfur-containing starting materials can oxidize, leading to colored impurities.[3]

Step-by-Step Troubleshooting Protocol:

  • Charcoal Treatment:

    • Dissolve the crude product in a suitable hot solvent as you would for recrystallization.

    • Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution.

    • Caution: Add the charcoal carefully to the hot solution to avoid bumping.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

  • Column Chromatography:

    • If charcoal treatment is ineffective, column chromatography is the next logical step. A common solvent system for thiazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[4]

    • Monitor the separation by Thin Layer Chromatography (TLC) to determine the optimal eluent composition.

Issue 3: Oily Product Instead of Crystals

Question: After removing the solvent, my product is an oil and will not crystallize. What should I do?

Answer:

"Oiling out" is a common problem, especially when the melting point of the compound is low or when significant impurities are present.

Causality and Experimental Choices:

  • High Impurity Level: Impurities can depress the melting point of the compound, leading to the formation of an oil instead of a solid.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from crystallizing.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.

Step-by-Step Troubleshooting Protocol:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.

  • Solvent Adjustment:

    • If the product has oiled out, try adding more of the anti-solvent (e.g., hexane or water) to the mixture and stir vigorously.

    • Alternatively, you can try to redissolve the oil in a small amount of a good solvent and then slowly add an anti-solvent.

  • Column Chromatography: If all else fails, purifying the oil by column chromatography is the most reliable method to remove impurities and induce crystallization of the purified fractions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography solvent system for this compound?

A1: A good starting point for column chromatography of ethyl thiazole-4-carboxylates is a mixture of hexane and ethyl acetate.[4] You can begin with a low polarity eluent, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity while monitoring the separation with TLC. For more polar impurities, a mixture of hexane and acetone or methanol can also be effective.[4]

Q2: What are the most likely impurities in a Hantzsch synthesis of this compound?

A2: In the Hantzsch synthesis of thiazoles, common impurities can include unreacted starting materials (the α-haloketone and thioamide) and side products.[3] Under acidic conditions, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur.[3] Condensation byproducts, such as bis-thiazoles, are also a possibility, especially with incorrect stoichiometry.[3]

Q3: Is there a reported melting point for this compound?

Q4: How can I best store the purified compound?

A4: Thiazole derivatives should generally be stored in a cool, dry place, away from light and moisture to prevent degradation. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.

Data and Protocols

Table 1: Recommended Purification Parameters
Purification MethodSolvent System (Starting Ratios)Key Considerations
Recrystallization Ethanol/WaterGood for moderately polar compounds. The ratio will need to be determined empirically.
Ethyl Acetate/HexaneEffective for compounds with intermediate polarity.
Column Chromatography Hexane/Ethyl Acetate (9:1 to 7:3 v/v)A versatile system for a wide range of polarities.[4]
Petroleum Ether/Ethyl AcetateSimilar to Hexane/EtOAc, can be a more economical choice.
Hexane/Acetone (95:5 v/v)A more polar system for separating stubborn impurities.[4]
Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the solid completely.

  • Slowly add the hot anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the primary solvent to clarify the solution.

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with the starting eluent, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate) to elute the product and any more polar impurities.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Recrystallization->Column Impurities Remain Pure Pure Product Recrystallization->Pure High Purity Column->Pure Analysis Purity Analysis (TLC, MP, NMR) Pure->Analysis

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue LowYield Low Yield? Start->LowYield Colored Colored Product? LowYield->Colored No Solvent Optimize Solvent System & Cooling LowYield->Solvent Yes Oily Oily Product? Colored->Oily No Charcoal Charcoal Treatment Colored->Charcoal Yes Column Column Chromatography Oily->Column If Fails Scratch Scratch/Seed/Adjust Solvent Oily->Scratch Yes Charcoal->Column If Fails

Caption: A troubleshooting guide for common purification problems.

References

  • How can I select the solvent system for column chromatography for thiazole dervatives? (2016).
  • Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7. (2025).
  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. (2014).
  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (n.d.).
  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid. (2024).
  • Hantzsch thiazole synthesis - laboratory experiment. (2020).
  • 2,4-Dimethyl-5-acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from a reliable chemical supplier website.
  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. (1999).
  • Ethyl 2-acetylthiazole-4-carboxylate. (n.d.).
  • Liquid chromatographic determination of 2-thioxothiazolidine-4-carboxylic acid isolated from urine by affinity chromatography on organomercurial agarose gel. (1990).
  • Hantzsch pyridine synthesis. (n.d.).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017).
  • Hantzsch Thiazole Synthesis. (n.d.).
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.).
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.).
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003).
  • Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.).
  • Derivatives from Thiazole Derivative. (2021).
  • Column chromatography of carboxylic acids? (2016).
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
  • 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide. (n.d.).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.).
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Retrieved from Journal of the Chemical Society, Perkin Transactions 1.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... (n.d.).
  • 354587-62-5|Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate. (n.d.).
  • 2-acetyl thiazole 2-acetylthiazole. (n.d.).
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.).

Sources

Technical Support Center: Synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are grounded in established chemical principles, drawing from the well-established Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the this compound core structure?

A1: The most prevalent and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][4] For the target molecule, the proposed reactants would be Ethyl 2-chloro-3-oxobutanoate (or its bromo- equivalent) and Thioacetamide . This reaction is generally high-yielding and straightforward to perform.[1]

Q2: How critical is the purity of my starting materials and solvents?

A2: Reactant and solvent purity is of paramount importance for achieving high yields and a clean product profile. Impurities in the α-haloketone or thioacetamide can lead to undesirable side reactions, which not only consume starting materials but also complicate the purification of the final product.[5][6] The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.[5] It is best practice to verify the purity of your starting materials using techniques like NMR or melting point analysis before commencing the synthesis.[5]

Q3: What role does the solvent play in this synthesis?

A3: The choice of solvent is crucial as it can significantly impact the reaction rate and overall yield.[5] The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[5] For Hantzsch-type syntheses, polar protic solvents like ethanol or methanol are commonly used.[1][6] However, other solvents have also been shown to be effective, and a solvent screening may be beneficial for optimization.[6]

Q4: Are there any catalysts that can improve the reaction efficiency?

A4: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance efficiency.[6] For instance, silica-supported tungstosilicic acid has been reported to provide high yields in multicomponent reactions for thiazole synthesis.[3][6] The addition of a mild base, such as sodium carbonate, can also be beneficial in scavenging the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low yields are a common frustration in organic synthesis. The following workflow can help diagnose the root cause.

G cluster_start Start Troubleshooting cluster_purity Reactant Integrity cluster_conditions Reaction Conditions cluster_reagents Reagent Stoichiometry & Addition cluster_outcome Outcome start Low or No Yield Observed purity Verify Purity of Starting Materials (Ethyl 2-chloro-3-oxobutanoate & Thioacetamide) start->purity fresh Use Freshly Purified Reagents purity->fresh If impure temp Is the reaction temperature adequate? purity->temp If pure fresh->temp time Is the reaction time sufficient? temp->time If adequate heat Increase Temperature (e.g., Reflux in Ethanol) temp->heat If too low monitor Monitor Reaction by TLC time->monitor If insufficient stoich Check Stoichiometry time->stoich If sufficient heat->monitor monitor->stoich base Was a base used to neutralize HX? stoich->base add_base Consider adding a mild base (e.g., Na2CO3) base->add_base No success Yield Improved base->success Yes add_base->success

Recommendations:

  • Verify Reactant Purity: As a first step, always confirm the purity of your Ethyl 2-chloro-3-oxobutanoate and thioacetamide.[5][6] Impurities are a primary cause of low yields.

  • Reaction Conditions: The Hantzsch synthesis often requires heating to overcome the activation energy.[6] Consider running the reaction at the reflux temperature of your chosen solvent (e.g., ethanol, ~78°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[6] Extending the reaction time may be necessary.

  • Stoichiometry and Reagents: Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide is sometimes used. The reaction produces an equivalent of hydrogen halide (e.g., HCl), which can create an acidic environment.[1] Adding a mild base like sodium carbonate or pyridine can neutralize this acid and improve yields.[7]

Issue 2: Formation of Multiple Products or Significant Impurities

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions The α-haloketone is susceptible to self-condensation or reaction with other nucleophiles present. The thioamide can also be unstable, especially under harsh conditions.[5]Control Temperature: Lowering the reaction temperature may slow the formation of undesired byproducts.[6] Purify Starting Materials: Ensure high purity of reactants to minimize alternative reaction pathways.[6] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive reagents.
Isomeric Byproducts Although less common with N-unsubstituted thioamides, acidic conditions can sometimes lead to the formation of isomeric byproducts in related syntheses.[5]Control pH: Running the reaction under neutral or slightly basic conditions is generally preferred to favor the formation of the desired thiazole.[6] The use of a non-nucleophilic base is recommended.
Decomposition Either the starting materials or the product may be degrading under the reaction conditions, especially with prolonged heating.Optimize Reaction Time: Use TLC to determine the point of maximum product formation and avoid unnecessarily long reaction times. Purification Method: Ensure your purification method (e.g., recrystallization, column chromatography) is suitable for separating the product from the specific impurities.
Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Recommendations:

  • Initial Workup: After the reaction is complete, a common procedure is to cool the mixture and pour it into a beaker containing a dilute solution of a base like sodium carbonate (Na₂CO₃) to neutralize any remaining acid and precipitate the crude product.[1]

  • Filtration: The crude product can often be isolated by simple filtration, as many thiazole products are poorly soluble in water.[1]

  • Recrystallization: This is a powerful technique for purifying solid products. A solvent screening to find a suitable recrystallization solvent (one in which the product is soluble when hot but insoluble when cold) is highly recommended. Ethanol or ethanol/water mixtures are often good starting points.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next logical step. A solvent system like ethyl acetate/hexanes is typically used to separate the desired product from more polar or less polar impurities.[1]

Proposed Reaction Mechanism and Protocol

Mechanism: Hantzsch Thiazole Synthesis

The synthesis proceeds through a well-established multi-step mechanism.[1][8]

  • Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the α-carbon of the ethyl 2-chloro-3-oxobutanoate in an SN2 reaction, displacing the chloride ion.

  • Tautomerization & Cyclization: Following a tautomerization, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

G cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration Reactants Thioacetamide + Ethyl 2-chloro-3-oxobutanoate Intermediate1 Thioether Intermediate Reactants->Intermediate1 S attacks α-carbon Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 N attacks C=O Product This compound Intermediate2->Product - H2O

Experimental Protocol: A Starting Point

This protocol is a generalized procedure based on common practices for Hantzsch thiazole synthesis.[1][6] Optimization will likely be required.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thioacetamide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Solvent: Add a suitable solvent, such as ethanol (sufficient to dissolve the reactants upon heating).

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting materials are consumed, allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: Air-dry the crude solid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

Technical Support Center: Optimizing Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole-containing compounds. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the crucial parameters governing thiazole synthesis, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity. This center is structured to address the practical challenges you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamentals of thiazole synthesis, with a particular focus on the widely used Hantzsch synthesis.

Q1: What is the Hantzsch thiazole synthesis and what is its general mechanism?

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of a thiazole ring.[1][2] It involves the condensation reaction between an α-haloketone and a thioamide.[2][3][4] The reliability of this method and the ready availability of starting materials make it a popular choice in synthetic chemistry.[2]

The reaction mechanism proceeds in several steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[2][5]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone.[2]

  • Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic thiazole ring.[2][5]

Q2: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is of paramount importance for successful thiazole synthesis.[6] Impurities in the α-haloketone or thioamide can lead to undesired side reactions, which not only consume your starting materials but also complicate the purification of your final product.[6] The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.[6] For instance, precursors like 2-aminothiophenol are susceptible to oxidation, which can significantly reduce yields.[6]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and overall yield.[6][7] The optimal solvent is dependent on the specific substrates being used. Polar protic solvents such as ethanol and methanol are commonly employed and often provide good results.[2][8] In some instances, a mixture of solvents, like ethanol and water, can enhance yields.[9] For microwave-assisted syntheses, polar solvents are generally effective.[8]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your thiazole synthesis experiments.

Issue 1: Low or No Product Yield

This is one of the most common challenges in thiazole synthesis. The potential causes are multifaceted, ranging from reagent quality to reaction conditions.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Impure Starting Materials Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.[6] Use freshly purified starting materials, especially for sensitive reagents like 2-aminothiophenol which can oxidize.[6]Impurities can engage in side reactions, reducing the concentration of the desired reactants and leading to a complex reaction mixture.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the heat (e.g., 40-60 °C) and monitor the progress by TLC.[2][8] For less reactive substrates, refluxing may be necessary.[8] Conversely, if you suspect product decomposition, try lowering the temperature.Reaction kinetics are highly temperature-dependent. Insufficient energy may lead to a slow or stalled reaction, while excessive heat can cause degradation of reactants or products.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time.[8]Some reactions, particularly with less reactive substrates, may require longer periods to reach completion.
Inappropriate Solvent The choice of solvent can significantly affect reaction rates and yields.[8] Alcohols like ethanol and methanol are common choices.[8] Consider screening a variety of solvents to find the optimal one for your specific substrates.[6][10]The solvent influences the solubility of reactants and intermediates, which in turn affects the reaction kinetics.[6]
Incorrect Work-up Procedure The thiazole product is often precipitated by adding the reaction mixture to a basic solution like aqueous sodium carbonate.[5][8] Ensure the pH is sufficiently basic to neutralize any acid formed and precipitate the product.[8] If the product does not precipitate, it may be soluble in the aqueous layer and require extraction with an organic solvent.[8]The final product may exist as a salt (e.g., HBr salt) which is soluble in polar solvents.[5] Neutralization with a base deprotonates the thiazole, rendering it less soluble and causing it to precipitate.[5]
Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on your TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of your desired thiazole.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Isomer Formation Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6] Consider running the reaction under neutral or basic conditions to favor the desired product.[6]The reaction conditions can influence the regioselectivity of the cyclization step.[2]
Condensation Byproducts Adjusting reaction parameters such as temperature and reactant stoichiometry can help minimize the formation of byproducts like bis-thiazoles.[6]Side reactions are often kinetically controlled and can be suppressed by optimizing the reaction conditions to favor the desired reaction pathway.
Decomposition Excessive heat can lead to the decomposition of starting materials or the final product.[8] Running the reaction at a lower temperature for a longer duration may be beneficial.Thermal stability is a key factor. Lowering the temperature can prevent unwanted degradation pathways from becoming significant.

Visualizing the Process

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide intermediate1 SN2 Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify_reagents->optimize_temp adjust_temp Adjust Temperature (Increase/Decrease) optimize_temp->adjust_temp No Improvement success Improved Yield optimize_temp->success Improved optimize_solvent Screen Different Solvents adjust_temp->optimize_solvent change_solvent Select Optimal Solvent optimize_solvent->change_solvent No Improvement optimize_solvent->success Improved monitor_time Monitor Reaction by TLC & Adjust Time change_solvent->monitor_time adjust_time Extend/Shorten Reaction Time monitor_time->adjust_time Incomplete/Side Rxns monitor_time->success Improved check_workup Review Work-up Procedure adjust_time->check_workup adjust_workup Modify pH/Extraction check_workup->adjust_workup Issue Identified check_workup->success No Issue adjust_workup->success

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole synthesis. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the expertise to not only solve problems but also to understand the underlying chemical principles governing your reactions.

Introduction to Thiazole Synthesis and Common Hurdles

The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and dependable method for constructing this critical heterocyclic scaffold.[1][3][4] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[3][4][5] While robust, the Hantzsch synthesis and its variations are not without their challenges. Researchers frequently encounter issues such as low yields, unexpected isomer formation, and difficulties in purification, all stemming from various side reactions.[6][7]

This guide will dissect these common problems, offering scientifically grounded solutions and preventative measures to enhance the efficiency and selectivity of your thiazole syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Hantzsch synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Causality and Experimental Choices:

The Hantzsch synthesis is a multi-step process that begins with an SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][8][9] Each of these steps has specific requirements that, if not met, can lead to reaction failure.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • α-Halocarbonyl Compound Stability: α-haloketones and especially α-haloaldehydes can be unstable and prone to self-polymerization.[10] It is imperative to use freshly prepared or properly stored (cold and dark) α-halocarbonyl compounds.[11] Impurities in these starting materials can lead to unwanted side reactions.[7]

    • Thioamide Purity: Ensure the thioamide or thiourea is of high purity. Impurities can act as catalysts for decomposition or lead to the formation of byproducts.[7][11]

  • Optimize Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to overcome the activation energy of the reaction.[7][11] If you are running the reaction at room temperature, a gradual increase in heat may be necessary.[11] However, excessive heat can promote decomposition and side reactions, so careful temperature control is key.[11]

    • Solvent Selection: The choice of solvent is critical. While alcohols like ethanol are commonly used, aprotic solvents such as DMF may be more effective for certain substrates.[11] In some cases, solvent-free conditions or the use of greener solvents like dimethyl carbonate (DMC) have been shown to improve yields.[7] A solvent screen is often a worthwhile optimization step.[7]

    • Reaction Time: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or LC-MS.[11] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in product degradation.[11]

  • Consider Catalysis:

    • While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to enhance efficiency.[7] Catalysts such as silica-supported tungstosilisic acid have been reported to give high yields.[7][12]

Issue 2: Formation of an Isomeric Impurity: The 2-Imino-2,3-dihydrothiazole

Question: I've isolated a major byproduct that appears to be an isomer of my target 2-aminothiazole. I suspect it's a 2-imino-2,3-dihydrothiazole. Why does this happen and how can I prevent its formation?

Answer: The formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a well-documented side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[7][11] The regioselectivity of the cyclization step is highly dependent on the reaction conditions, most notably the pH.[11]

Mechanistic Insight:

The cyclization can proceed via two distinct pathways. The desired pathway involves the nitrogen of the thioamide attacking the carbonyl carbon, leading to the 2-aminothiazole. The alternative pathway, which is favored under acidic conditions, involves the substituted nitrogen of the N-substituted thiourea attacking the carbonyl carbon, resulting in the 2-imino-2,3-dihydrothiazole isomer.

Preventative Measures and Protocol:

  • Control the pH:

    • Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[11] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[11]

    • Avoid Strong Acids: Conversely, if the 2-imino isomer is the desired product, carrying out the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) can favor its formation.[7]

  • Monitor Reaction Temperature and Time:

    • While pH is the primary determinant, prolonged reaction times or elevated temperatures, even in a neutral medium, could potentially lead to isomerization.[11] It is advisable to monitor the reaction closely and terminate it once the formation of the desired product is maximized.[11]

Issue 3: Challenges in Synthesizing 2,5-Disubstituted Thiazoles

Question: I am struggling to synthesize a 2,5-disubstituted thiazole using the Hantzsch method. The yields are consistently low, and I observe multiple byproducts. What are the specific challenges with this substitution pattern?

Answer: The synthesis of 2,5-disubstituted thiazoles via the traditional Hantzsch method presents a unique set of challenges primarily due to the nature of the required starting materials.[10] This substitution pattern necessitates the use of α-haloaldehydes, which are notoriously unstable, volatile, and prone to self-polymerization.[10]

Overcoming the Challenges:

  • Alternative Synthetic Routes:

    • Given the instability of α-haloaldehydes, it is often prudent to consider alternative synthetic strategies that avoid these reagents. A notable alternative is the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst.[13] This method provides access to 2,5-disubstituted thiazoles by circumventing the need for unstable α-haloaldehydes.[13]

    • Another approach involves the cyclization of N-substituted α-amino acids using thionyl chloride, which offers a mild, metal-free synthesis of 2,5-disubstituted thiazoles.[14][15]

  • If Using Hantzsch Synthesis:

    • In Situ Generation: If the Hantzsch route is unavoidable, consider methods for the in situ generation of the α-haloaldehyde to minimize its decomposition and polymerization.

    • Strict Control of Conditions: Meticulous control of reaction temperature (often sub-ambient to start), concentration (high dilution can sometimes disfavor polymerization), and reaction time is paramount.

Visualizing Reaction Pathways and Troubleshooting

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

Diagram 1: Hantzsch Thiazole Synthesis and Side Reaction Pathway

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts alpha-Haloketone alpha-Haloketone SN2_Attack SN2 Attack (S on α-carbon) alpha-Haloketone->SN2_Attack Thioamide Thioamide Thioamide->SN2_Attack Cyclization Intramolecular Cyclization SN2_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Side_Product Isomeric Impurity (e.g., 2-Imino-2,3-dihydrothiazole) Cyclization->Side_Product Acidic Conditions (with N-substituted thiourea) Thiazole Substituted Thiazole (Desired Product) Dehydration->Thiazole

Caption: General pathway of the Hantzsch synthesis and a common side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low/No Yield check_sm Step 1: Verify Starting Materials Purity of α-halocarbonyl Purity of thioamide Stability of α-halocarbonyl start->check_sm optimize_cond Step 2: Optimize Conditions Temperature Solvent Reaction Time check_sm->optimize_cond If starting materials are pure consider_cat Step 3: Consider Catalysis Use of acid/base or other catalysts optimize_cond->consider_cat If yield is still low success Improved Yield consider_cat->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized to mitigate side reactions and improve yields.

ParameterCommon Range/ConditionRationale for OptimizationPotential Side Reaction if Suboptimal
Temperature Room Temp. to RefluxTo overcome activation energy without causing decomposition.Decomposition of starting materials/product; increased side product formation.
pH Neutral to slightly basicTo favor the desired 2-aminothiazole isomer.Formation of 2-imino-2,3-dihydrothiazole isomer under acidic conditions.[11]
Solvent Ethanol, DMF, DMCSolvent polarity can influence reaction rate and solubility.Incomplete reaction; precipitation of starting materials.
Reaction Time 1 - 24 hoursTo ensure complete conversion without product degradation.Incomplete reaction (too short); product degradation (too long).[11]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of a 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol as the solvent (concentration typically 0.1-0.5 M).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[8]

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Systematic Review On Thiazole And Its Applications. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022).
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Disubstituted Thiazoles.
  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025).
  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. (2025).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Letters, 17(10), 2454–2457.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC.
  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube.

Sources

Technical Support Center: Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Below you will find frequently asked questions and troubleshooting guides structured to provide not just solutions, but a deeper understanding of the underlying chemical principles governing the stability and degradation of this molecule.

I. Compound Stability and Storage: Frequently Asked Questions

This section addresses common queries regarding the stability of this compound under various conditions. Understanding these principles is crucial for maintaining the integrity of the compound throughout its lifecycle in the lab.

Question 1: What are the primary degradation pathways for this compound?

Answer: this compound possesses three key functional groups that are susceptible to degradation: an ethyl ester, a thiazole ring, and an acetyl group. The primary degradation pathways are hydrolysis of the ethyl ester and oxidation of the thiazole ring. Under photolytic conditions, ring cleavage can also occur.

Question 2: How does pH affect the stability of the compound in aqueous solutions?

Answer: The compound is most susceptible to hydrolysis of the ethyl ester group under both acidic and basic conditions.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid (5-acetyl-2-methyl-1,3-thiazole-4-carboxylic acid) and ethanol.[1][2] To minimize degradation in acidic media, it is advisable to work at low temperatures and for short durations.

  • Basic Conditions: Alkaline hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, forming the carboxylate salt and ethanol.[3] This process is generally faster than acidic hydrolysis. Therefore, prolonged exposure to basic conditions should be avoided if the integrity of the ester group is critical.

Question 3: Is this compound sensitive to light?

Answer: Yes, thiazole derivatives can be susceptible to photodegradation. It is recommended to store the compound in amber vials or in the dark to prevent photolytic decomposition. Exposure to light, particularly UV light, can potentially lead to complex degradation pathways, including oxidation and cleavage of the thiazole ring.

Question 4: What is the thermal stability of this compound?

Question 5: Are there any known incompatibilities with common solvents or reagents?

Answer: Besides strong acids and bases, strong oxidizing agents should be used with caution. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This would alter the electronic properties and potentially the biological activity of the molecule. Reductions using reagents like Raney Nickel can lead to desulfurization and degradation of the thiazole ring.[4]

II. Troubleshooting Guide for Experimental Workflows

This section provides practical advice for addressing common issues that may arise during experiments involving this compound.

A. Unexpected Reaction Outcomes or Low Yields

Issue 1: My reaction is giving a lower than expected yield of the desired product, and I suspect degradation of my starting material.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting a reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.

  • Control Reaction pH: If your reaction conditions are acidic or basic, consider if hydrolysis of the ethyl ester is a possible side reaction. If the ester is intended to remain intact, buffer the reaction mixture to a neutral pH if possible.

  • Minimize Reaction Time and Temperature: If thermal degradation or hydrolysis is suspected, try running the reaction at a lower temperature for a longer period or optimizing the reaction to reduce the overall time.

  • Protect from Light: If the reaction is light-sensitive, conduct the experiment in a flask wrapped in aluminum foil or in a dark fume hood.

  • Degas Solvents: If oxidative degradation is a concern, use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

B. Appearance of Unknown Peaks in Analytical Chromatograms

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a sample containing this compound.

Troubleshooting Steps:

  • Hypothesize Degradation Products: Based on the storage and handling conditions of your sample, you can predict the likely degradation products.

    • Hydrolysis Product: An early-eluting peak in reverse-phase HPLC could correspond to the more polar carboxylic acid product of ester hydrolysis.

    • Oxidation Products: Peaks with a mass increase of +16 or +32 Da in LC-MS could indicate the formation of a sulfoxide or sulfone, respectively.

  • Perform Forced Degradation Studies: To confirm the identity of the unknown peaks, you can perform forced degradation studies on a pure sample of your compound.[5][6] Expose the compound to acidic, basic, oxidative, and photolytic stress conditions and analyze the resulting mixtures by HPLC and LC-MS. This will help you to create a "fingerprint" of the degradation products.

  • Co-injection: If you have a standard of a suspected degradation product, co-inject it with your sample to see if the retention times match.

III. Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for analysis.

2. Basic Hydrolysis:

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

  • Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.

  • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Keep the mixture at room temperature and monitor the degradation over time.

  • Analyze the aliquots directly or after appropriate dilution.

4. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable solvent like quartz) to a light source that provides both UV and visible light.

  • Simultaneously, keep a control sample in the dark.

  • Monitor the degradation at various time points.

5. Thermal Degradation:

  • Store a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

  • At specified intervals, dissolve a portion of the sample in a suitable solvent for analysis.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

cluster_hydrolysis Hydrolysis parent This compound acid_hydrolysis 5-acetyl-2-methyl-1,3-thiazole-4-carboxylic acid parent->acid_hydrolysis H+ / H2O base_hydrolysis 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate salt parent->base_hydrolysis OH- / H2O

Caption: Hydrolysis of this compound.

cluster_oxidation Oxidation parent_ox This compound sulfoxide Thiazole S-oxide derivative parent_ox->sulfoxide [O] ring_cleavage Ring Cleavage Products parent_ox->ring_cleavage Strong [O] / hv sulfone Thiazole S,S-dioxide derivative sulfoxide->sulfone [O]

Caption: Oxidation and Photodegradation of the Thiazole Ring.

V. Data Summary

Degradation Condition Primary Degradation Product(s) Key Experimental Parameters
Acidic Hydrolysis 5-acetyl-2-methyl-1,3-thiazole-4-carboxylic acid, EthanolpH < 7, Heat
Basic Hydrolysis 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate salt, EthanolpH > 7, Heat
Oxidation Thiazole S-oxide, Thiazole S,S-dioxidePresence of oxidizing agents (e.g., H₂O₂)
Photolysis Complex mixture, potentially including ring-cleaved productsExposure to UV/Visible light
Thermal Stress Primarily hydrolysis products if moisture is presentHigh temperature

VI. References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

  • Güray, R., et al. (2006). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM.

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

  • Thiazole. (n.d.). In Wikipedia.

  • Siodłak, D., et al. (2020). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling.

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2011). Journal of Medicinal Chemistry.

  • Hydrolysis of Esters. (2022). The Basics of General, Organic, and Biological Chemistry.

  • Hydrolysis of esters. (n.d.). Chemguide.

  • Chemistry of Esters. (2022). University of Calgary.

  • Hydrolysis of Esters. (n.d.). University of Calgary.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • Synthesis of per-o-acetyl-β-d-glucopyranosyl thioureas containing thiazole ring. (n.d.). Sciforum.

  • A review on substituted thiazole derivatives and its pharmacological activities. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules.

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). ACS Infectious Diseases.

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.

  • Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

Technical Support Center: Crystallization of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of thiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of these versatile heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during crystallization experiments.

Introduction to Thiazole Crystallization

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and unique physicochemical properties. However, their structural features, including the presence of heteroatoms and varied functional groups, can present unique challenges during crystallization. Achieving a crystalline state is crucial for purification, structural elucidation via X-ray crystallography, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This guide is structured to provide both foundational knowledge and advanced troubleshooting strategies to empower you in your crystallization endeavors.

Troubleshooting Guide: From Common Setbacks to Crystalline Success

This section addresses common problems encountered during the crystallization of thiazole derivatives in a question-and-answer format, providing explanations for the underlying phenomena and actionable solutions.

Q1: My thiazole derivative is not crystallizing at all. What are the initial steps to troubleshoot this?

A1: The complete failure of a compound to crystallize from a saturated solution is a common hurdle.[3] The primary reason is often that the solution is not truly supersaturated, or the energy barrier for nucleation has not been overcome.

Initial Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the crystallization vessel at the meniscus.[4] This action can create microscopic scratches on the glass that serve as nucleation sites for crystal growth.[5][6]

    • Seeding: Introduce a "seed crystal" — a tiny crystal of the same compound — into the supersaturated solution.[3] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes use a small amount of the crude solid.

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can dislodge microcrystals that act as seeds.[3][4]

  • Increase Supersaturation:

    • Solvent Reduction: If nucleation is still not occurring, it's possible that too much solvent was used.[3][7] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Lower Temperature: Employ a colder environment. If cooling to room temperature is unsuccessful, try placing the vessel in a refrigerator or an ice bath.[4][8]

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This typically happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is too highly supersaturated. Impurities can also lower the melting point of a compound, contributing to this issue.[7]

Strategies to Prevent Oiling Out:

  • Add More Solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional solvent to decrease the saturation level. Allow this less concentrated solution to cool more slowly.[7]

  • Lower the Cooling Temperature: The solubility of the oil may be high at the current temperature. Try cooling the solution to a much lower temperature to encourage solidification.

  • Change the Solvent System: The solvent choice may be inappropriate. Experiment with a solvent in which your compound has lower solubility at elevated temperatures.

Q3: My crystallization is happening too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I promote the growth of larger, higher-quality crystals?

A3: Rapid crystallization, often termed "crashing out," traps impurities and solvent within the crystal lattice, leading to low purity and small crystal size.[7] The goal is to slow down the crystallization process to allow for the orderly arrangement of molecules into a well-defined crystal lattice.[9][10]

Methods to Slow Down Crystallization:

  • Reduce the Rate of Cooling: Insulate the crystallization vessel with glass wool or paper towels to slow down heat loss.[9] Alternatively, allow the solution to cool in a warm bath or a Dewar flask filled with warm water.[11]

  • Use More Solvent: Add slightly more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling.[7]

  • Consider a Different Crystallization Technique: If slow cooling is not effective, methods like slow evaporation or vapor diffusion are inherently slower and can yield better crystals.[12][13]

Q4: The yield of my crystallized product is very low. What could be the cause and how can I improve it?

A4: A low yield (e.g., less than 20%) can be frustrating. Several factors could be at play.[7]

Troubleshooting Low Yield:

  • Excess Solvent: Too much solvent will keep a significant portion of your compound dissolved even after cooling.[7] Before discarding the filtrate (mother liquor), test it by evaporating a small amount. If a significant amount of solid remains, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Filtration: Ensure that the solution has been allowed to cool completely and for a sufficient amount of time to maximize crystal formation. Cooling in an ice bath for an extended period can help.[9]

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a binary solvent system might be necessary.

Frequently Asked Questions (FAQs) for Thiazole Derivative Crystallization

Q1: What are the best starting solvents to screen for the crystallization of a new thiazole derivative?

A1: Solvent selection is a critical, often empirical, process.[14][15] For thiazole derivatives, which can range from polar to non-polar, a systematic screening approach is recommended. A good starting point is to test solubility in a range of solvents with varying polarities.

Solvent Polarity Index Boiling Point (°C) Common Use Cases & Notes
Water 10.2100Good for highly polar thiazoles, often used in combination with a miscible organic solvent.
Methanol 5.165A polar protic solvent, good for creating hydrogen bonds.
Ethanol 4.378Similar to methanol but less volatile.
Acetonitrile 5.882A polar aprotic solvent, can be effective for moderately polar compounds.[16]
Acetone 5.156A versatile polar aprotic solvent, but its high volatility can lead to rapid crystallization.
Ethyl Acetate 4.477A moderately polar solvent, often a good starting point for many organic compounds.[16]
Dichloromethane 3.140Good for less polar compounds, but its high volatility requires careful control of evaporation.[13]
Toluene 2.4111A non-polar aromatic solvent.
Hexane 0.169A non-polar solvent, often used as an anti-solvent.

The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10]

Q2: How do impurities affect the crystallization of my thiazole compound?

A2: Impurities can have a significant impact on crystallization by interfering with nucleation and crystal growth.[17][18] Structurally similar impurities can be incorporated into the crystal lattice, reducing the purity of the final product.[17] Other impurities may adsorb to the surface of growing crystals, inhibiting growth on certain crystal faces and altering the crystal's shape (morphology).[17][19] In some cases, impurities can completely prevent crystallization. Therefore, starting with the purest possible material is always recommended.[8]

Q3: When should I consider using a binary solvent system?

A3: A binary solvent system is useful when you cannot find a single solvent that meets the ideal solubility criteria. This system consists of two miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "precipitant").[20] You would dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes turbid. A small addition of the "good" solvent should clarify the solution, which is then allowed to cool slowly. This technique is the basis for methods like solvent diffusion and vapor diffusion.[12][21]

Q4: What are the most reliable techniques for growing single crystals suitable for X-ray diffraction?

A4: Growing single crystals for X-ray crystallography requires slow, controlled crystal growth to ensure a well-ordered lattice. The following methods are highly recommended:

  • Slow Evaporation: A solution of the compound is left in a vial covered with a perforated cap or parafilm to allow the solvent to evaporate slowly over days or weeks.[11][13] This is a simple and effective method for stable compounds.

  • Vapor Diffusion: A concentrated solution of your compound in a small, open vial is placed inside a larger, sealed container that contains a more volatile anti-solvent.[20][22] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[23]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of your compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube.[21] Crystals form at the interface where the two solvents slowly mix.

Q5: How can I confirm that I have obtained a crystalline material and assess its purity?

A5: Once you have a solid product, you need to characterize it to confirm its crystallinity and purity.[24][25]

Common Characterization Techniques:

  • Visual Inspection/Microscopy: Crystalline solids often have distinct shapes with flat faces and sharp edges. Viewing under a microscope can provide initial confirmation.

  • X-ray Diffraction (XRD): This is the definitive technique for confirming crystallinity.[26][27] Powder XRD (PXRD) can identify the crystalline phase and check for polymorphism, while Single-Crystal XRD (SCXRD) determines the precise atomic structure.[24][28]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to identify functional groups present in the molecule and can sometimes distinguish between different polymorphic forms.[28]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting point, which is sharp for a pure crystalline compound.

Experimental Workflows & Protocols

Protocol 1: Slow Evaporation Crystallization
  • Preparation: Dissolve your thiazole derivative in a suitable solvent to create a nearly saturated solution. A good starting concentration is 5-10 mg/mL.[8]

  • Filtration: Filter the solution while warm through a syringe filter or a cotton plug to remove any insoluble impurities like dust, which can act as unwanted nucleation sites.[29]

  • Setup: Transfer the clear solution to a clean vial. The vial should not be too large for the volume of solution.[29]

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle.[11][29] The number of holes can be adjusted to control the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and wait for crystals to form. This may take several days to weeks.[12]

Protocol 2: Vapor Diffusion (Sitting Drop Method)
  • Prepare the Reservoir: In a larger vial or jar, add a layer of the anti-solvent (a volatile solvent in which your compound is insoluble).

  • Prepare the Compound Solution: In a smaller, open vial, dissolve your compound in a minimal amount of a less volatile solvent in which it is soluble.

  • Setup: Place the small vial containing your compound solution inside the larger jar, ensuring the anti-solvent level is below the top of the small vial. Seal the larger jar tightly.[12]

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly vaporize and diffuse into the compound's solution, causing it to become supersaturated and inducing crystallization over time.

Visualizing the Troubleshooting Process

A systematic approach is key to solving crystallization problems. The following flowchart illustrates a decision-making process for troubleshooting common issues.

TroubleshootingCrystallization start Start: Dissolve Compound in Hot Solvent & Cool no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound 'Oils Out' start->oiling_out Observation small_crystals Small/Powdery Crystals Form start->small_crystals Observation good_crystals Good Crystals Form start->good_crystals Success induce_nucleation Action: Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First reduce_solvent Action: Reduce Solvent Volume no_crystals->reduce_solvent If Seeding Fails change_solvent Action: Change Solvent/Method no_crystals->change_solvent Last Resort add_solvent Action: Reheat & Add More Solvent oiling_out->add_solvent slower_cooling_oil Action: Cool More Slowly oiling_out->slower_cooling_oil Also Try slower_cooling_small Action: Slow Down Cooling (Insulate Vessel) small_crystals->slower_cooling_small use_more_solvent Action: Use More Solvent small_crystals->use_more_solvent induce_nucleation->no_crystals Still No Crystals induce_nucleation->good_crystals Success reduce_solvent->no_crystals Still No Crystals reduce_solvent->good_crystals Success add_solvent->oiling_out Still Oils Out add_solvent->good_crystals Success slower_cooling_oil->good_crystals Success slower_cooling_small->good_crystals Success use_more_solvent->good_crystals Success

Caption: A decision tree for troubleshooting common crystallization failures.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701.
  • Slow Evaporation Method. (n.d.).
  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. (n.d.). Study.com.
  • Characterization of materials: What techniques are used? (n.d.). ATRIA Innovation.
  • XRD. (n.d.). Yale University West Campus Materials Characterization Core.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Tips and Tricks for the Lab: Growing Crystals Part 2. (2012, October 2). ChemistryViews.
  • Crystallization Guide. (n.d.). IMSERC.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • Crystal growth. (n.d.). Wikipedia.
  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • What are the different techniques to characterize chemical crystals? (2019, May 28). ResearchGate.
  • Inducing Crystallization by Nucleation. (n.d.). Chemical Education Xchange.
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • How to grow crystals for X-ray crystallography. (2024, October 16).
  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Crystallisation Techniques. (2006, January 8).
  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (n.d.).
  • Common Issues Faced in Crystallization and How to Solve Them. (2024, November 13). Zhanghua - Filter Dryer.
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2025, August 5). ResearchGate.
  • Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
  • Common Challenges in Crystallization Processes. (2025, April 10). YouTube.
  • Coping with crystallization problems. (2025, August 9). ResearchGate.
  • Transformation and Crystallization of Thiazole-derivative Polymorphs. (n.d.). J-Stage.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem.
  • Glycerin as alternative solvent for the synthesis of Thiazoles. (2011, September 29). ACG Publications.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
  • Crystallization Solvents.pdf. (n.d.).
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. (2024, July 24). STAX.
  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.
  • Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.

Sources

Overcoming poor reactivity of starting materials for thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights for overcoming common challenges in one of the most fundamental areas of heterocyclic chemistry. As specialists in synthetic organic chemistry, we understand that even well-established reactions can present unexpected hurdles. This resource is structured to address the critical issue of poor starting material reactivity, offering not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Introduction: The Enduring Challenge of Thiazole Synthesis

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its synthesis, most classically achieved via the Hantzsch reaction, is a staple in the organic chemist's toolkit.[2] However, the apparent simplicity of condensing a thioamide with an α-haloketone belies the frequent challenges of poor reactivity, low yields, and problematic side reactions that can impede discovery and scale-up efforts.

This guide moves beyond standard protocols to provide a senior-level perspective on troubleshooting these issues. We will delve into the causality behind experimental choices, offering self-validating systems and protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide - Low Yield & Poor Reactivity

This section is formatted as a series of common problems followed by diagnostic questions and recommended solutions.

Issue 1: My Hantzsch Thiazole Synthesis Has Stalled or Resulted in a Low Yield.

This is the most frequent issue encountered. The problem can typically be traced back to one of the starting materials or the reaction conditions.

Q1: Have you rigorously verified the quality and purity of your starting materials?

Causality & Solution:

The Hantzsch synthesis is highly sensitive to the purity of both the α-haloketone and the thioamide. Impurities can introduce competing side reactions, consuming starting materials and complicating purification.[3]

  • α-Haloketones: These reagents can be unstable, lachrymatory, and prone to self-condensation or decomposition.

    • Verification: Confirm identity and purity via NMR and check the melting point. Freshly prepared or newly purchased, properly stored reagents are always recommended.

    • Protocol: If you are preparing the α-haloketone yourself, ensure complete conversion from the parent ketone. Residual ketone will not participate in the reaction, and over-halogenation can lead to unwanted byproducts. The acid-catalyzed halogenation proceeds via an enol intermediate; the rate-determining step is the formation of this enol, not the reaction with the halogen itself.[4]

  • Thioamides: Aliphatic thioamides can be particularly unstable, especially under acidic conditions, which may be generated in situ during the reaction (HBr or HCl is released).[5] Aromatic thioamides are generally more stable.

    • Verification: Check for signs of decomposition (discoloration, unpleasant odor beyond the typical sulfur smell). Use freshly prepared thioamide whenever possible.

Q2: My thioamide is known to be unreactive or is difficult to synthesize. What are my options?

Causality & Solution:

Electron-withdrawing groups on the thioamide can decrease the nucleophilicity of the sulfur atom, slowing down the initial Sɴ2 attack on the α-haloketone, which is the first step of the Hantzsch mechanism.[6] Additionally, the synthesis of thioamides from their corresponding amides can be challenging.

  • Activation with Lawesson's Reagent: For unreactive or commercially unavailable thioamides, a highly effective strategy is to synthesize them in situ or just prior to use from the corresponding amide using Lawesson's reagent. This thionating agent is mild, versatile, and reliably converts amides to thioamides, often in high yield.[7][8]

    Experimental Protocol: General Thionation of Amides with Lawesson's Reagent

    • In a round-bottom flask, dissolve the primary amide (1.0 equiv) in anhydrous toluene or dioxane (approx. 0.2 M).

    • Add Lawesson's reagent (0.5-0.6 equiv).

    • Heat the mixture to 80-110 °C and monitor the reaction by TLC until the starting amide is consumed.

    • Cool the reaction mixture, filter to remove phosphorus byproducts, and concentrate the filtrate under reduced pressure.

    • The crude thioamide can often be used directly in the subsequent Hantzsch synthesis without extensive purification.

Q3: My α-haloketone is unstable, lachrymatory, or unavailable. How can I circumvent this problem?

Causality & Solution:

The inherent reactivity that makes α-haloketones useful also makes them hazardous and prone to degradation.[9] Modern methods now provide excellent, more stable alternatives that generate the reactive intermediate in situ.

  • Alternative 1: α,α-Dibromoketones: These are often more stable, crystalline solids that are easier to handle than their monochlorinated or monobrominated counterparts. They can be considered synthetic equivalents of α-monobromoketones and have been shown to be superior reagents in some Hantzsch syntheses.[10]

  • Alternative 2: α-Diazoketones: These reagents are bench-stable and can react with (thio)amides or thioureas in the presence of a Brønsted acid (like TfOH) or hydrohalic acid (like HBr) to generate the α-haloketone in situ.[11][12] This avoids the isolation of the problematic halo-intermediate. The reaction proceeds via protonation of the diazo group, followed by nucleophilic attack by the halide and loss of nitrogen gas.

  • Alternative 3: Sulfoxonium Ylides: As stable, easy-to-handle solids, sulfoxonium ylides are excellent replacements for diazo compounds. In the presence of a Brønsted acid, they can react with thioureas/thioamides to form thiazoles under mild, metal-free conditions.

Q4: Are my reaction conditions optimal for overcoming a high activation energy barrier?

Causality & Solution:

If both starting materials are pure and still unreactive, the issue may be the reaction conditions. The Hantzsch synthesis often requires an initial energy input to facilitate the Sɴ2 and subsequent cyclization/dehydration steps.[3]

  • Thermal Heating: Ensure adequate heating. While some reactive substrates proceed at room temperature, many require refluxing in a suitable solvent like ethanol or methanol.[3]

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for overcoming reactivity barriers. The rapid, uniform heating provided by microwave energy can dramatically reduce reaction times from hours to minutes and significantly increase yields.[1]

Data Presentation: Conventional vs. Microwave-Assisted Thiazole Synthesis

EntryProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
12-Amino-4-phenylthiazole12-14 h, 58%6-8 min, 90%[13]
22-Amino-4-(4-bromophenyl)thiazole3.5 h, 78%10 min, 94%[1]
32-Amino-4-(4-methylphenyl)thiazole3 h, 82%8 min, 95%[1]
4Various 2,4-disubstituted thiazoles290 min, 78%10-25 min, 97%
Issue 2: My Reaction is Producing an Unexpected Isomer or Multiple Products.

This is a common problem when using N-substituted thioamides or unsymmetrical α-haloketones.

Q1: I'm using an N-substituted thiourea and getting a mixture of isomers. How do I control the regioselectivity?

Causality & Solution:

The condensation of an N-monosubstituted thiourea with an α-haloketone can lead to two possible regioisomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is critically dependent on the pH of the reaction medium.[14]

  • For 2-(N-substituted amino)thiazoles (Kinetic Product): Conduct the reaction in a neutral solvent like ethanol or methanol. This favors the initial attack by the more nucleophilic sulfur atom, followed by cyclization involving the unsubstituted nitrogen.[3]

  • For 3-substituted 2-imino-2,3-dihydrothiazoles (Thermodynamic Product): Perform the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol). Under these conditions, protonation equilibria favor a different cyclization pathway.

Logical Relationship: Controlling Regioselectivity

G start Hantzsch Synthesis with N-Substituted Thiourea cond Reaction Conditions start->cond neutral Neutral Solvent (e.g., Ethanol) cond->neutral  Neutral pH acidic Strongly Acidic (e.g., 10M HCl/EtOH) cond->acidic  Low pH product_amino 2-(N-Substituted amino)thiazole (Kinetic Product) neutral->product_amino product_imino 3-Substituted 2-imino-2,3-dihydrothiazole (Thermodynamic Product) acidic->product_imino

Caption: Decision pathway for controlling isomeric products.

Part 2: Alternative Synthetic Strategies

When the Hantzsch synthesis is not viable due to unreactive substrates, other named reactions can provide a pathway to the desired thiazole core.

Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[15]

Experimental Workflow: Cook-Heilbron Synthesis

G sub1 α-Aminonitrile reagents Mild Conditions (Room Temp, aq. solvent) sub1->reagents sub2 Carbon Disulfide (CS₂) sub2->reagents intermediate Thiazolidine Intermediate reagents->intermediate  Cyclization product 5-Aminothiazole intermediate->product  Tautomerization

Caption: Workflow for the Cook-Heilbron synthesis.

Mechanism Snapshot: The reaction initiates with a nucleophilic attack from the amino group of the α-aminonitrile onto the carbon of carbon disulfide. This is followed by an intramolecular cyclization and a final tautomerization to yield the aromatic 5-aminothiazole.[15]

Part 3: Frequently Asked Questions (FAQs)

  • Q: My reaction mixture turned dark brown/black immediately. What happened?

    • A: This often indicates decomposition, particularly of the thioamide. This can be caused by overly harsh heating or the presence of impurities. Consider lowering the reaction temperature or further purifying your starting materials. Using microwave synthesis can sometimes mitigate this by providing rapid, controlled heating for a shorter duration.[1]

  • Q: Can I use Lawesson's Reagent in a one-pot reaction to form the thioamide and then the thiazole?

    • A: Yes, tandem or one-pot procedures have been reported. After forming the thioamide with Lawesson's reagent, the α-haloketone can be added directly to the same reaction vessel. However, optimization is key, as the optimal solvent and temperature for thionation may not be identical to those for the Hantzsch condensation. A stepwise approach is often more reliable for initial attempts.[16][17]

  • Q: I am attempting a palladium-catalyzed thiazole synthesis and it is not working. Why?

    • A: The sulfur atom in the thioamide or the resulting thiazole ring can act as a poison for palladium catalysts by coordinating to the metal center.[18] This can inhibit the catalytic cycle. Solutions include using higher catalyst loadings, specialized ligands that are more resistant to sulfur poisoning, or switching to a different metal catalyst system, such as copper or iridium, which have also been used effectively in thiazole synthesis.[19]

References

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Patil, S. S., et al. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1334-1340. Available at: [Link]

  • ChemHelp ASAP. (2019). mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • ChemHelp ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • De Kimpe, N., & De Clercq, P. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2951. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for the palladium-catalyzed cycloisomerization. Available at: [Link]

  • Chen, C. Y., et al. (2010). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 12(19), 4434–4437. Available at: [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Li, B., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(15), 5821. Available at: [Link]

  • Sharma, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), s113-s130. Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Available at: [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. Available at: [Link]

  • Kumar, A., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 23073-23080. Available at: [Link]

  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • Kumar, R., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 577-599. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

  • Zaini, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Available at: [Link]

  • Iacob, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3185. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Available at: [Link]

  • Spencer, J., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Chemical Communications. Available at: [Link]

  • Wang, C., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. Organic & Biomolecular Chemistry, 18(6), 1121-1125. Available at: [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Available at: [Link]

  • ResearchGate. (2020). Review of the synthesis and biological activity of thiazoles. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst-Free Photodriven Reduction of α-Haloketones with Hantzsch Ester. Available at: [Link]

Sources

Technical Support Center: Scaling Up Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common troubleshooting scenarios, and provide validated protocols to ensure reliable and scalable production.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching the synthesis of this thiazole derivative.

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the reactants are typically thioacetamide and an ethyl 2-halo-3-oxobutanoate derivative. Modern adaptations often favor a one-pot procedure starting from readily available materials like ethyl acetoacetate, which is ideal for scaling up as it avoids the isolation of potentially unstable intermediates.[3][4]

Q2: What are the specific starting materials for the one-pot synthesis?

The primary starting materials for the efficient one-pot synthesis are:

  • Ethyl acetoacetate: The four-carbon backbone of the final product.

  • A Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are commonly used to generate the α-haloketone in situ.[3][4]

  • Thioacetamide: This provides the sulfur and nitrogen atoms for the thiazole ring.

Q3: What is the underlying mechanism of the Hantzsch synthesis for this compound?

The reaction proceeds through a well-established multi-step pathway.[5][6]

  • S-Nucleophilic Attack: The sulfur atom of the thioamide (a potent nucleophile) attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Q4: What are the typical yields and purity I can expect?

The Hantzsch synthesis is known for being high-yielding.[5][7] With optimized one-pot protocols, yields of 70-80% are achievable.[3] The crude product often precipitates from the reaction mixture and can be of sufficient purity for some applications after simple filtration and washing. However, for pharmaceutical-grade material, recrystallization is typically required to achieve >99% purity.

Process Workflow and Mechanism

To visualize the entire process from starting materials to the final, characterized product, the following workflow is recommended.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis a 1. In Situ Halogenation (Ethyl Acetoacetate + NBS) b 2. Thioamide Addition (Thioacetamide) a->b c 3. Cyclocondensation (Heating to 80-95°C) b->c d 4. Quenching (Pour into cold water/base) c->d e 5. Filtration (Collect crude solid) d->e f 6. Recrystallization (e.g., from Ethyl Acetate) e->f g 7. Analytical QC (NMR, IR, MS, Purity) f->g h Final Product

Caption: Overall workflow for the synthesis and purification of the target compound.

The core of this process is the Hantzsch reaction mechanism, which dictates the assembly of the thiazole ring.

Sources

Technical Support Center: Synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. This resource is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important thiazole derivative. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the success of your experiments.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C5 position.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A Ethyl 2-chloroacetoacetate C Ethyl 2-methyl-1,3-thiazole-4-carboxylate A->C Condensation B Thioacetamide B->C E This compound C->E Acylation D Acetyl Chloride / Acetic Anhydride D->E

A high-level overview of the two-step synthesis process.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

Q1: My Hantzsch reaction is resulting in a low yield of the desired thiazole. What are the common causes?

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Incomplete Reaction: The condensation reaction may require heating to proceed to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the duration or moderately increasing the temperature.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the self-condensation of ethyl 2-chloroacetoacetate under basic conditions.

  • Purity of Starting Materials: The purity of both ethyl 2-chloroacetoacetate and thioacetamide is critical. Impurities can lead to unwanted side reactions and lower the overall yield. Always use freshly purified or high-purity reagents.

Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are these impurities?

The presence of multiple spots on your TLC plate likely indicates the formation of one or more of the following impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave behind unreacted ethyl 2-chloroacetoacetate and thioacetamide.

  • Ethyl 2,2-dichloroacetoacetate: This impurity can be present in the starting ethyl 2-chloroacetoacetate, especially if reaction conditions during its synthesis were not carefully controlled.[2] Its presence can lead to the formation of undesired chlorinated thiazole derivatives.

  • Isomeric Thiazole: Under strongly acidic conditions, there is a possibility of forming the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1]

Troubleshooting Table for Hantzsch Synthesis

Issue Potential Cause Recommended Action
Low YieldIncomplete reaction.Monitor by TLC and extend reaction time or increase temperature if necessary.[1]
Purity of starting materials.Use high-purity or freshly purified reagents.
Multiple Spots on TLCPresence of unreacted starting materials.Optimize reaction conditions (time, temperature) to drive the reaction to completion.
Formation of isomeric byproducts.Maintain neutral or slightly basic reaction conditions to favor the desired product.[1]
Impurities in starting materials.Analyze starting materials for impurities like ethyl 2,2-dichloroacetoacetate.[2]
Step 2: Friedel-Crafts Acylation of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

Q3: The Friedel-Crafts acylation of my thiazole is not proceeding or giving a very low yield. What could be the problem?

The success of a Friedel-Crafts acylation is highly dependent on several factors:

  • Deactivated Ring: The thiazole ring, while aromatic, can be deactivated towards electrophilic substitution by the electron-withdrawing ester group at the C4 position. This deactivation can make the subsequent acylation at the C5 position challenging.[3]

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. Ensure strictly anhydrous conditions.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst, rendering it inactive.[4]

Q4: I am getting a mixture of products after the acylation reaction. What are the likely side products?

The formation of multiple products in a Friedel-Crafts acylation can be due to:

  • Diacylation: Although the first acyl group deactivates the ring, under harsh conditions, a second acetyl group could potentially be introduced, leading to a diacetylated byproduct.[5]

  • Isomeric Acylation: While the C5 position is generally favored for electrophilic substitution on the thiazole ring, acylation at other positions, though less likely, cannot be entirely ruled out, especially if the C5 position is sterically hindered.

  • Hydrolysis of the Ester: The workup procedure, especially if it involves aqueous acid or base, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Acylation_Troubleshooting A Low/No Acylation Product B Deactivated Thiazole Ring A->B C Inactive Lewis Acid Catalyst A->C D Insufficient Catalyst A->D E Use stronger Lewis acid or higher temperature B->E F Ensure anhydrous conditions C->F G Use stoichiometric amount of catalyst D->G

Troubleshooting guide for low-yielding Friedel-Crafts acylation.

III. Experimental Protocols & Characterization

Protocol 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate

This one-pot procedure is adapted from a similar synthesis of a substituted thiazole.[6]

  • To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Protocol 2: Synthesis of this compound

This procedure is a general method for Friedel-Crafts acylation.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.5 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of Ethyl 2-methyl-1,3-thiazole-4-carboxylate (1.0 eq) in the same dry solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Characterization Data

The following table summarizes the expected NMR data for the target compound and its precursor.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Ethyl 2-methyl-1,3-thiazole-4-carboxylate 1.39 (t, 3H), 2.75 (s, 3H), 4.38 (q, 2H), 8.05 (s, 1H)14.3, 19.5, 61.2, 125.8, 148.5, 161.8, 168.0
This compound 1.40 (t, 3H), 2.65 (s, 3H), 2.78 (s, 3H), 4.40 (q, 2H)14.2, 19.8, 30.5, 61.8, 135.2, 158.9, 161.5, 172.1, 191.0

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration. The ¹H NMR spectrum of the final product should show a new singlet at around 2.65 ppm corresponding to the acetyl methyl protons and the disappearance of the singlet at around 8.05 ppm from the C5-H of the starting material. The ¹³C NMR will show a new carbonyl signal around 191.0 ppm.

IV. Purification Strategies

Effective purification is key to obtaining a high-purity final product.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of hexane and ethyl acetate is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.

  • Aqueous Wash: During the workup of the Friedel-Crafts reaction, washing with a mild base like sodium bicarbonate solution is crucial to remove any acidic impurities and unreacted acylating agent.

V. References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1593-1602.

  • Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate. (2025). BenchChem.

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3).

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research, 12(2).

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1746.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7309.

  • By-product formation in the synthesis of Ethyl 2-chloroacetoacetate. (2025). BenchChem.

  • KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (2017). Google Patents.

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1998.

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry, 65(4), 523-531.

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF THIAZOLE DERIVATIVES CONTAINING TRIAZOLE MOIETY USING LiBr AS A CATALYST. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 273-276.

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate. (2025). BenchChem.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry, 12(8), 1365-1385.

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem.

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). Chemistry of Heterocyclic Compounds, 52(4), 263-269.

  • Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem.

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). Journal of the Serbian Chemical Society, 80(10), 1229-1237.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1746.

  • CN105348216A - Synthetic method for 2-acetyl thiazole. (2016). Google Patents.

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (2020). The Journal of Organic Chemistry, 85(15), 9890-9897.

  • synthesis of thiazoles. (2019, January 19). YouTube.

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). ACS Omega, 9(39), 42596-42606.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

  • Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97%, AldrichCPR. (n.d.). Sigma-Aldrich.

  • Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. (2018). Natural Product Reports, 35(8), 793-829.

  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. (1977). Angewandte Chemie International Edition in English, 16(11), 799-800.

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2872-2881.

  • Friedel–Crafts reaction. (n.d.). Wikipedia.

  • Ethyl thiazole-5-carboxylate. (n.d.). PubChem.

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Scientific Reports, 14(1), 24558.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in various FDA-approved drugs, including anticancer and antimicrobial agents, underscores its therapeutic significance. This guide provides an in-depth comparison of the biological activities of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate against other thiazole derivatives, drawing upon available experimental data from antimicrobial, anticancer, and anti-inflammatory bioassays.

While direct head-to-head comparative studies featuring this compound are limited in currently available literature, this guide will contextualize its potential bioactivity by examining structurally related analogues. By analyzing the structure-activity relationships (SAR) of 2,4,5-trisubstituted thiazoles, we can extrapolate the likely impact of the specific functional groups of the target molecule on its biological profile.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring containing sulfur and nitrogen atoms endows the thiazole nucleus with unique physicochemical properties, making it a versatile platform for drug design.[1] The arrangement of heteroatoms and the potential for substitution at various positions (C2, C4, and C5) allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, thereby influencing its interaction with biological targets.

Thiazole_Scaffold cluster_thiazole General Thiazole Scaffold cluster_target This compound Thiazole Thiazole Ring (C₃H₃NS) R2 R2 Thiazole->R2 Position 2 R4 R4 Thiazole->R4 Position 4 R5 R5 Thiazole->R5 Position 5 Target Thiazole Ring Methyl Methyl (CH₃) Target->Methyl at C2 Carboxylate Ethyl Carboxylate (COOCH₂CH₃) Target->Carboxylate at C4 Acetyl Acetyl (COCH₃) Target->Acetyl at C5

Figure 1: General structure of a 2,4,5-trisubstituted thiazole and the specific structure of this compound.

Comparative Bioactivity Analysis

This section will delve into the antimicrobial, anticancer, and anti-inflammatory activities of thiazole derivatives, with a comparative focus on analogues structurally similar to this compound.

Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The substituents on the thiazole ring play a crucial role in determining their potency and spectrum of action.

A study on the mode of action of 5-acetyl-4-methylthiazole derivatives revealed their potential as antimicrobial agents.[3] These compounds, which are structurally very similar to our target molecule, were evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Salmonella typhimurium), and fungi (Candida albicans). The study highlighted that modifications at the 2-position of the 5-acetyl-4-methylthiazole core significantly influenced the antimicrobial efficacy. For instance, a derivative with a methyl-4-aminobenzoate group at the 2-position (T3) showed the most potent activity.[3]

Table 1: Antimicrobial Activity of 5-Acetyl-4-Methylthiazole Derivatives

CompoundR Group at C2Test OrganismMIC (µg/mL)Reference
T13,4-dichloroanilineS. aureus>100[3]
T24-aminophenolS. aureus50[3]
T3 methyl-4-aminobenzoate S. aureus 25 [3]
T13,4-dichloroanilineS. typhi100[3]
T24-aminophenolS. typhi50[3]
T3 methyl-4-aminobenzoate S. typhi 25 [3]
T13,4-dichloroanilineC. albicans>100[3]
T24-aminophenolC. albicans100[3]
T3 methyl-4-aminobenzoate C. albicans 50 [3]

Note: MIC values are approximated from the study for comparative purposes.

The data suggests that the electronic properties of the substituent at the 2-position are critical for antimicrobial activity. The electron-withdrawing nature of the ester in T3, compared to the substituents in T1 and T2, appears to enhance its efficacy. This provides a valuable insight into the potential of this compound, which possesses a methyl group at the 2-position.

Furthermore, a study on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrated significant antibacterial potential, particularly against Gram-positive bacteria.[4] This highlights the importance of the ethyl carboxylate group at the 5-position, a feature shared with our target molecule, albeit at the 4-position.

Anticancer Activity

The thiazole moiety is a key pharmacophore in several anticancer drugs, and numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2]

Table 2: Anticancer Activity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Derivative 11c HepG-2 ~4 [2]
MCF-7~3[2]
HCT-116~7[2]
Derivative 6g HepG-2 ~7 [2]
MCF-7~4[2]
HCT-116~12[2]
Doxorubicin (Control) HepG-2 ~1.5 [2]
MCF-7~1.2[2]
HCT-116~2.1[2]

The specific structures of derivatives 11c and 6g were not fully disclosed in the abstract, but the study emphasizes that chlorine-containing derivatives were the most potent.[2] This suggests that the electronic and lipophilic properties of the substituents on the thiazole ring are critical for anticancer activity. The presence of the acetyl and ethyl carboxylate groups in our target molecule would influence its polarity and ability to interact with biological targets, which could be crucial for its potential cytotoxic effects.

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[5]

A study on two thiazole derivatives, CX-32 and CX-35, investigated their anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line.[5] Both compounds were found to significantly block the production of prostaglandins, key mediators of inflammation, without affecting COX-2 protein levels, suggesting a potential mechanism of direct enzyme inhibition.[5]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

CompoundAssayEffectReference
CX-32Prostaglandin E2 (PGE2) ProductionSignificant Inhibition[5]
CX-35Prostaglandin E2 (PGE2) ProductionSignificant Inhibition[5]

The structures of CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) highlight the diversity of substitutions that can lead to anti-inflammatory activity.[5] The presence of the acetyl group in this compound is a feature of interest, as acetylated compounds have shown enhanced therapeutic efficacy in some cases.

Experimental Protocols

To ensure the reproducibility and validity of the bioassay data, it is crucial to follow standardized experimental methodologies. Below are generalized protocols for the key bioassays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Antimicrobial_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in Mueller-Hinton broth B Inoculate broth with a standardized suspension of the test microorganism A->B C Incubate microplate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC: lowest concentration with no visible growth D->E

Figure 2: Workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Steps:

  • Preparation of Microplates: Aseptically dispense 100 µL of sterile Mueller-Hinton broth into all wells of a 96-well microplate.

  • Compound Dilution: Create a serial two-fold dilution of the test compound directly in the microplate, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the microplate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Cytotoxicity Assay: MTT Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound, and to determine the half-maximal inhibitory concentration (IC50).

Anticancer_Protocol A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the test compound for 48-72 hours A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Solubilize formazan crystals with DMSO or other solvent C->D E Measure absorbance at 570 nm using a microplate reader D->E F Calculate cell viability and determine IC50 value E->F

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The bioactivity of 2,4,5-trisubstituted thiazoles is intricately linked to the nature and position of their substituents. Based on the available data for related compounds, we can infer the following potential SAR for this compound:

  • C2-Methyl Group: A small alkyl group at this position may contribute to favorable steric interactions with the target binding site. Its electron-donating nature could also influence the overall electronic properties of the thiazole ring.

  • C4-Ethyl Carboxylate Group: The presence of an ester group at this position introduces a potential hydrogen bond acceptor and can influence the molecule's polarity and solubility. The ethyl group adds to the lipophilicity.

  • C5-Acetyl Group: The acetyl group provides another potential point of interaction through hydrogen bonding and dipole-dipole interactions. Its electron-withdrawing nature can affect the reactivity of the thiazole ring.

Future research should focus on the following:

  • Direct Biological Evaluation: The synthesis and direct evaluation of this compound in a panel of standardized antimicrobial, anticancer, and anti-inflammatory bioassays are crucial to definitively determine its activity profile.

  • Comparative Studies: A systematic study comparing a series of 2,4,5-trisubstituted thiazoles, including the target molecule and its close analogues, would provide invaluable SAR data.

  • Mechanism of Action Studies: For any confirmed activities, further investigation into the molecular mechanism of action is warranted to identify the specific biological targets.

Conclusion

While direct comparative bioassay data for this compound is not extensively available, an analysis of structurally related thiazole derivatives provides a strong foundation for predicting its potential as a bioactive agent. The presence of the acetyl and ethyl carboxylate functional groups, combined with the methyl substitution on the thiazole core, suggests that this compound is a promising candidate for further investigation in antimicrobial, anticancer, and anti-inflammatory research. The experimental protocols and SAR insights provided in this guide are intended to facilitate and inform such future studies, ultimately contributing to the development of novel thiazole-based therapeutics.

References

  • Zhang, Z., Shu, B., Zhang, Y., Deora, G. S., & Li, Q. S. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-El-Moneim, D. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 582. [Link]

  • Li, W., Liu, X., Wang, L., Wang, J., & Zhou, B. (2018). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 55(1), 221-227.
  • Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Ashour, H. M. (2009). IC 50 value for tested compounds 5a-5k against cancer cell lines. European journal of medicinal chemistry, 44(6), 2467-2476.
  • O'Connor, M., Brass, H., O'Donovan, D. H., & Kerins, C. (2017). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 8(11), 2054-2059.
  • Hasanah, I., & Weber, J. F. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Analytical Sciences, 25(2), 341-351.
  • Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European journal of medicinal chemistry, 38(11-12), 989-1002.
  • El-Gendy, M. A., Abdel-Rahman, A. A. H., & El-Shaaer, H. M. (2019). A Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 24(22), 4107.
  • Al-Omair, M. A., Ibrahim, T. S., & El-Emam, A. A. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PloS one, 9(1), e86249.
  • Sharma, A., Kumar, V., & Singh, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Bhandare, R. R., Kumar, A., & Singh, R. K. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 973.
  • Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Turkistani, A. M. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 7(1), e29683.
  • Qu, Y., Nyerere, A., & Li, J. (2019). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific reports, 9(1), 1-11.
  • El-Achkar, T. M., Sakr, H., & El-Abassy, R. M. (2017). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Inflammopharmacology, 25(6), 669-677.
  • Zareef, M., Iqbal, R., Al-Masoudi, N. A., & Khan, K. M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6492.
  • Mruthyunjayaswamy, B. H. M., & Basavarajaiah, S. M. (2009). Synthesis and antimicrobial activity of novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds. Indian Journal of Chemistry-Section B, 48(5), 735-740.
  • Fedysevuch, O. M., Lozynskyi, A., & Lesyk, R. (2024). (E)-2-((5-(3-(2-fluorophenyl) acryloyl)-4-methylthiazol-2-yl) amino) isoindoline-1, 3-dione. Molbank, 2024(1), M1834.
  • BenchChem. (2025). Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Retrieved from a hypothetical BenchChem product page.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Ghamdi, S., & Al-Agamy, M. H. (2026).
  • Insuasty, B., Tigreros, A., Orozco, F., Quiroga, J., Abonía, R., & Nogueras, M. (2015).
  • Popa, M., Gherase, A., & Drăghici, C. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3226.
  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., & El-Naser, M. A. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Scientific Reports, 13(1), 21820.
  • El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.
  • MySkinRecipes. (n.d.). 5-Ethyl-2-methylthiazole-4-carboxylic acid. Retrieved from a hypothetical MySkinRecipes product page.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4458.
  • Wang, Y., Zhang, H., Li, Y., & Liu, Z. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 199, 112389.
  • Mohamed, M. S., Kamel, G. M., & Fathalla, O. A. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 27(19), 6523.

Sources

A Comparative Analysis of Synthesis Routes for Thiazole Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole carboxylates are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic synthesis of these scaffolds is therefore a critical consideration in drug discovery and development. This guide provides an in-depth comparative analysis of the most prevalent synthesis routes for thiazole carboxylates, primarily focusing on the classical Hantzsch synthesis and the Cook-Heilbron reaction. We will delve into the mechanistic underpinnings, substrate scope, and operational advantages of each method, supported by experimental data and protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the selection of the most appropriate synthetic strategy for their specific target molecules.

Introduction: The Significance of Thiazole Carboxylates

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including the pioneering antibiotic Penicillin and the essential vitamin B1 (Thiamine).[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal component for designing molecules with high biological activity. Thiazole carboxylates, in particular, are versatile intermediates, allowing for further functionalization and elaboration into complex drug candidates. The choice of synthetic route to these building blocks can significantly impact the efficiency, cost, and environmental footprint of the overall drug development process.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

First described by Arthur Hantzsch in 1887, this reaction remains one of the most widely used methods for thiazole synthesis due to its simplicity and generally high yields.[2][3][4] The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6] For the synthesis of thiazole carboxylates, this typically involves an α-halo-β-ketoester.

Mechanistic Pathway

The reaction proceeds through a well-established mechanism initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound.[5][7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]

Hantzsch_Mechanism Thioamide Thioamide (R-CS-NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetoester α-Halo-β-ketoester (X-CH(COOR')-COR") AlphaHaloKetoester->Intermediate1 Intermediate2 Cyclization Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Carboxylate Intermediate2->Product - H2O (Dehydration) CookHeilbron_Mechanism AlphaAminoNitril α-Aminonitrile (R-CH(NH2)-CN) Intermediate1 Addition Product AlphaAminoNitril->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate1 Intermediate2 Cyclized Intermediate (Iminothiazolidine) Intermediate1->Intermediate2 Intramolecular Cyclization (5-exo-dig) Product 5-Aminothiazole Intermediate2->Product Tautomerization

Sources

Structure-activity relationship (SAR) of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate Analogs

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of this compound. By dissecting the roles of substituents at the C2, C4, and C5 positions, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical modifications that govern biological activity. This document synthesizes data from various studies, presenting comparative biological data, detailed experimental protocols for synthesis and evaluation, and visual summaries of key SAR principles to guide the rational design of novel, potent thiazole-based therapeutic agents.

Introduction: The Thiazole Scaffold in Drug Discovery

The five-membered heterocyclic ring of thiazole, containing sulfur and nitrogen, is a privileged structure in drug development due to its aromatic nature and ability to engage in various biological interactions.[2][3] Molecules incorporating the thiazole ring exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5]

The core scaffold of interest, this compound, presents multiple points for chemical modification, making it an excellent template for developing new therapeutic agents. The key functional groups for derivatization and SAR analysis are:

  • The C2-methyl group: Can be substituted with various alkyl, aryl, or amino moieties.

  • The C4-ethyl carboxylate group: Amenable to hydrolysis, ester exchange, or conversion to amides.

  • The C5-acetyl group: The carbonyl functionality allows for reactions like condensation to form hydrazones or other derivatives.

This guide will systematically explore how alterations at these positions influence the biological profile of the resulting analogs, providing a framework for future drug design endeavors.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for constructing the 1,3-thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the core scaffold of interest, a variation using ethyl 2-bromo-3-oxobutanoate and a thioamide is a common route. The choice of thioamide directly determines the substituent at the C2 position. For instance, using thiourea yields a 2-amino-thiazole, a versatile intermediate for further derivatization.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Key Intermediate)

This protocol describes the synthesis of a foundational building block from which numerous analogs can be derived.[6] The rationale behind this two-step, one-pot synthesis is efficiency; the bromination of ethyl acetoacetate to form the reactive α-haloketone intermediate is performed in situ, followed by immediate cyclization with thiourea, minimizing the isolation of unstable intermediates.[6]

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • N-bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • Reaction vessel, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a mixture of ethyl acetoacetate (1.0 equiv.) in a 2:1 solution of water and THF, add NBS (1.2 equiv.) while maintaining the temperature below 0°C with an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC).

  • Once the formation of the intermediate ethyl 2-bromo-3-oxobutanoate is complete, add thiourea (1.0 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and reflux for 2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.[6]

G cluster_prep Step 1: In-situ Bromination cluster_cyclization Step 2: Cyclocondensation cluster_workup Step 3: Work-up & Purification A Ethyl Acetoacetate + NBS B Stir at RT for 2h A->B C Intermediate: Ethyl 2-bromo-3-oxobutanoate B->C D Add Thiourea C->D E Reflux at 80°C for 2h D->E F Product: Ethyl 2-amino-4-methyl- thiazole-5-carboxylate E->F G Extraction with Ethyl Acetate F->G H Drying & Concentration G->H I Purification (Recrystallization) H->I J Pure Product

Caption: Workflow for the one-pot synthesis of a key thiazole intermediate.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents. The following sections compare how modifications to the core scaffold impact overall efficacy, with a focus on antimicrobial and anticancer activities.

Modifications at the C2 Position

The C2 position is a critical determinant of activity. Starting with a 2-amino group allows for a wide range of derivatizations.

  • Acylamino Groups: Conversion of the 2-amino group to acetamido or other propanamido moieties has been explored for antitumor activity. Certain analogs showed broad-spectrum anticancer activity in NCI in vitro assays.[1]

  • Hydrazinyl and Pyrazoline Moieties: Incorporating a hydrazinyl group at C2, which can be further cyclized to form pyrazolines, has been shown to yield compounds with significant antimicrobial activity.[7] The activity is often enhanced by the presence of a phenyl ring on the pyrazoline substituent.[8]

  • Substituted Phenyl Groups: Direct attachment of substituted phenyl rings at C2 is a common strategy. Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the phenyl ring often lead to a significant improvement in antimicrobial and anticonvulsant activity.[2][9] For instance, a 4-chlorophenyl substitution has shown high anticonvulsant activity.[2]

Modifications at the C4 Position

The C4 position, typically bearing a methyl group and an ester, also plays a key role.

  • Carboxylate to Carboxamide Conversion: The ethyl carboxylate at C4 is a key interaction site. Converting this ester into a carboxamide moiety is a common and effective strategy. Thiazole-carboxamides have demonstrated potent antioxidant and c-Met kinase inhibitory activities.[5][10] The amide nitrogen can form crucial hydrogen bonds with biological targets.

  • Substituents on the Carboxamide Nitrogen: For C4-carboxamide analogs, the substituent on the amide nitrogen is vital. Bulky or lipophilic groups, such as a t-butyl group, can enhance antioxidant potency by improving membrane penetration and interaction with lipid radicals.[5]

  • Variation of the Alkyl Group: While the parent scaffold has a methyl group, its replacement with other alkyl or aryl groups can modulate lipophilicity and steric profile, thereby influencing activity.

Modifications at the C5 Position

The C5 position offers another site for derivatization, often starting from an acetyl or carboxylate group.

  • Hydrazone Formation: The carbonyl of the C5-acetyl group is a reactive handle. Condensation with hydrazines to form 5-(1-(hydrazono)ethyl)thiazole analogues has yielded compounds with remarkable anticancer efficacy against cell lines like HCT-116 and HepG2.[2][11]

  • Ester and Carboxylate Groups: An ethyl carboxylate at the C5 position is a common feature in many biologically active thiazoles.[11] This group can contribute to the overall electronic properties and binding interactions of the molecule.

Caption: Key SAR insights for the substituted 1,3-thiazole scaffold.

Comparative Biological Activity Data

The following table summarizes quantitative data for representative thiazole analogs, illustrating the impact of specific structural modifications on biological activity.

Compound Class Modification Biological Activity Result (IC₅₀ / MIC) Reference
Thiazole-CarboxamideC4: N-(p-t-butylphenyl)carboxamideAntioxidant (DPPH)IC₅₀: 0.185 µM[5]
Thiazole-CarboxamideC4: N-phenylcarboxamideAntioxidant (DPPH)IC₅₀ > 2.46 µM[5]
2-PhenylthiazoleC2: 4-ChlorophenylAnticonvulsantHigh Activity[2]
2-(Pyrazolin-1-yl)thiazoleC2: Pyrazoline ringAntibacterial (S. aureus)MIC: 3.125 µg/mL[2]
2-(Pyrazolin-1-yl)thiazoleC2: Pyrazoline ringAntibacterial (B. thuringiensis)MIC: 6.25 µg/mL[2]
Thiazole-HydrazoneC5: Hydrazonoethyl moietyAnticancer (HCT-116)High Efficacy[11]
2-Amino-thiazole deriv.C2: N-linked pharmacophoresAntibacterial (Gram +ve)Good Activity[1]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed methodologies for assessing the key biological activities of thiazole analogs.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[7][12]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's antimicrobial activity.

Procedure:

  • Medium Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of each test compound solution into a separate well.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. Compare the zone diameters of the test compounds to the controls.

A Prepare & Pour Sterile Agar Plates C Inoculate Agar Surface with Microbe A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Punch Wells in Agar C->D E Load Test Compounds & Controls into Wells D->E F Incubate Plates (e.g., 37°C, 24h) E->F G Measure Zone of Inhibition (mm) F->G H Compare Results G->H

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay is widely used to determine the antioxidant capacity of chemical compounds.[5]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of a standard antioxidant (e.g., Trolox, Ascorbic Acid).

  • Serial Dilutions: From the test compound and standard stocks, prepare a series of dilutions to test a range of concentrations.

  • Assay:

    • In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume (e.g., 100 µL) of each dilution of the test compound, standard, or methanol (for the control).

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a rich field for the discovery of new therapeutic agents. This guide highlights several key principles:

  • The C2 position is a prime site for introducing aryl and heterocyclic moieties, with electron-withdrawing groups on appended phenyl rings often enhancing potency.

  • Conversion of the C4-ester to a carboxamide is a highly effective strategy for improving biological interactions, particularly for antioxidant and kinase inhibitory activities.

  • The C5-acetyl group serves as a valuable synthetic handle for creating hydrazone derivatives with significant anticancer potential.

Future research should focus on a multi-pronged optimization approach, combining favorable substitutions at all three positions. For instance, developing a C4-carboxamide analog that also incorporates a C2-(4-chlorophenyl) group and a C5-hydrazone could lead to multifunctional compounds with potent, broad-spectrum activity. The application of in silico modeling and QSAR studies will be invaluable in predicting the activity of novel designs and prioritizing synthetic targets.[9]

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applic
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Synthesis, characterization, and antimicrobial activity of some thiazole derivatives.
  • Antibacterial Activity of Thiazole and its Deriv
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Benchmarking Efficacy: A Comparative Guide to Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate Against Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-inflammatory efficacy of the novel synthetic compound, Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. We will objectively compare its potential performance against established non-steroidal anti-inflammatory drugs (NSAIDs), specifically the non-selective COX inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for a structured, head-to-head comparison.

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] this compound, a member of this versatile class, presents a promising avenue for the development of new therapeutic agents. This guide outlines the necessary steps to rigorously assess its potential as a clinically relevant anti-inflammatory compound.

Part 1: Mechanistic Overview and Rationale for Comparison

Inflammation is a complex biological response mediated by various signaling pathways, with the cyclooxygenase (COX) enzymes playing a pivotal role.[1][6] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many thiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting these COX enzymes.[1][6][7]

Our comparative analysis will therefore focus on elucidating the COX-inhibitory profile of this compound. By benchmarking against Ibuprofen (a non-selective inhibitor of both COX-1 and COX-2) and Celecoxib (a selective COX-2 inhibitor), we can determine not only the potency of our test compound but also its selectivity, which is a critical factor in predicting its potential gastrointestinal side-effect profile.

Below is a diagram illustrating the proposed mechanism of action within the arachidonic acid cascade.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) Prostaglandins_H->Prostaglandins_Inflammatory Test_Compound Ethyl 5-acetyl-2-methyl- 1,3-thiazole-4-carboxylate Test_Compound->COX1 Test_Compound->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: Proposed inhibitory action on the COX pathway.

Part 2: In Vitro Efficacy Benchmarking

The initial phase of our comparative analysis involves in vitro assays to determine the direct inhibitory effects of this compound on COX-1 and COX-2 enzymes.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This protocol is designed to quantify the half-maximal inhibitory concentration (IC50) of the test compound and the reference drugs against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound: this compound

  • Reference drugs: Ibuprofen, Celecoxib

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for the test compound and reference drugs in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the colorimetric probe (TMPD).

  • Add the various concentrations of the test compound or reference drugs to the designated wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_Workflow Start Start: Prepare Reagents Add_Enzyme Add COX-1 or COX-2 Enzyme and TMPD to 96-well plate Start->Add_Enzyme Add_Inhibitors Add Dilutions of Test Compound and Reference Drugs Add_Enzyme->Add_Inhibitors Add_Substrate Initiate Reaction with Arachidonic Acid Add_Inhibitors->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Absorbance Incubate->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze End End: Comparative Data Analyze->End

Caption: Workflow for in vitro COX inhibition assay.

Data Presentation: Comparative IC50 Values

The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Experimental Data][Experimental Data][Calculated Value]
Ibuprofen[Experimental Data][Experimental Data][Calculated Value]
Celecoxib[Experimental Data][Experimental Data][Calculated Value]

Part 3: In Vivo Efficacy Benchmarking

Following the in vitro characterization, it is crucial to evaluate the anti-inflammatory efficacy of the test compound in a relevant animal model. The carrageenan-induced paw edema model in rats is a widely accepted and standardized method for this purpose.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of the test compound and reference drugs to reduce acute inflammation in vivo.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan solution (1% in saline)

  • Test compound: this compound

  • Reference drugs: Ibuprofen, Celecoxib

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Test compound (at various doses), Ibuprofen (positive control), and Celecoxib (positive control).

  • Administer the test compound, reference drugs, or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a pletysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Workflow Start Start: Acclimatize Rats Grouping Group Animals and Administer Test/Reference Compounds or Vehicle Start->Grouping Initial_Measure Measure Initial Paw Volume Grouping->Initial_Measure Induce_Edema Induce Edema with Carrageenan Injection Initial_Measure->Induce_Edema Measure_Edema Measure Paw Volume at 1, 2, 3, and 4 hours Induce_Edema->Measure_Edema Analyze Calculate % Edema Inhibition Measure_Edema->Analyze End End: Comparative Efficacy Data Analyze->End

Caption: Workflow for carrageenan-induced paw edema assay.

Data Presentation: Comparative In Vivo Anti-Inflammatory Activity

The in vivo data should be presented in a table that clearly shows the dose-dependent effects of the compounds over time.

Treatment Group (Dose)% Edema Inhibition (1 hr)% Edema Inhibition (2 hr)% Edema Inhibition (3 hr)% Edema Inhibition (4 hr)
Vehicle Control0000
This compound (Dose 1)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound (Dose 2)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Ibuprofen (Standard Dose)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Celecoxib (Standard Dose)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Conclusion

This guide provides a robust and scientifically sound framework for the comparative efficacy testing of this compound. By following these detailed protocols, researchers can generate the necessary data to objectively benchmark this novel compound against established anti-inflammatory drugs. The resulting in vitro and in vivo data will be crucial for determining its therapeutic potential and guiding future drug development efforts. The broad biological activities of thiazole derivatives suggest that this compound could hold significant promise as a novel anti-inflammatory agent.[8][9][10][11] Further investigations into its pharmacokinetic and toxicological profiles will also be essential for its progression as a potential clinical candidate.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [No Source Provided]
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2012). PMC - PubMed Central.
  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (2023). Semantic Scholar.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [No Source Provided].
  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Examples of thiazole- and pyrazole-based anti-cancer drugs. (2025).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). PubMed Central.

Sources

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the promise of a novel small molecule is directly proportional to its specificity. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs for a wide range of diseases.[1][2] Molecules incorporating the 1,3-thiazole ring have shown a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] However, this chemical versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unexpected cellular phenotypes, toxicity, or diminished efficacy.[7][8]

This guide provides an in-depth comparative analysis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (referred to as Compound-A ), a representative thiazole derivative. As specific cross-reactivity data for this compound is not extensively documented in public literature, this guide will establish a framework for evaluating its specificity against structurally similar analogs. We will operate under the hypothesis that Compound-A is being developed as an inhibitor for a specific protein kinase, a common target for thiazole-based drugs.[9][10][11][12] This document will explain the rationale behind experimental choices for assessing cross-reactivity and provide detailed protocols for key assays.

The Compound in Focus and its Structural Analogs

To understand the cross-reactivity profile of Compound-A, it is essential to compare it with molecules that have subtle structural variations. These variations can significantly impact the binding affinity and selectivity for the intended target versus off-targets.

Compound-A: this compound

  • Core Structure: A 1,3-thiazole ring.

  • Key Substituents:

    • C2 Position: Methyl group

    • C4 Position: Ethyl carboxylate group

    • C5 Position: Acetyl group

For our comparative study, we will consider three hypothetical structural analogs:

  • Analog 1 (Amide Substitution): 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide. Here, the ethyl carboxylate at C4 is replaced with a carboxamide group. This modification alters the hydrogen bonding potential of the molecule.

  • Analog 2 (Altered C2 Substituent): Ethyl 5-acetyl-2-ethyl-1,3-thiazole-4-carboxylate. The methyl group at the C2 position is replaced with a larger ethyl group, which can probe the steric limitations of the target's binding pocket.

  • Analog 3 (Alternative C5 Group): Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate. The acetyl group at C5 is replaced with an amino group, introducing a different electronic and hydrogen-bonding character.

The rationale for selecting these analogs is to systematically explore how modifications at key positions on the thiazole scaffold influence binding specificity.

Comparative Cross-Reactivity Assessment: A Multi-Faceted Approach

A robust assessment of cross-reactivity requires a combination of in-vitro biochemical and biophysical assays, followed by cell-based validation. For our hypothetical kinase inhibitor, Compound-A, we will focus on three widely-used and complementary techniques:

  • Competitive ELISA: To quantify binding affinity and cross-reactivity against the primary target and closely related kinases.

  • Surface Plasmon Resonance (SPR): To obtain real-time kinetic data of the binding interactions.

  • Cell-Based Cytotoxicity Assay: To assess the on-target and off-target effects in a biological system.

The following sections will detail the experimental protocols for each of these assays and present hypothetical data in a comparative format.

Competitive ELISA for Target Affinity and Selectivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for determining the relative affinity of a small molecule for its target protein.[13][14][15][16][17][18] It is particularly useful for screening and comparing a panel of compounds.

Causality Behind Experimental Choices

The principle of this assay is the competition between our test compound (Compound-A or its analogs) and a known, labeled ligand for binding to the immobilized target kinase. A higher affinity of the test compound for the kinase will result in less binding of the labeled ligand and thus a weaker signal. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. By running this assay with the primary target kinase and a panel of related kinases, we can quantify the selectivity of our compounds.

Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Coat a 96-well high-binding microplate with the recombinant primary target kinase (e.g., 100 ng/well in a suitable coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times.

  • Competition Reaction:

    • Prepare serial dilutions of Compound-A and its analogs.

    • Add the diluted compounds to the wells.

    • Immediately add a fixed concentration of a biotinylated ligand known to bind the kinase.

    • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate three times.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate five times.

  • Signal Development:

    • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Incubate in the dark until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the compound concentration to determine the IC50 value.

Hypothetical Data Summary
CompoundPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
Compound-A 50>10,0001,500>200
Analog 1 250>10,000800>40
Analog 2 805,0002,00062.5
Analog 3 600>10,0003,000>16.7

This hypothetical data suggests that Compound-A is a potent and selective inhibitor of its primary target compared to its analogs.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (k_on) and dissociation (k_off) rates.[19][20][21][22][23] This level of detail is crucial for understanding the binding mechanism and can help differentiate compounds that may have similar IC50 values but different binding dynamics.

Causality Behind Experimental Choices

In an SPR experiment, the target protein is immobilized on a sensor chip. When a test compound is flowed over the surface, its binding to the protein causes a change in the refractive index at the surface, which is detected in real-time. This allows for the precise measurement of how quickly the compound binds and how long it remains bound. A compound with a slow off-rate, for example, may have a more prolonged biological effect.

Experimental Protocol: SPR Analysis
  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip surface.

    • Immobilize the recombinant target kinase onto the chip surface using standard amine coupling chemistry.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of concentrations of Compound-A and its analogs in a suitable running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the binding response in real-time.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove any bound compound from the protein surface, preparing it for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Hypothetical Data Summary
Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Compound-A 2 x 10⁵1 x 10⁻²50
Analog 1 1 x 10⁵2.5 x 10⁻²250
Analog 2 1.5 x 10⁵1.2 x 10⁻²80
Analog 3 0.8 x 10⁵4.8 x 10⁻²600

This hypothetical data further supports the higher affinity of Compound-A for the target, characterized by a faster on-rate and a slower off-rate compared to its analogs.

Cell-Based Cytotoxicity Assay for Functional Assessment

While biochemical and biophysical assays are essential for characterizing direct binding interactions, cell-based assays are critical for understanding the functional consequences of these interactions in a biological context.[24] A cytotoxicity assay can reveal whether a compound's inhibition of its target translates to a desired cellular outcome (e.g., killing cancer cells) and can also uncover off-target toxicity.[24][25]

Causality Behind Experimental Choices

This assay measures the viability of cells after treatment with the test compounds. We will use two cell lines: one that is dependent on the primary target kinase for survival (on-target) and another that is not (off-target). A selective compound should show potent cytotoxicity in the on-target cell line and significantly less toxicity in the off-target cell line.

Experimental Protocol: Cell-Based Cytotoxicity Assay
  • Cell Seeding:

    • Seed the on-target and off-target cell lines in separate 96-well plates at an appropriate density.

    • Allow the cells to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-A and its analogs.

    • Treat the cells with the compounds and incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin or a commercial ATP-based assay kit) to each well.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition:

    • Measure the fluorescence or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the viability against the log of the compound concentration to determine the half-maximal effective concentration (EC50).

Hypothetical Data Summary
CompoundOn-Target Cell Line EC50 (nM)Off-Target Cell Line EC50 (nM)Therapeutic Index (Off-Target / On-Target)
Compound-A 100>20,000>200
Analog 1 800>20,000>25
Analog 2 25010,00040
Analog 3 1,500>20,000>13.3

This hypothetical cellular data corroborates the biochemical findings, indicating that Compound-A has a superior therapeutic index, suggesting greater selectivity and a lower potential for off-target toxicity compared to its analogs.

Visualizing the Workflow and Concepts

To better illustrate the experimental design and the underlying principles, the following diagrams are provided.

Cross_Reactivity_Workflow ELISA Competitive ELISA IC50 IC50 (Potency) ELISA->IC50 SPR Surface Plasmon Resonance Kinetics Kinetics (kon, koff, KD) SPR->Kinetics Cyto Cytotoxicity Assay EC50 EC50 (Efficacy) Cyto->EC50 Compound_A Compound-A & Analogs Compound_A->ELISA Compound_A->SPR Compound_A->Cyto

Caption: Experimental workflow for assessing cross-reactivity.

Competitive_ELISA_Concept cluster_well Microplate Well Target Immobilized Target Kinase Signal Signal Generation Target->Signal Bound Ligand Generates Signal Compound Test Compound Compound->Target Binds Labeled_Ligand Biotinylated Ligand Labeled_Ligand->Target Competes to Bind

Caption: Principle of the competitive ELISA.

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the development of any small molecule therapeutic. For a promising scaffold like the 1,3-thiazole in this compound, a systematic and multi-pronged approach is essential. By comparing the lead compound against a well-chosen set of structural analogs using a combination of biochemical, biophysical, and cell-based assays, researchers can build a robust profile of its specificity. The hypothetical data presented in this guide illustrates how such a comparative analysis can clearly distinguish a lead candidate with a favorable selectivity profile, thereby de-risking its progression towards clinical development. The methodologies outlined here provide a solid foundation for any research team embarking on the characterization of novel thiazole derivatives.

References

  • React4Life. Off-Target/On-Target Cytotoxicity Assay. Available from: [Link].

  • Drug Target Review. Immunoassay developed to detect small molecules. 2018. Available from: [Link].

  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link].

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. 2023. Available from: [Link].

  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. 2018. Available from: [Link].

  • ACS Publications. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Available from: [Link].

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link].

  • Journal of the American Chemical Society. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. 2018. Available from: [Link].

  • Drug Target Review. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link].

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link].

  • Springer Link. Characterization of Small Molecule–Protein Interactions Using SPR Method. 2023. Available from: [Link].

  • ResearchGate. Drug targets for biological activities of 2,4-disubstituted thiazoles. Available from: [Link].

  • Springer Link. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. 2024. Available from: [Link].

  • MDPI. Small Molecule Immunosensing Using Surface Plasmon Resonance. 2020. Available from: [Link].

  • PubMed. Extending kinome coverage by analysis of kinase inhibitor broad profiling data. 2015. Available from: [Link].

  • PubMed. Biosensor-surface Plasmon Resonance: A Strategy to Help Establish a New Generation RNA-specific Small Molecules. 2019. Available from: [Link].

  • PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available from: [Link].

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link].

  • National Center for Biotechnology Information. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. 2021. Available from: [Link].

  • Creative Diagnostics. Competitive ELISA. 2021. Available from: [Link].

  • Royal Society of Chemistry. Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. 2024. Available from: [Link].

  • Science Magazine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. 2021. Available from: [Link].

  • Journal of Pharmaceutical Negative Results. An Overview of Thiazole Derivatives and its Biological Activities. 2023. Available from: [Link].

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. 2021. Available from: [Link].

  • Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. 2025. Available from: [Link].

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. 2015. Available from: [Link].

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. 2023. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link].

  • National Center for Biotechnology Information. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. 2017. Available from: [Link].

  • Semantic Scholar. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. 2018. Available from: [Link].

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 2024. Available from: [Link].

  • International Journal of Pharmaceutical and Bio-Medical Science. A Systematic Review On Thiazole Synthesis And Biological Activities. 2023. Available from: [Link].

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. 2017. Available from: [Link].

  • MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. 2023. Available from: [Link].

  • ACS Publications. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. 2022. Available from: [Link].

  • YouTube. Cytotoxicity Bioassay Webinar. 2022. Available from: [Link].

  • PubMed. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. 2022. Available from: [Link].

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. 2025. Available from: [Link].

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. 2023. Available from: [Link].

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. 2024. Available from: [Link].

  • PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. 2022. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. 2022. Available from: [Link].

  • Preprints.org. A review on thiazole based compounds and it's pharmacological activities. 2024. Available from: [Link].

  • PubMed. Thiazole-containing compounds as therapeutic targets for cancer therapy. 2020. Available from: [Link].

  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. 2012.

Sources

A Comparative Guide to the Reproducible Synthesis of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of plausible and reproducible synthetic strategies for Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The thiazole nucleus is a cornerstone in many pharmacologically active agents, and the specific substitution pattern of this target molecule offers unique vectors for further functionalization.[1][2]

Given the absence of a single, standardized published protocol for this exact molecule, this guide synthesizes field-proven methodologies for analogous transformations to construct and critically evaluate the most viable synthetic pathways. We will dissect two primary strategies: a sequential approach involving the initial construction of a core thiazole intermediate followed by C5-acylation, and a convergent approach aiming to assemble the fully substituted ring in a single key step. Each proposed route is analyzed for its chemical logic, potential yield, scalability, and, most critically, its anticipated reproducibility in a standard laboratory setting.

Retrosynthetic Analysis: Devising the Strategies

Two logical disconnections form the basis of our comparative analysis. The choice between these strategies hinges on the availability of starting materials, tolerance for multi-step sequences, and the desired control over regiochemistry.

Retrosynthesis cluster_A Strategy A: Post-Functionalization cluster_B Strategy B: Convergent Synthesis Target Ethyl 5-acetyl-2-methyl- 1,3-thiazole-4-carboxylate Acylation C5-Acylation (e.g., Friedel-Crafts, Lithiation) Target->Acylation Disconnect C-C bond Hantzsch_B Hantzsch-Type Condensation Target->Hantzsch_B Disconnect thiazole ring Intermediate_A Ethyl 2-methyl- 1,3-thiazole-4-carboxylate Acylation->Intermediate_A SMs_B Thioacetamide + Halogenated β-dicarbonyl Hantzsch_B->SMs_B

Caption: Retrosynthetic analysis of the target molecule.

Strategy A focuses on first building the stable Ethyl 2-methylthiazole-4-carboxylate intermediate. This approach leverages well-established Hantzsch thiazole synthesis protocols. The key challenge is the subsequent regioselective introduction of the acetyl group at the C5 position, for which we will evaluate two distinct chemical methods.

Strategy B represents a more convergent, but theoretically challenging, Hantzsch-type synthesis. Its viability is critically dependent on the accessibility and stability of a complex, halogenated β-dicarbonyl starting material.

Route 1: Hantzsch Synthesis Followed by Friedel-Crafts Acylation

This classic two-step approach combines the robust Hantzsch thiazole synthesis with a standard electrophilic aromatic substitution. It is a workhorse method, but its reproducibility can be influenced by the potent and often stoichiometric nature of the Lewis acid catalyst.

Step 1a: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

The foundational Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[3] To generate the required intermediate, thioacetamide is reacted with an ethyl 2-halo-3-oxobutanoate, commonly known as ethyl 2-chloroacetoacetate (ECAA).

Hantzsch_Synthesis Thioacetamide Thioacetamide Plus1 + Thioacetamide->Plus1 ECAA Ethyl 2-chloroacetoacetate Arrow1 ECAA->Arrow1 Plus1->ECAA Intermediate Ethyl 2,4-dimethylthiazole-5-carboxylate (Incorrect Intermediate) Arrow1->Intermediate Hantzsch_Corrected Thioacetamide Thioacetamide Plus1 + Thioacetamide->Plus1 EBP Ethyl Bromopyruvate Arrow1 (Ethanol, Reflux) EBP->Arrow1 Plus1->EBP Product Ethyl 2-methyl- 1,3-thiazole-4-carboxylate Arrow1->Product

Caption: Corrected Hantzsch synthesis for the key intermediate.

Step 1b: Friedel-Crafts Acylation at C5

The thiazole ring is electron-rich and undergoes electrophilic substitution. The C5 position is the most nucleophilic site, making it the primary target for acylation. [4]The reaction uses an acylating agent (acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). [5][6]

Friedel_Crafts cluster_reagents cluster_path Intermediate Ethyl 2-methyl- 1,3-thiazole-4-carboxylate Reagents 1. Acetyl Chloride, AlCl₃ 2. H₂O workup Arrow1 Intermediate->Arrow1 Target Ethyl 5-acetyl-2-methyl- 1,3-thiazole-4-carboxylate Reagents->Target Arrow1->Reagents

Caption: Friedel-Crafts acylation of the thiazole intermediate.

Causality and Reproducibility Insights: The primary challenge in Friedel-Crafts acylation is managing the Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃. [6]This necessitates using stoichiometric or even excess amounts of the catalyst, which can complicate the workup and reduce atom economy. Reproducibility issues often arise from:

  • Moisture: AlCl₃ reacts violently with water. Strict anhydrous conditions are mandatory.

  • Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and charring.

  • Substrate Deactivation: While the thiazole ring is activated, the C4-ester group is electron-withdrawing, which can make the reaction more sluggish than on a simple thiazole.

Route 2: Hantzsch Synthesis Followed by Directed Lithiation and Acylation

This modern approach combines the same reliable Hantzsch synthesis for the intermediate with a highly regioselective organometallic method to install the acetyl group. It offers a cleaner, more controlled alternative to the Friedel-Crafts reaction.

Step 2a: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

This step is identical to Step 1a, providing the same crucial intermediate.

Step 2b: Directed Lithiation and Acylation

The hydrogen at the C5 position of the thiazole ring can be abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures. This generates a highly reactive C5-lithiated intermediate, which is then quenched with an electrophilic acetyl source like acetyl chloride or N,N-dimethylacetamide. A similar strategy has been successfully employed for the synthesis of related thiazole carboxylic acids. [7]

Lithiation_Acylation cluster_reagents cluster_path Intermediate Ethyl 2-methyl- 1,3-thiazole-4-carboxylate Reagents 1. n-BuLi, THF, -78 °C 2. Acetyl Chloride Arrow1 Intermediate->Arrow1 Target Ethyl 5-acetyl-2-methyl- 1,3-thiazole-4-carboxylate Reagents->Target Arrow1->Reagents

Sources

In silico modeling and docking studies of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Evaluation of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

A Comparative Framework for Predicting Therapeutic Potential

As a Senior Application Scientist, this guide provides a comprehensive framework for the in silico evaluation of this compound. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs due to its versatile biological activities, including antimicrobial and anticancer effects.[1][2][3] Our target molecule, while structurally interesting, lacks extensive characterization in public literature. Therefore, this guide establishes a complete computational protocol to predict its biological potential, comparing it hypothetically against known, active thiazole derivatives. We will navigate through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the refinement of results using molecular dynamics simulations, explaining the causal logic behind each methodological choice.

Part 1: Strategic Target Selection and Rationale

The first critical step in any drug discovery project is identifying a relevant biological target. Thiazole derivatives have demonstrated inhibitory activity against a wide array of protein targets.[4][5][6] For the purpose of this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our primary target.

Causality of Choice: VEGFR-2 is a well-validated target in oncology. Its inhibition blocks angiogenesis, a critical process for tumor growth and metastasis. Several studies have successfully docked novel thiazole derivatives into the ATP-binding site of VEGFR-2, demonstrating significant cytotoxic activity.[5] This established precedent makes it a scientifically sound choice for evaluating a new thiazole-based compound. We will use the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 2OH4) as our receptor model.

Part 2: The Computational Workflow: A Self-Validating System

A robust computational protocol must be logical and self-validating. Our workflow is designed to start with rapid, high-throughput screening (docking) and progressively refine the results with more computationally intensive and accurate methods (molecular dynamics), while concurrently evaluating drug-likeness (ADMET).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refinement & Analysis A Target Selection (VEGFR-2, PDB: 2OH4) B Ligand Preparation (Target Molecule & Comparators) A->B C Molecular Docking (e.g., AutoDock Vina) B->C D ADMET Prediction (e.g., SwissADME, pkCSM) B->D E Molecular Dynamics Simulation (e.g., GROMACS, NAMD) C->E Top Poses G Comparative Data Analysis D->G F Binding Free Energy Calculation (MM/PBSA, MM/GBSA) E->F F->G G PDB Download PDB (e.g., 2OH4) PrepP Prepare Protein - Remove Water/Ligand - Add Hydrogens - Assign Charges PDB->PrepP Ligand Draw Ligand Structure (e.g., ChemDraw) PrepL Prepare Ligand - Energy Minimization - Define Rotatable Bonds Ligand->PrepL Grid Define Grid Box (Target Binding Site) PrepP->Grid PrepL->Grid Run Execute Docking (AutoDock Vina) Grid->Run Analyze Analyze Results - Binding Energy - Interaction Poses Run->Analyze

Caption: Step-by-step protocol for a typical molecular docking experiment.

Protocol 2: ADMET Prediction

Early assessment of a compound's pharmacokinetic properties is essential to reduce late-stage failures. [7][8]We will use freely available web servers like SwissADME and pkCSM for this analysis. [9] Methodology:

  • Input the simplified molecular-input line-entry system (SMILES) strings for the target and comparator molecules into the selected web server.

  • Analyze key physicochemical properties (Molecular Weight, LogP, H-bond donors/acceptors) and assess compliance with Lipinski's Rule of Five.

  • Evaluate pharmacokinetic predictions, including aqueous solubility, Caco-2 permeability (intestinal absorption), and potential for P-glycoprotein inhibition.

  • Assess toxicity predictions, such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

Protocol 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for protein flexibility and the explicit presence of solvent. [[“]][11]This provides a more rigorous validation of binding stability.

Best Practices & Methodology: [[“]][12]

  • System Preparation:

    • Take the top-ranked docked pose of the protein-ligand complex from AutoDock Vina.

    • Use a program like CHARMM-GUI to solvate the complex in a water box with appropriate ions to neutralize the system. [13] * Select an appropriate and up-to-date force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Rationale: The force field is a set of parameters that defines the potential energy of the system; its accuracy is paramount for a realistic simulation. [[“]]

  • Simulation:

    • Perform a thorough energy minimization and equilibration of the system before the production run. Rationale: This relaxes the system and ensures stability before data collection begins. [[“]] * Run a production MD simulation for a significant duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the complex. A stable, fluctuating RMSD suggests a stable binding mode. [11][14] * Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified during docking throughout the simulation.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation trajectory, offering a more accurate prediction than docking scores alone.

Part 4: Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. Below are templates for presenting the hypothetical results of our in silico analysis.

Table 1: Comparative Docking and Binding Energy Results for VEGFR-2

Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Binding Free Energy (MM/PBSA, kJ/mol)
This compound -8.5 Cys919, Glu885, Asp1046 -120.5 ± 10.2
Comparator 1 (Ref)[5] -9.2 Cys919, Glu885, Asp1046 -135.8 ± 9.8
Comparator 2 (Ref)[5] -7.8 Cys919, Leu840 -105.1 ± 11.5

| Sorafenib (Reference Drug) | -10.1 | Cys919, Glu885, Asp1046, Phe1047 | -150.3 ± 8.5 |

Table 2: Predicted ADMET Properties Comparison

Property Target Molecule Comparator 1 Sorafenib Ideal Range
MW ( g/mol ) 227.27 450.5 464.8 < 500
LogP 2.15 4.2 4.4 < 5
H-Bond Donors 0 2 3 < 5
H-Bond Acceptors 5 7 5 < 10
Lipinski's Rule Yes (0 violations) Yes (0 violations) Yes (1 violation) 0 violations
Aqueous Solubility Moderately Soluble Low Solubility Low Solubility High
hERG Inhibition No Yes Yes No

| AMES Toxicity | No | No | No | No |

Interpretation of Hypothetical Data: The docking results suggest our target molecule binds effectively within the VEGFR-2 active site, forming key interactions with Cys919, similar to known inhibitors. Its binding energy is predicted to be strong, though slightly less than the highly optimized comparator compounds. Crucially, the ADMET profile appears favorable, with excellent drug-likeness, moderate solubility, and a lower predicted risk of cardiotoxicity (hERG inhibition) compared to the alternatives. This profile suggests that while its potency might need optimization, its safety and pharmacokinetic profile could be a significant advantage.

G cluster_0 VEGFR-2 Signaling VEGF VEGF Receptor VEGFR-2 VEGF->Receptor PLC PLCγ Receptor->PLC PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation ERK->Proliferation Inhibitor Thiazole Inhibitor (Target Molecule) Inhibitor->Receptor Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway showing the point of inhibition.

Conclusion and Authoritative Grounding

This guide outlines a rigorous, multi-faceted in silico approach to characterize a novel compound, this compound. By integrating molecular docking, ADMET prediction, and molecular dynamics, we can construct a comprehensive profile of the molecule's potential as a therapeutic agent. This computational assessment, grounded in established scientific principles and validated methodologies, allows researchers to make informed, data-driven decisions, prioritizing the most promising candidates for synthesis and subsequent in vitro and in vivo validation. This strategy significantly de-risks the early stages of drug discovery, saving considerable time and resources.

References

  • Best Practices for Molecular Dynamics Simulations in Drug Design: Key Recommendations. (n.d.). Google AI.
  • El-Naggar, M., et al. (2022).
  • Westermaier, F., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Kummari, S., et al. (2017). Software for molecular docking: a review. PubMed Central.
  • Al-Humaidi, J. Y., et al. (2024). Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis.
  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. (n.d.). ResearchGate.
  • Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
  • How do you predict ADMET properties of drug candid
  • El-Gohary, N. S., et al. (2023).
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • G V, R., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI.
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives. (n.d.). PubMed Central.
  • Directory of computer-aided Drug Design tools. (n.d.). Click2Drug.
  • ADMET Prediction Services. (n.d.). BOC Sciences.
  • In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Deriv
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • In Silico Modeling of Thiazole-Based Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • DOCKING. (2024).
  • In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2025). Research Square.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.
  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (n.d.). PubMed Central.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). KUEY.
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives. (n.d.). PubMed Central.
  • Best Practices for Foundations in Molecular Simulations. (n.d.). PubMed Central.
  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints.
  • How can I set up a protein-ligand complex for molecular dynamics using NAMD? (2014).
  • Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents. (n.d.). IJIRT.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. (n.d.). MDPI.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate. The protocols outlined herein are synthesized from regulatory standards and established laboratory best practices to ensure the safety of personnel and the protection of the environment.

Chemical Profile and Hazard Assessment

Inferred Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

  • Environmental Hazards: Should not be released into the environment.[1]

The presence of sulfur and nitrogen in the thiazole ring means that improper disposal, such as incineration without appropriate flue-gas scrubbing, can lead to the formation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx).[4] Therefore, it is imperative that this compound is never disposed of as common refuse or via drain/sewer systems.[5][6]

Regulatory Framework: A Generator's Responsibility

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling and disposal from generation to its final fate.[9] All personnel handling this chemical must be trained on these regulations and institutional protocols.[5][6]

Standard Operating Procedure for Disposal

This step-by-step protocol must be followed for all waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[10]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically impervious apron may be necessary.

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal.

  • Classification: This compound must be classified as Hazardous Chemical Waste .

  • Waste Stream: Segregate this waste into the Non-Halogenated Organic Waste stream.

  • Incompatibility: Never mix this waste with acids, bases, or oxidizing agents.[11][12] Keep it separate from aqueous waste streams.[13]

Step 3: Waste Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.

  • Container Type: Use a sturdy, leak-proof container that is chemically compatible with the waste. A glass or high-density polyethylene (HDPE) bottle with a screw-on cap is recommended.[11][13]

  • Labeling: The container must be affixed with a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • All other chemical constituents in the container, with percentages.

    • The accumulation start date (the date the first drop of waste is added).

    • The associated hazards (e.g., Irritant, Flammable if in a flammable solvent).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[12]

  • Containment: The container must be kept within a secondary containment system, such as a spill tray, to contain any potential leaks.[5][11]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[6][11][12] Evaporation in a fume hood is not a permissible method of disposal.[6][12]

Step 5: Requesting Disposal
  • Contact your institution's EHS or Hazardous Waste Management department to schedule a waste pickup once the container is full or reaches its accumulation time limit (typically 6-12 months).[5][11]

  • Do not allow more than 10 gallons of hazardous waste to accumulate in your lab.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact EHS immediately.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or cat litter to cover the spill.[14]

  • Cleanup: Using non-sparking tools, carefully scoop the absorbed material into a suitable container for hazardous waste disposal.

  • Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Place all cleanup materials (gloves, cloths, absorbent) into the hazardous waste container.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste as hazardous waste.

Disposal of Empty Containers

An "empty" container that once held this chemical is still considered hazardous waste until properly decontaminated.[11]

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your non-halogenated organic waste stream.[11] For highly toxic materials, the first three rinses must be collected.[11] Given the potential hazards, collecting the first rinse is the minimum best practice.

  • Deface Label: Completely remove or deface the original chemical label on the container.[6][11]

  • Final Disposal: Once rinsed and the label is defaced, the container can be disposed of in the appropriate solid waste stream (e.g., designated lab glass disposal box).

Summary and Visualization

Data Presentation: Disposal Quick Reference
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePossesses irritant properties and potential environmental toxicity.[1][2]
Designated Waste Stream Non-Halogenated Organic WastePrevents dangerous reactions and simplifies the final disposal process.
Container Tightly sealed, compatible glass or HDPE bottle.[11]Prevents leaks and chemical degradation of the container.
Personal Protective Equipment Safety Goggles, Nitrile Gloves, Lab Coat.[10]Minimizes risk of skin and eye exposure.
Prohibited Actions DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT mix with incompatible chemicals.[6][11]Prevents environmental contamination, harm to public sewer systems, and dangerous reactions.
Experimental Protocols: Disposal Decision Workflow

The following diagram illustrates the logical steps for handling waste containing this compound.

DisposalWorkflow start Waste Generated: This compound is_container_empty Is the container empty? start->is_container_empty liquid_waste Liquid Waste Protocol is_container_empty->liquid_waste No empty_container Empty Container Protocol is_container_empty->empty_container Yes collect_waste 1. Don PPE 2. Collect in labeled, compatible non-halogenated organic waste container. liquid_waste->collect_waste rinse_container 1. Don PPE 2. Triple rinse container with a suitable solvent. empty_container->rinse_container store_waste 3. Store in secondary containment in a Satellite Accumulation Area. collect_waste->store_waste request_pickup 4. Request EHS pickup when full or time limit is reached. store_waste->request_pickup collect_rinsate 3. Collect first rinse as hazardous waste. rinse_container->collect_rinsate dispose_container 4. Deface label. 5. Dispose of container in appropriate lab solid waste. collect_rinsate->dispose_container

Caption: Disposal decision workflow for this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Experiment 731: Esters. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Ester Disposal. (n.d.). Chemtalk. Retrieved from [Link]

  • experiment - 15b. (n.d.). Retrieved from [Link]

  • SDS - Advanced Biotech. (2025, January 25). Retrieved from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

While specific toxicological data for Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate is not available, the thiazole class of compounds presents several potential hazards. Thiazole derivatives are known to potentially cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Some may also be harmful if swallowed or inhaled.[4][5] A thorough risk assessment should be conducted before commencing any work with this compound.

Known Hazards of Structurally Similar Thiazole Derivatives:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Can cause serious eye irritation.[2][3]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or vapors may lead to respiratory irritation.[2][3]

  • Acute Oral Toxicity (Category 4): Some related compounds are harmful if swallowed.[6]

Personal Protective Equipment (PPE)

A stringent PPE protocol is the foundation of safe handling. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shields.[1]Nitrile gloves.[1]Lab coat.[1]N95 respirator if unpacking non-plastic containers or if there's a risk of dust.[1][7]
Weighing and Aliquoting Chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile).[1]Chemical-resistant lab coat.[1]Work in a certified chemical fume hood.[1]
Solution Preparation and Handling Chemical splash goggles or face shield.[8]Chemical-resistant gloves (e.g., nitrile).[1]Chemical-resistant lab coat.[1]Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or apron.[9]Air-purifying respirator with appropriate cartridges.[8]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural integrity.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][3]

  • Material Segregation: Store the compound away from incompatible materials, such as strong oxidizing agents.[2] Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][10]

Step-by-Step Handling Procedure
  • Don PPE: Before handling, put on the appropriate PPE as specified in the table above.

  • Visual Inspection: Examine the container for any signs of damage or leaks.

  • Weighing: If weighing the solid, perform this task in a fume hood. Use a dedicated, clean spatula and weighing vessel. Avoid creating dust.[10]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Decontaminate all work surfaces.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Certification Verify Fume Hood Certification Test Eyewash/Shower Test Eyewash/Shower Verify Fume Hood Certification->Test Eyewash/Shower Don Appropriate PPE Don Appropriate PPE Test Eyewash/Shower->Don Appropriate PPE Inspect Container Inspect Container Don Appropriate PPE->Inspect Container Weigh Solid in Hood Weigh Solid in Hood Inspect Container->Weigh Solid in Hood Prepare Solution Prepare Solution Weigh Solid in Hood->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard Operating Procedure Workflow.

Emergency and Spill Response

Prompt and correct response to a spill is crucial to mitigate risks.

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2][3] Avoid creating dust.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[2][3]

G IsSpillLarge Large Spill? EvacuateArea Evacuate Area IsSpillLarge->EvacuateArea Yes DonPPE Don Spill PPE IsSpillLarge->DonPPE No CallEH_S Call EHS EvacuateArea->CallEH_S ContainSpill Contain Spill DonPPE->ContainSpill CleanUp Clean & Decontaminate ContainSpill->CleanUp DisposeWaste Dispose of Waste CleanUp->DisposeWaste

Caption: Spill Response Decision Tree.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated absorbents and PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, sealed container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[2][3] Do not dispose of down the drain or in general trash.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-5-thiazoleethanol.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
  • ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
  • ResearchGate. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.